Salicylamide
Descripción
Salicylamide is the simplest member of the class of salicylamides derived from salicylic acid. It has a role as a non-narcotic analgesic and an antirheumatic drug. It is a member of salicylamides and a member of phenols.
This compound is the common name for the substance o-hydroxybenzamide, or amide of salicyl. This compound is a non-prescription drug with analgesic and antipyretic properties. It has similar medicinal uses to aspirin. This compound is used in combination with both aspirin and caffeine in the over-the-counter pain remedies
This compound has been reported in Streptomyces spectabilis and Streptomyces rimosus with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
RN given refers to parent cpd
structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKKFZAGNVIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36205-82-0 (mono-hydrochloride salt) | |
| Record name | Salicylamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021726 | |
| Record name | Salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992), Solid | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
518 °F at 760 mmHg (decomposes) (NTP, 1992), 181.5 °C @ 14 MM HG, 181.50 °C. @ 760.00 mm Hg | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SALICYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C, SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALIES, SOL IN CHLOROFORM, ALC, ETHER, Water solubility = 2.06X10+3 mg/L at 25 °C, 2060 mg/L @ 25 °C (exp) | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SALICYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.175 at 284 °F (NTP, 1992) - Denser than water; will sink, 1.175 @ 140 °C/4 °C | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SALICYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER, YELLOW LEAFLETS FROM DILUTE ALCOHOL | |
CAS No. |
65-45-2 | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | salicylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | salicylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8BM710ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SALICYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 °F (NTP, 1992), 140 °C | |
| Record name | 2-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SALICYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Salicylamide's Mechanism of Action: A Technical Guide for Researchers
Executive Summary
Salicylamide (o-hydroxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. While structurally related to salicylic acid, its pharmacological profile is distinct. Historically, its mechanism of action has been attributed primarily to the inhibition of cyclooxygenase (COX) enzymes. However, contemporary research reveals a more complex mechanism, including potent antagonism of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide provides an in-depth review of the current understanding of this compound's molecular mechanisms, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of pharmacology and drug development.
Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound's classification as an NSAID stems from its ability to modulate the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By reducing prostaglandin production, this compound exerts its analgesic and antipyretic effects.[1][3]
There are two primary isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[4]
-
COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]
Unlike aspirin, which irreversibly inhibits COX, this compound is considered a reversible inhibitor.[5] However, numerous in vitro studies have characterized this compound and its parent compound, salicylic acid, as weak or poor inhibitors of both COX-1 and COX-2 activity, especially when compared to other NSAIDs.[6][7] This suggests that direct enzymatic inhibition may not fully account for its therapeutic effects, pointing to the significance of its active metabolites or alternative molecular targets.
Prostaglandin Synthesis Pathway and this compound Inhibition
The following diagram illustrates the canonical pathway for prostaglandin synthesis and the inhibitory action of this compound.
Quantitative Data: COX Inhibition
Specific IC50 values for this compound are not consistently reported in the literature, reflecting the consensus that it is a weak direct inhibitor. The table below summarizes the qualitative findings and provides context with data for related compounds.
| Compound | Target | IC50 | Finding | Citation |
| This compound | COX-1 / COX-2 | Not Reported | Characterized as a weak or poor in vitro inhibitor. | [6][7] |
| Sodium Salicylate | COX-2 | ~5 µg/mL | Effective inhibition of PGE2 release in IL-1β–induced A549 cells. | [2] |
| Sodium Salicylate | COX-2 | >100 µg/mL | Very weak inhibitor when exogenous arachidonic acid (30 µM) is high. | [2] |
| Aspirin | COX-2 | 5.35 µM | Inhibition of LPS-induced PGE2 synthesis in RAW 264.7 macrophages. | [6] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2, often by measuring the production of Prostaglandin E2 (PGE2).
Alternative Mechanism: Aryl Hydrocarbon Receptor (AhR) Antagonism
Compelling evidence indicates that this compound is a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The AhR pathway is critically involved in sensing and metabolizing xenobiotics. Upon activation by ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[2][8] This leads to the transcription of detoxification enzymes, most notably Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[1]
This compound has been shown to inhibit this pathway at multiple points:
-
Blocks Ligand Binding: It substantially blocks the binding of TCDD to the cytosolic AhR.[1]
-
Prevents DNA Binding: It completely blocks the binding of the activated AhR/ARNT complex to the XRE sequence on DNA.[1]
-
Inhibits Gene Expression: It inhibits the TCDD-induced increase in CYP1A1, CYP1A2, and CYP1B1 mRNA levels and subsequent enzyme activity.[1]
This antagonistic action on the AhR pathway is specific to this compound and is not observed with aspirin or salicylic acid.[1]
AhR Signaling Pathway and this compound Inhibition
The diagram below details the AhR signaling cascade and the inhibitory points of action for this compound.
Quantitative Data: AhR Antagonism
While a specific IC50 value for this compound's AhR antagonism is not available, the study by Vang et al. (2004) provides strong quantitative evidence of its potent inhibitory effects.
| Assay Type | Agonist | Concentration of this compound | Observed Effect | Citation |
| CYP1A1 Enzyme Activity | TCDD | 100 µM | Potent and long-lasting inhibition of TCDD-induced activity. | [1] |
| AhR-XRE Binding (EMSA) | TCDD | Not specified | Complete blockage of the TCDD-activated AhR binding to XRE. | [1] |
| Ligand-Receptor Binding | TCDD | Not specified | Substantial blockage of TCDD binding to the cytosolic AhR. | [1] |
| Gene Transcription (Luciferase Assay) | TCDD | 100 µM | Significant inhibition of TCDD-induced XRE-luciferase activity. | [1] |
Experimental Protocols: Investigating AhR Antagonism
Two key experimental techniques are used to demonstrate AhR antagonism: the Luciferase Reporter Assay and the Electrophoretic Mobility Shift Assay (EMSA).
This assay measures the transcriptional activity of the AhR by linking XRE sequences to a luciferase reporter gene. A decrease in light production in the presence of an agonist (like TCDD) and an antagonist (like this compound) indicates inhibition.
EMSA is used to detect protein-DNA interactions. A shift in the migration of a labeled DNA probe (containing the XRE sequence) on a non-denaturing gel indicates that a protein (the AhR/ARNT complex) has bound to it. This compound's ability to prevent this shift demonstrates its inhibitory effect on DNA binding.
Pharmacokinetics and Metabolism
This compound undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways are glucuronidation, sulfation, and hydroxylation.
The major metabolites identified in humans are:
-
This compound glucuronide
-
This compound sulfate
-
Gentisamide (from hydroxylation) and its glucuronide conjugate
Interestingly, some metabolites of the parent compound salicylic acid, such as gentisic acid, have been shown to inhibit COX-2-dependent prostaglandin synthesis, suggesting that the metabolites of this compound may contribute significantly to its overall pharmacological activity.[6]
Other Potential Mechanisms
Research into this compound derivatives has revealed interactions with other important cellular signaling pathways, suggesting additional mechanisms that may contribute to its biological effects or could be exploited for therapeutic development.
-
STAT3 Signaling: Derivatives of this compound have been investigated as potential anticancer agents due to their ability to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and metastasis.
Conclusion
The mechanism of action for this compound is multifaceted. While it is traditionally classified as a COX-inhibiting NSAID, it is a relatively weak direct inhibitor of these enzymes in vitro. Its analgesic and antipyretic effects may be partially attributable to this activity, potentially augmented by the action of its active metabolites. Of significant interest to modern drug development is its potent and specific antagonism of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] This action, not shared by its close chemical relatives aspirin and salicylic acid, distinguishes this compound and presents novel avenues for research, particularly in toxicology, immunology, and oncology. Future research should focus on quantifying the relative contributions of COX inhibition and AhR antagonism to its overall therapeutic and toxicological profile.
References
- 1. The drug this compound is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic Acid, A Weak Agonist for Aryl Hydrocarbon Receptor That Induces Splenic Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of aryl hydrocarbon receptor allosteric antagonists from clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling the Crystalline Architecture of Salicylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of salicylamide, a non-prescription analgesic and antipyretic drug. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for drug development, formulation, and ensuring therapeutic efficacy. This document details the crystallographic data of its known polymorphs, outlines the experimental protocols for their determination, and visualizes the key molecular interactions that govern its crystal packing.
Introduction to the Crystal Structure of this compound
This compound (2-hydroxybenzamide) is known to exist in at least two polymorphic forms under different pressure conditions. The ambient pressure form, designated as Form I , crystallizes in a monoclinic system. Upon the application of high pressure (0.2 GPa), a second polymorph, Form II , is formed, which belongs to the orthorhombic crystal system.[1] The stability and interconversion of these forms are critical considerations in pharmaceutical manufacturing.
The crystal packing of this compound is dominated by a network of hydrogen bonds. These include a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group, which is a characteristic feature of o-hydroxy-substituted benzamides.[2][3] Intermolecular hydrogen bonds involving the amide and hydroxyl groups further connect the molecules into dimers and extended chains, defining the three-dimensional architecture of the crystal lattice.[2][4]
Crystallographic Data of this compound Polymorphs
The crystallographic data for Form I and Form II of this compound are summarized below. These data have been compiled from single-crystal X-ray diffraction studies and are essential for the unambiguous identification and characterization of these polymorphic forms.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | This compound Form I (Ambient Pressure) | This compound Form II (High Pressure) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | I2/a (or C2/c) | P2₁2₁2₁ |
| a (Å) | 12.92 | Data not available in search results |
| b (Å) | 4.98 | Data not available in search results |
| c (Å) | 21.04 | Data not available in search results |
| α (°) | 90 | 90 |
| β (°) | 91.8 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1353.0 | Data not available in search results |
| Z | 8 | Data not available in search results |
| CCDC Number | 751100[5] | Data not available in search results |
Note: Detailed unit cell parameters for Form II were not available in the provided search results. Researchers are encouraged to consult the Cambridge Structural Database (CSDC) for the complete crystallographic information file (CIF) for both polymorphs.
Molecular and Supramolecular Structure
The molecular structure of this compound and its arrangement within the crystal lattice are pivotal to its physicochemical properties.
The crystal packing is stabilized by a network of hydrogen bonds, leading to the formation of supramolecular synthons. In Form I, molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the amide groups. These dimers are further linked by O-H···O hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of a neighboring dimer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and this compound and Their Thiol Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Degradation Pathways (Biotransformation)
An In-Depth Technical Guide to the Degradation Pathways of Salicylamide
Introduction
This compound (2-hydroxybenzamide) is an active pharmaceutical ingredient with analgesic and antipyretic properties.[1][2] Structurally related to salicylic acid, it functions by inhibiting cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins involved in pain and inflammation.[2] Despite its therapeutic uses, the efficacy of this compound is significantly influenced by its extensive and rapid metabolism.[3] Understanding the metabolic fate and chemical stability of this compound is critical for drug development professionals and researchers in pharmacology and medicinal chemistry. This guide provides a comprehensive technical overview of the known metabolic and chemical degradation pathways of this compound, supported by quantitative data and detailed experimental methodologies.
Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[3] It undergoes extensive first-pass metabolism, primarily in the gastrointestinal mucosa and the liver.[3] A crucial distinction in its metabolism is that, unlike aspirin, this compound is not hydrolyzed to salicylic acid in the body; its therapeutic activity resides within the intact molecule.[3][4][5] The primary metabolic routes are Phase II conjugation reactions, with a minor contribution from Phase I oxidation.
Phase II Conjugation Reactions (Major Pathways)
Conjugation reactions are the predominant metabolic pathways for this compound, converting the parent drug into more water-soluble, inactive metabolites that are readily excreted.
-
Glucuronidation: This is the principal metabolic pathway in humans. The phenolic hydroxyl group of this compound is conjugated with glucuronic acid to form this compound glucuronide. This metabolite accounts for the largest fraction of an administered dose excreted in urine.[3][6]
-
Sulfation: this compound also undergoes conjugation with a sulfate group to form this compound sulfate. This pathway is capacity-limited and can become saturated at single oral doses between 600 mg and 1 g in humans.[3] While significant in humans, sulfation is the almost exclusive metabolic route in dogs, highlighting a key species-specific difference in metabolism.[7][8]
Phase I Oxidation (Minor Pathway)
-
Hydroxylation: A smaller portion of this compound is metabolized via hydroxylation to form 2,5-dihydroxybenzamide, also known as gentisamide.[3][7] This active metabolite subsequently undergoes its own Phase II conjugation, primarily with glucuronic acid to form gentisamide glucuronide, before excretion.[3][6][9]
Excretion of Metabolites
This compound and its metabolites are rapidly eliminated from the body, almost entirely through the kidneys. In individuals with normal renal and hepatic function, between 90% and 100% of a single oral dose is excreted in the urine within 24 hours, with less than 5% appearing as the unchanged parent drug.[3] The apparent elimination half-life for this compound and its metabolites has been estimated at approximately 1.2 hours.[3]
Data Presentation: Metabolite Excretion
The quantitative distribution of this compound metabolites varies significantly between species. The following table summarizes the urinary excretion profiles in humans and dogs.
| Metabolite | Percentage of Oral Dose Excreted in Urine |
| Humans[3][7][8] | |
| This compound Glucuronide | 40 - 70% |
| This compound Sulfate | 25 - 50% |
| Gentisamide Glucuronide | 5 - 15% |
| Unchanged this compound | < 5% |
| Total Recovery (24h) | 90 - 100% |
Chemical Degradation Pathways
While stable in its solid crystalline state, this compound is susceptible to degradation under specific chemical conditions, including hydrolysis, photodegradation, and oxidation.[10]
-
Hydrolysis: The amide bond in this compound is notably resistant to acid-catalyzed cleavage under conditions simulating the gastrointestinal environment.[10] However, under more stringent laboratory conditions, the amide can be hydrolyzed. The reaction follows first-order kinetics and can be catalyzed by either strong acid or strong base, yielding salicylic acid and ammonia.[2][11][12]
-
Photodegradation: this compound is sensitive to light and may develop a slight pink discoloration upon exposure.[4][13] In the atmosphere, vapor-phase this compound is estimated to be degraded by photochemically produced hydroxyl radicals, with a calculated half-life of approximately 12 hours.[13]
-
Oxidation: Under oxidative stress, this compound can form various degradation products, including colored compounds.[2] The formation of phenolic dimers or quinonoid structures has also been suggested as a potential oxidative degradation route.[2]
Experimental Protocols for Degradation Analysis
The analysis of this compound and its degradation products requires robust analytical methods. High-performance liquid chromatography (HPLC) is the predominant technique for quantifying the drug and its metabolites in biological matrices.
Protocol: HPLC Analysis of this compound and its Metabolites
This protocol is a composite based on established methods for the simultaneous or separate analysis of this compound and its conjugated and hydroxylated metabolites in biological fluids.[7][9][14]
Objective: To quantify this compound, this compound glucuronide, this compound sulfate, gentisamide, and gentisamide glucuronide in plasma or urine.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma or urine in a microcentrifuge tube, add 400 µL of ice-cold ethanol containing a suitable internal standard (e.g., salicylic acid methylamide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for direct injection or further processing.
-
-
Chromatographic Systems:
-
System A (for Conjugated Metabolites):
-
Column: C18 reverse-phase column (e.g., µBondapak C18, 10 µm).
-
Technique: Reverse-phase ion-pair chromatography.
-
Mobile Phase: An aqueous buffer (e.g., 0.085 M potassium dihydrogenphosphate, pH 3.35) mixed with an organic modifier like methanol and an ion-pairing reagent (e.g., tetrabutylammonium phosphate).
-
Detection: UV detector set to an appropriate wavelength (e.g., 230 nm).
-
-
System B (for this compound and Gentisamide):
-
-
Calibration:
-
For parent compounds (this compound, gentisamide), create calibration curves using standards of known concentrations.
-
For conjugated metabolites, where pure standards may be unavailable, calibration can be achieved via partial enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase). The concentration is determined by correlating the decrease in the conjugate peak area with the concomitant increase in the free drug peak area.[9]
-
Protocol: Analysis of Amide Bond Hydrolysis
This method provides a simple way to quantify chemical hydrolysis by measuring the ammonia evolved from the cleavage of the amide bond.[15]
Objective: To determine the extent of this compound hydrolysis.
Methodology:
-
Hydrolysis Reaction:
-
Accurately weigh a sample of this compound and place it in a round-bottom flask.
-
Add a defined volume of 20% hydrochloric acid (HCl).
-
Reflux the mixture for a specified time (e.g., 60 minutes) to induce hydrolysis.
-
Allow the solution to cool to room temperature.
-
-
Ammonia Evolution:
-
Transfer the cooled solution to a beaker suitable for use with an ammonia gas-sensing electrode.
-
Add a concentrated sodium hydroxide (NaOH) solution to raise the pH above 11. This converts the ammonium ions (NH₄⁺) formed during hydrolysis into ammonia gas (NH₃).
-
-
Quantification:
-
Immediately immerse the calibrated ammonia gas-sensing electrode into the solution.
-
Record the potential difference (mV) once the reading stabilizes.
-
Determine the concentration of ammonia from a calibration curve prepared with ammonium chloride standards. The amount of ammonia detected corresponds directly to the amount of this compound that was hydrolyzed.
-
Conclusion
The degradation of this compound is characterized by two distinct sets of pathways. Metabolically, it is rapidly and efficiently biotransformed, primarily through glucuronidation and sulfation, into inactive, excretable conjugates. This extensive first-pass metabolism is a key determinant of its pharmacokinetic profile and therapeutic efficacy. Chemically, this compound is relatively stable but can be degraded via hydrolysis, photodegradation, or oxidation under specific environmental or experimental conditions. A thorough understanding of these degradation routes, facilitated by robust analytical protocols, is essential for the formulation of stable dosage forms and the accurate interpretation of pharmacokinetic and pharmacodynamic data in preclinical and clinical research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. veeprho.com [veeprho.com]
- 3. drugs.com [drugs.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 65-45-2 [chemicalbook.com]
- 6. The influence of pyrogen-induced fever on this compound metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KINETICS OF this compound HYDROLYSIS. - ProQuest [proquest.com]
- 12. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 13. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of Salicylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of salicylamide (2-hydroxybenzamide), a common analgesic and antipyretic agent. This document details the principles, experimental protocols, and data interpretation for the characterization and quantification of this compound, serving as a vital resource for quality control, metabolic studies, and drug development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile technique for the quantitative analysis of this compound, based on the absorption of ultraviolet light by its aromatic system and conjugated amide group.
Quantitative Data
| Parameter | Value | Solvent |
| λmax 1 | 235 nm | Methanol, Water[1] |
| λmax 2 | 302 nm | Methanol, Water[1] |
| λmax 3 | 308 nm | Not specified[1] |
Experimental Protocol: Quantitative Analysis of this compound
Objective: To determine the concentration of this compound in a sample using a calibration curve.
Instrumentation: A calibrated UV-Vis spectrophotometer.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in a known volume of methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from, for example, 2 to 10 µg/mL.
-
Preparation of Sample Solution: Prepare the sample containing this compound by dissolving it in methanol and diluting it to fall within the concentration range of the working standards.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of this compound (e.g., 302 nm).
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the qualitative identification of this compound by probing the vibrational frequencies of its functional groups.
Quantitative Data: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3398, 3190 | O-H and N-H stretching |
| 3390, 3200 | Asymmetric and Symmetric N-H stretching[2] |
| 3060 | Aromatic C-H stretching[2] |
| ~3010 (broad) | O-H stretching (dimer)[2] |
| 1680 | Aromatic C=O stretching (Amide I)[2] |
| 1630 | N-H bending (Amide II)[2] |
| 1595, 1495, 1450 | C=C stretching (aromatic skeletal vibrations)[2] |
| 1425 | C-N stretching[2] |
| 1250 | C-O stretching (Ar-OH)[2] |
Experimental Protocol: Analysis by KBr Pellet Method
Objective: To obtain the infrared spectrum of solid this compound.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrophotometer.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Perform a background scan with an empty sample holder prior to sample analysis.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands in the spectrum and compare them with the known values for this compound to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Quantitative Data: Chemical Shifts (δ) in DMSO-d₆
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 13.40 | br. s | 1H | Ar-OH[2] |
| 8.46 | br. s | 1H | -NH₂ (trans to C=O)[2] |
| 7.94 | br. s | 1H | -NH₂ (cis to C=O)[2] |
| 7.89 | d | 1H | Aromatic H[2] |
| 7.43 | t | 1H | Aromatic H[2] |
| 6.93 | d | 1H | Aromatic H[2] |
| 6.85 | t | 1H | Aromatic H[2] |
¹³C NMR Data
Specific chemical shift values for all seven carbon atoms can be found in the literature and spectral databases.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Interpretation:
-
Process the spectra (phasing, baseline correction, and integration for ¹H NMR).
-
Reference the chemical shifts to the TMS signal (0 ppm).
-
Assign the signals to the respective protons and carbons in the this compound structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
Quantitative Data: Mass-to-Charge Ratios (m/z)
| m/z | Ion Assignment |
| 137 | Molecular ion [M]⁺ |
| 120 | [M - NH₃]⁺ |
| 92 | [M - NH₃ - CO]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation pattern.
Instrumentation: A mass spectrometer equipped with an electron ionization source (e.g., as part of a GC-MS system).
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the ion source. If using a GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization:
-
Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
-
Fragmentation:
-
The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of this compound (137.14 g/mol ).
-
Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
-
Visualizations
Analytical Workflow for this compound
Caption: General workflow for the spectroscopic analysis of this compound.
This compound Structure and Key Spectroscopic Correlations
Caption: Correlation of this compound's structure with its key spectroscopic features.
References
Unveiling the Multifaceted Biological Activities of Salicylamide: A Technical Guide for Researchers
An In-depth Exploration of Salicylamide's Bioactivity, Experimental Protocols, and Signaling Pathway Interactions for Researchers, Scientists, and Drug Development Professionals.
This compound, a derivative of salicylic acid, has long been recognized for its analgesic, antipyretic, and anti-inflammatory properties. Historically used in over-the-counter pain relievers, recent scientific investigations have unveiled a broader and more complex spectrum of biological activities, positioning it as a molecule of significant interest in contemporary drug discovery and development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its diverse pharmacological effects, the experimental methodologies used to elucidate these activities, and its intricate interactions with key cellular signaling pathways.
Quantitative Analysis of this compound's Biological Activities
The biological efficacy of this compound and its derivatives has been quantified across various assays, revealing a range of inhibitory concentrations. The following tables summarize the key quantitative data available, providing a comparative landscape of its activity against different biological targets.
| Anti-Inflammatory Activity | Target | Inhibitory Concentration (IC50) | Cell Line/System |
| Sodium Salicylate (as a proxy for this compound) | COX-2 Expression | ≈ 5 µM[1] | Human Foreskin Fibroblasts |
| Anticancer Activity of this compound Derivatives | Compound | Target Cell Line | Inhibitory Concentration (IC50) |
| O-alkylamino-tethered this compound derivative (9a) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 μM | |
| O-alkylamino-tethered this compound derivative (9a) | MCF-10A (Non-tumorigenic Breast Epithelial) | > 60 μM |
| Antiviral Activity of this compound Derivatives | Compound | Virus | Inhibitory Concentration (IC50) |
| This compound derivative 50 | Hepatitis B Virus (HBV) | 0.52 µM | |
| This compound derivative 56 | Hepatitis B Virus (HBV) | 0.47 µM |
Core Mechanisms of Action and Signaling Pathway Interactions
This compound exerts its biological effects through modulation of several key signaling pathways. Its primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, antagonism of the aryl hydrocarbon receptor (AhR), and interference with the STAT3 and Wnt/β-catenin signaling cascades.
Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. While direct enzymatic inhibition of COX-1 and COX-2 by this compound is considered weak, a significant part of its anti-inflammatory effect is believed to stem from the suppression of COX-2 gene expression[1].
Aryl Hydrocarbon Receptor (AhR) Antagonism
This compound has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. Upon binding of a ligand, such as the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes like cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1). This compound has been shown to block the binding of TCDD to AhR, thereby inhibiting this signaling cascade.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 activation is implicated in various cancers. This compound and its derivatives have been shown to inhibit the STAT3 signaling pathway. It is proposed that the salicylic acid moiety acts as a phosphotyrosine mimetic, binding to the SH2 domain of STAT3. This interaction can prevent the dimerization and subsequent phosphorylation of STAT3, thereby inhibiting its translocation to the nucleus and the transcription of its target genes.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. While the direct interaction of this compound with this pathway is an area of ongoing research, studies on salicylates suggest an inhibitory effect on β-catenin expression. In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription. Salicylates may interfere with this process by reducing the levels of β-catenin.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed protocols for key in vitro assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations to the designated wells. Include wells for a positive control (known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride or a strong acid).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
MTT Assay for Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Hepatitis B Virus (HBV) Replication Assay
This assay is used to evaluate the antiviral activity of compounds against HBV replication in a cell-based system.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium
-
This compound dissolved in DMSO
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to grow to a confluent monolayer.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for a period of 6-8 days, changing the medium and reapplying the compound every 2 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
DNA Extraction: Extract HBV DNA from the supernatant.
-
qPCR Analysis: Quantify the amount of HBV DNA using qPCR.
-
Data Analysis: Calculate the percentage of inhibition of HBV replication for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.
Conclusion
This compound, a compound with a long history in medicine, is re-emerging as a molecule with a surprisingly diverse and potent range of biological activities. Its ability to modulate key signaling pathways, including those central to inflammation, xenobiotic metabolism, and cancer, underscores its potential for further therapeutic development. This technical guide provides a foundational resource for researchers interested in exploring the multifaceted biological landscape of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into its mechanisms of action and to accelerate the discovery of novel therapeutic applications for this intriguing molecule and its derivatives.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Salicylamide Pharmacokinetics and Metabolism
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, a non-prescription analgesic and antipyretic agent. While structurally related to salicylates, this compound is not hydrolyzed to salicylate in vivo and thus possesses a distinct metabolic profile.[1] This document details its absorption, distribution, metabolism, and excretion (ADME) properties, presents quantitative data in tabular format for ease of comparison, outlines key experimental protocols, and includes visualizations of metabolic and experimental workflows.
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism, which significantly influences its bioavailability and therapeutic action.
Absorption
Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract in fasting individuals.[1] However, the presence of lipids can decrease the concentration of free this compound at the intestinal mucosa, potentially altering the metabolic ratio of its conjugates.[2]
Distribution
This compound diffuses quickly into various body tissues.[3] Unlike salicylic acid, it does not bind appreciably to plasma proteins, which facilitates its wide distribution.[4] Animal studies have shown that it rapidly diffuses into the brain.[3]
Metabolism
The metabolism of this compound is extensive and occurs predominantly during its first pass through the gut wall and liver.[1][5] This process involves three primary pathways: glucuronidation, sulfation, and hydroxylation.
-
Glucuronidation: This is a major metabolic pathway in adults, leading to the formation of this compound glucuronide (SAMG).[1][6] Glucuronidation is considered a lower-affinity, high-capacity pathway.[7]
-
Sulfation: This pathway produces this compound sulfate (SAMS). It is the principal metabolic route in children and is characterized as a high-affinity, high-capacity pathway in rats.[1][7] The availability of inorganic sulfate can be a rate-limiting factor for this pathway.[8]
-
Hydroxylation: A minor pathway involves the hydroxylation of this compound to gentisamide (GAM), which is subsequently metabolized further into gentisamide glucuronide and gentisamide sulfate.[7][9]
Significant species differences exist in the extent and location of first-pass metabolism. In rabbits, the total first-pass effect is approximately 95%, with the intestine and liver contributing about 30% and 65%, respectively.[5] In rats, the overall first-pass metabolism is around 60%, with the intestine accounting for 20% and the liver for 40%.[5] Furthermore, the primary site for glucuronidation and sulfation varies between species; for instance, in rats, glucuronidation occurs mainly in the intestine while sulfation is predominant in the liver.[5]
Excretion
This compound and its metabolites are rapidly and quantitatively excreted in the urine.[6] In individuals with normal renal and hepatic function, approximately 90-100% of a single oral dose is eliminated within 24 hours.[1] The apparent elimination half-life of this compound and its metabolites has been estimated to be around 1.2 hours in healthy adults, based on urinary excretion data.[1]
Data Presentation: Quantitative Pharmacokinetics and Metabolism
The following tables summarize key quantitative data on this compound's pharmacokinetic parameters, urinary excretion profile, and enzyme kinetics.
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Parameter | Human | Rabbit | Rat | Dog |
| Apparent Elimination Half-life | ~1.2 hours[1] | - | - | 5.0 - 23.5 min (dose-dependent)[10] |
| Bioavailability | Low due to extensive first-pass metabolism[1] | ~5% (estimated from 95% first-pass metabolism)[5] | ~40% (estimated from 60% first-pass metabolism)[5] | 24% - 76% (dose-dependent)[10] |
| First-Pass Metabolism | Extensive[1] | ~95%[5] | ~60%[5] | Dose-dependent[10] |
| Clearance | - | - | - | 0.60 - 3.4 L/min (dose-dependent)[10] |
| Protein Binding | Not appreciable[4] | - | - | - |
Table 2: Urinary Excretion of this compound Metabolites in Humans (% of Oral Dose)
| Metabolite | Percentage of Dose Excreted in Urine |
| Total Recovery | 97.1% - 100.1%[9] |
| This compound Glucuronide | 40% - 70%[1] |
| This compound Sulfate | 25% - 50%[1] |
| Gentisamide Glucuronide | 5% - 10%[1] |
| Unchanged this compound | < 5%[1] |
Table 3: Kinetic Parameters for this compound Metabolism in Isolated Rat Hepatocytes
| Metabolic Pathway | Apparent Km (mM) | Vmax (nmol/min/106 cells) |
| Sulfoconjugation | 0.006[8] | 0.5 - 2.1 (dependent on sulfate concentration)[8] |
| Glucuronidation | 0.19[8] | 1.28[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's pharmacokinetics and metabolism.
Determination of this compound and Metabolites by HPLC
This protocol describes a high-performance liquid chromatographic (HPLC) method for the simultaneous quantification of this compound and its major metabolites in biological fluids.[9][11]
-
Objective: To measure the concentrations of this compound, this compound glucuronide, this compound sulfate, gentisamide, and its conjugates in serum, urine, or saliva.
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (serum, saliva, or urine), add 200 µL of ethanol containing a suitable internal standard (e.g., p-hydroxybenzoic acid).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 2000 x g for 10 minutes.
-
Inject a 20-50 µL aliquot of the clear supernatant directly into the HPLC system. For increased sensitivity for the parent drug, an organic extraction from serum or saliva may be performed prior to analysis.[9]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., µBondapak C18) is typically used.[11]
-
Mobile Phase: A common mobile phase consists of 0.085 M potassium dihydrogenphosphate (pH adjusted to 3.35) with a flow gradient.[11] For separating this compound and its direct conjugates, reverse-phase ion-pair chromatography can also be employed.[9]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 302 nm.[4]
-
-
Quantification: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations. For conjugated metabolites where authentic standards may be unavailable, calibration curves can be obtained via partial enzymatic hydrolysis.[9]
In Situ Perfused Rat Liver Model for Metabolism Studies
This model allows for the investigation of hepatic metabolism and the first-pass effect in a controlled environment, isolating the liver from other organs like the intestine.[7][12]
-
Objective: To characterize the kinetics of this compound's hepatic sulfation, glucuronidation, and hydroxylation pathways.
-
Surgical Preparation:
-
A male Wistar rat is anesthetized.
-
The bile duct is cannulated for bile collection.
-
The portal vein and inferior vena cava are cannulated to allow for perfusion of the liver. The liver is surgically isolated from systemic circulation.
-
-
Perfusion Procedure:
-
The liver is perfused in a single-pass mode with a Krebs-Henseleit bicarbonate buffer (pH 7.4), oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
This compound, dissolved in the perfusion buffer, is infused into the portal vein at a constant rate to achieve steady-state concentrations.
-
Samples of the effluent perfusate and bile are collected at timed intervals.
-
-
Experimental Variations:
-
Analysis: The collected perfusate and bile samples are analyzed by HPLC (as described in Protocol 3.1) to determine the concentrations of this compound and its metabolites. The hepatic extraction ratio, clearance, and formation rates of metabolites are then calculated.
Mandatory Visualizations
The following diagrams illustrate the key metabolic pathways and a standard experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. drugs.com [drugs.com]
- 2. This compound pharmacokinetics in healthy males: dietary effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some quantitative evaluation of first-pass metabolism of this compound in rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of pyrogen-induced fever on this compound metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential metabolism of this compound exclusively to gentisamide 5-glucuronide and not gentisamide sulfate conjugates in single-pass in situ perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfoconjugation and glucuronidation of this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent bioavailability and metabolism of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-pass metabolism of this compound. Studies in the once-through vascularly perfused rat intestine-liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polymorphic Forms and Stability of Salicylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known polymorphic forms of salicylamide, a non-prescription analgesic and antipyretic drug. The stability, characterization, and interconversion of these forms are critical aspects of drug development and formulation, directly impacting bioavailability, efficacy, and shelf-life. This document synthesizes available data on this compound polymorphs, including its cocrystal forms, and presents it in a structured format for easy reference and comparison.
Introduction to Polymorphism in this compound
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, such as melting point, solubility, and stability. For an active pharmaceutical ingredient (API) like this compound, understanding and controlling polymorphism is paramount. To date, several polymorphic forms of this compound have been identified, including three forms of the pure compound and two polymorphic forms of a cocrystal with oxalic acid.
Polymorphic Forms of this compound
Form I
Form I is the most common and thermodynamically stable polymorph of pure this compound at ambient conditions.[1][2] It crystallizes in a monoclinic system.[3]
Form II (High-Pressure Polymorph)
A high-pressure polymorph, designated as Form II, can be obtained when this compound is crystallized from a 4:1 methanol/ethanol solution at a pressure of 0.2 GPa.[4][5] This form is favored at high pressure due to its lower volume, lower zero-point energy, and higher entropy.[4][5] At 0.2 GPa, the free energy of Form II is approximately 3 kJ/mol lower than that of Form I.[4][5] As a high-pressure form, its properties at atmospheric pressure are not typically characterized.
Form III
This compound-Oxalic Acid Cocrystal Polymorphs
Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions. This compound forms two polymorphic cocrystals with oxalic acid.
Cocrystal Form I
This is the more stable of the two cocrystal polymorphs.
Cocrystal Form II
Cocrystal Form II is a metastable form that has been observed to convert to Form I in various solvents.[6] This transformation is a classic example of a solvent-mediated phase transition.
Quantitative Data on this compound Polymorphs
The following tables summarize the available quantitative data for the different polymorphic forms of this compound and its cocrystals.
Table 1: Thermodynamic Data for this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |
| Form I | 138.7[3][6] | 29.0[3][6] | Thermodynamically stable form of pure this compound. |
| Form II | Not Applicable | Not Applicable | High-pressure polymorph; data is at high pressure. |
| Form III | Data not available | Data not available | Stable in the presence of salicylic acid impurity. |
Table 2: Solubility of this compound Form I in Various Solvents at 25 °C
| Solvent | Molar Solubility (mol/L) |
| Acetone | Data not available in molarity |
| Acetic Acid | Data not available in molarity |
| Ethyl Acetate | Data not available in molarity |
| Methanol | Data not available in molarity |
| Acetonitrile | Data not available in molarity |
| Water | Data not available in molarity |
Note: While extensive solubility data exists in terms of mole fraction, direct conversion to molarity without density data for all saturated solutions is not feasible. The trend for molar solubility is Acetone > Acetic Acid > Ethyl Acetate > Methanol > Acetonitrile > Water.[3]
Table 3: Thermodynamic Data for this compound-Oxalic Acid Cocrystal Polymorphs
| Cocrystal Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |
| Form I | Data not available | Data not available | Thermodynamically stable cocrystal form. |
| Form II | Data not available | Data not available | Metastable cocrystal form. |
Note: While the existence and relative stability of these cocrystal polymorphs are documented, specific melting point and enthalpy of fusion values were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the preparation and characterization of specific polymorphic forms.
Preparation of this compound Polymorphs
5.1.1. Preparation of this compound Form I
A common method for the preparation of this compound (which typically yields Form I) involves the ammonolysis of methyl salicylate.
-
Reaction: Methyl salicylate is reacted with ammonia in a suitable solvent such as toluene.
-
Conditions: The reaction is typically carried out at a temperature of 40-45 °C and a pressure of 0.25-0.35 MPa for 5-6 hours.
-
Crystallization: After the reaction, the solvent and byproduct (methanol) are removed by heating. The residual material is then cooled to 20-25 °C to induce crystallization. The resulting crystals are collected by centrifugation.
5.1.2. Preparation of this compound Form III
As Form III is a solid solution, its preparation involves the co-crystallization of this compound with salicylic acid.
-
Method: Evaporative crystallization from a solvent such as methanol containing the desired molar ratio of this compound and salicylic acid (e.g., between 59 and 72 mol % this compound).[2] The crystallization is performed at an elevated temperature (115-127 °C) where Form III is stable.[2]
Characterization Methods
5.2.1. Powder X-Ray Diffraction (PXRD)
PXRD is a primary technique for identifying crystalline phases.
-
Instrumentation: A typical powder X-ray diffractometer with Cu Kα radiation is used.
-
Sample Preparation: The sample is finely ground and packed into a sample holder.
-
Typical Parameters:
-
Voltage and Current: 40 kV and 40 mA.
-
2θ Range: 5-40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
5.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine thermodynamic properties such as melting point and enthalpy of fusion.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of sample (typically 1-5 mg) is accurately weighed into an aluminum pan and sealed.
-
Typical Parameters:
-
Heating Rate: A standard heating rate of 2 K/min is often used.[6]
-
Temperature Range: Typically from room temperature to above the melting point (e.g., 25 °C to 180 °C).
-
Atmosphere: A nitrogen purge is used to maintain an inert atmosphere.
-
Visualizations
Stability Relationship of this compound Polymorphs
The following diagram illustrates the stability relationships between the known polymorphs of this compound.
Caption: Stability relationships of this compound polymorphs.
Experimental Workflow for Polymorph Characterization
This diagram outlines a typical experimental workflow for the screening and characterization of this compound polymorphs.
Caption: Workflow for this compound polymorph screening.
Conclusion
The polymorphic landscape of this compound is multifaceted, encompassing stable, metastable, and high-pressure forms, as well as cocrystal polymorphs. Form I is the most stable form of the pure drug under ambient conditions. The presence of impurities, such as salicylic acid, can significantly alter the thermodynamic stability, favoring the formation of Form III at elevated temperatures. High pressure induces the formation of a distinct Form II. Furthermore, this compound's ability to form cocrystals, for instance with oxalic acid, introduces additional polymorphic systems that require thorough characterization. A comprehensive understanding and control of these polymorphic forms, guided by the analytical techniques and experimental protocols outlined in this guide, are essential for the successful development of robust and effective this compound-based pharmaceutical products. Further research is warranted to fully elucidate the thermodynamic properties of Form III and the cocrystal polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102304061A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0144204A2 - Process for preparing this compound compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chemical and Physical Properties of Salicylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylamide (o-hydroxybenzamide) is a pharmacologically active compound with analgesic and antipyretic properties. A derivative of salicylic acid, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended to support research, development, and quality control activities. This document collates essential quantitative data into structured tables, details methodologies for key experimental analyses, and presents logical and experimental workflows through standardized diagrams.
Chemical and Physical Properties
This compound is a white or slightly pink crystalline powder.[1] It is characterized by its stability under standard storage conditions, though it exhibits sensitivity to prolonged exposure to light and moisture.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 2-hydroxybenzamide | [1] |
| Synonyms | o-Hydroxybenzamide, Salicylic acid amide | [1] |
| CAS Number | 65-45-2 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Odorless white or slightly pink crystals/crystalline powder. | [1][2][3] |
| Melting Point | 138.7 °C (onset) to 144 °C | [3][4] |
| Boiling Point | Decomposes at 270 °C | [3] |
| Density | ~1.33 g/cm³ | [5] |
| pKa | 8.2 | [3] |
Table 2: Solubility of this compound
This compound is poorly soluble in water but demonstrates higher solubility in organic solvents.[3] Stable aqueous solutions can be achieved at a pH of 9 due to the ionization of the phenolic group.[3]
| Solvent | Solubility | Temperature (°C) | References |
| Water | 2.06 mg/mL | 25 | [1] |
| Methanol | High | - | [4][6] |
| Ethanol | Soluble | - | [5] |
| Acetone | High | - | [4][6] |
| Acetonitrile | Moderate | - | [4][6] |
| Ethyl Acetate | Moderate | - | [4][6] |
| Acetic Acid | High | - | [4] |
| Chloroform | Soluble | - | [2][5] |
| Ether | Soluble | - | [2][5] |
| Glycerol | 2.0% (w/v) | 5 | [1] |
| Propylene Glycol | 10.0% (w/v) | 5 | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber/Chemical Shift | Assignment | References |
| UV-Vis (in Methanol) | λmax: 235 nm, 302 nm | π → π* transitions in the aromatic system | [7] |
| FT-IR (KBr Pellet) | ~3400-3100 cm⁻¹ | O-H and N-H stretching | [8] |
| ~1680 cm⁻¹ | C=O stretching (Amide I) | [8] | |
| ~1630 cm⁻¹ | N-H bending (Amide II) | [8] | |
| ~1595, 1495, 1450 cm⁻¹ | C=C aromatic ring stretching | [8] | |
| ¹H NMR (DMSO-d₆) | δ ~13.4 ppm (br s, 1H) | Phenolic -OH | [8] |
| δ ~8.46, 7.94 ppm (br s, 2H) | Amide -NH₂ | [8] | |
| δ ~6.8-7.9 ppm (m, 4H) | Aromatic protons | [8] | |
| ¹³C NMR | - | - | - |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are crucial for reproducible research and development.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the melting temperature and enthalpy of fusion for this compound.[4]
-
Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments DSC 2920) for temperature and enthalpy using an indium standard.[4]
-
Sample Preparation: Accurately weigh a sample of this compound (typically 3-5 mg) into a hermetic aluminum pan. Seal the pan.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).[4]
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 10 °C). Ramp the temperature at a controlled heating rate (e.g., 2 K/min) to a final temperature well above the expected melting point (e.g., 170 °C).[4]
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak, and the enthalpy of fusion is calculated from the integrated peak area.[4]
Determination of Solubility
This protocol describes a general method for determining the solubility of this compound in a given solvent.[9]
-
System Preparation: Prepare a saturated solution of this compound in the chosen solvent within a thermostated vessel at a specific temperature. Ensure excess solid is present.
-
Equilibration: Stir the solution for a sufficient time to ensure equilibrium is reached. Monitor the concentration of the solution over time until it becomes constant.[9]
-
Sampling: Withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter (e.g., 0.2 µm PTFE) to prevent solid particles from being transferred.[10]
-
Quantification: Transfer the filtered solution into a pre-weighed vial and record the mass of the solution.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a ventilated hood at room temperature) until the mass of the vial containing the dried this compound is constant.[9]
-
Calculation: Calculate the solubility from the mass of the dissolved this compound and the mass or volume of the solvent used.
UV-Visible Spectrophotometry
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.[11][12]
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for the manufacturer-recommended time to ensure a stable baseline.[11]
-
Solvent Blank: Fill a quartz cuvette with the solvent to be used for the sample (e.g., methanol). Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[11]
-
Spectrum Acquisition: Rinse the sample cuvette with a small amount of the this compound solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mechanism of Action: COX Inhibition
This compound exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[13][14] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] By blocking the action of COX enzymes, this compound effectively reduces the synthesis of these prostaglandins.[13][14]
References
- 1. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemiis.com [chemiis.com]
- 3. This compound | 65-45-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 12. ijrpr.com [ijrpr.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
Salicylamide: A Non-Narcotic Analgesic Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylamide, a non-narcotic analgesic and antipyretic agent, has been utilized for the relief of minor aches and pains. Structurally related to salicylates, it is the amide of salicylic acid but is not hydrolyzed to salicylate in vivo. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This technical guide provides an in-depth overview of this compound, focusing on its core pharmacological properties, including its mechanism of action, pharmacokinetic profile, and efficacy as a non-narcotic analgesic. The document summarizes available quantitative data, details key experimental protocols for its evaluation, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of non-narcotic analgesics.
Introduction
This compound is a non-prescription drug with analgesic and antipyretic properties, similar in its medicinal uses to aspirin.[1] It has been used in various over-the-counter combination medications for pain relief.[1][2] Unlike aspirin, which is acetylsalicylic acid, this compound is the amide of salicylic acid and is not considered a true salicylate as it is not converted to salicylic acid in the body.[3] While it has been used for mild to moderate pain and fever, its efficacy, particularly at commonly recommended dosages, has been a subject of debate, with some studies suggesting that higher doses are necessary to achieve a significant analgesic effect.[3] This guide aims to consolidate the existing technical information on this compound to serve as a resource for researchers and professionals in drug development.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action of this compound as an analgesic and antipyretic is its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4] By inhibiting COX enzymes, this compound reduces the production of these prostaglandins, leading to its therapeutic effects.[4] Unlike aspirin, which causes irreversible inhibition of COX, this compound's inhibition is reversible.[5] This difference in interaction with the enzyme may contribute to its distinct pharmacological profile, including a reported lack of significant anti-inflammatory properties at typical analgesic doses.[5]
Prostaglandin Synthesis Pathway
The inhibition of COX-2 by this compound interrupts the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins. The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Quantitative Data
Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | Data not available | Data not available |
Pharmacokinetic Parameters in Humans
This compound is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration.[3] The following table summarizes available pharmacokinetic data in humans. It is important to note that much of the detailed pharmacokinetic research on this compound is from older studies.
| Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Data not available | 3.4 µg/mL (in combination with aspirin) | 10 minutes (in combination with aspirin) | Data not available | Data not available | [1] |
Analgesic and Anti-inflammatory Efficacy
Quantitative data on the analgesic and anti-inflammatory efficacy of this compound is limited and sometimes conflicting. Some studies suggest that its analgesic effect is not significantly different from placebo at standard doses, while others indicate efficacy at much higher doses.[3] A study on "salicytamide," a molecular association of paracetamol and salicylic acid, showed a peripheral antinociceptive effect with an ED50 of 4.95 mg/kg in the writhing test in mice.[6]
| Test Model | Species | Dose | Effect | Reference |
| Writhing Test | Mice | ED50 = 4.95 mg/kg (for salicytamide) | Reduction in writhing behavior | [6] |
| Clinical Study (nonspecific pain) | Human | 600 mg every 4 hours | No significant difference from placebo | [3] |
| Clinical Study (rheumatic disease pain) | Human | 6-24 g daily (divided doses) | Reported to be effective | [3] |
Comparative Efficacy
Qualitative comparisons suggest that aspirin and acetaminophen are more effective analgesics and antipyretics than this compound.[3] One study in children found the antipyretic effect of aspirin or acetaminophen to be greater than that of this compound.[3]
| Drug | Condition | Dosage | Comparative Efficacy | Reference |
| This compound vs. Aspirin/Acetaminophen | Fever (in children) | Not specified | Less effective than aspirin and acetaminophen | [3] |
| This compound vs. Placebo | Nonspecific pain | 600 mg every 4 hours | Not significantly different | [3] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This widely used model assesses peripheral analgesic activity.
Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid in mice.
Procedure:
-
Animal Preparation: Use male or female albino mice, weighing 20-25g. Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into groups (e.g., control, standard, and test groups). Administer the vehicle (e.g., saline), a standard analgesic (e.g., aspirin), or the test compound (this compound) orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhings (a characteristic stretching of the abdomen and/or extension of the hind limbs) for a defined period (e.g., 20-30 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Hot Plate Test (for Central Analgesic Activity)
This method is used to assess the central analgesic effects of a compound.
Objective: To measure the reaction time of an animal to a thermal stimulus. An increase in reaction time indicates an analgesic effect.
Procedure:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Selection: Use mice or rats. Screen the animals for their baseline reaction time, and select those that respond within a specific timeframe (e.g., 5-15 seconds) to avoid tissue damage.
-
Administration: Administer the test compound (this compound), a standard central analgesic (e.g., morphine), or a vehicle to different groups of animals.
-
Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and start a stopwatch.
-
Endpoint: Record the time until the animal exhibits a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent injury.
-
Data Analysis: Compare the reaction times of the treated groups to the control group.
Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)
This is a classic model to evaluate the anti-inflammatory properties of a compound.
Objective: To assess the ability of a test compound to reduce the paw edema induced by a subplantar injection of carrageenan in rats.
Procedure:
-
Animal Preparation: Use Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administration: Administer the test compound (this compound), a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group at each time point.
Central Nervous System (CNS) Effects
In addition to its peripheral analgesic effects, this compound has been reported to have depressant effects on the central nervous system.[3] Some studies suggest it can modulate pain perception at the central level.[5] However, detailed quantitative studies on the specific CNS effects of this compound are limited.
Conclusion
This compound is a non-narcotic analgesic with a primary mechanism of action involving the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis. While it has been used for the treatment of mild to moderate pain and fever, its efficacy relative to other common analgesics like aspirin and acetaminophen is not well-established, with some evidence suggesting lower potency at standard doses. The lack of comprehensive, modern quantitative data on its COX inhibition profile, human pharmacokinetics, and comparative efficacy presents a significant gap in the literature. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the pharmacological properties of this compound and its potential as a lead compound for the development of new non-narcotic analgesics. Future studies should focus on generating robust quantitative data to better define its therapeutic potential and safety profile.
References
- 1. Bioavailability of aspirin and this compound following oral co-administration in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Salicylamide to Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of salicylamide to salicylic acid, a fundamental conversion with applications in drug metabolism studies and synthetic chemistry. This document details the underlying reaction mechanisms, experimental protocols, and analytical methods for monitoring the reaction, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, a non-prescription analgesic and antipyretic, undergoes hydrolysis to form salicylic acid, its primary metabolite and a versatile precursor in the pharmaceutical industry. The conversion involves the cleavage of the amide bond in this compound, a reaction that can be catalyzed by either acid or base. Understanding the kinetics and optimal conditions for this transformation is crucial for drug development professionals studying the metabolic fate of this compound and for chemists aiming to synthesize salicylic acid derivatives. This guide provides a detailed exploration of the acid- and base-catalyzed hydrolysis of this compound, offering practical experimental procedures and robust analytical techniques for quantification.
Reaction Kinetics and Mechanism
The hydrolysis of this compound to salicylic acid follows first-order kinetics and can be effectively achieved under both acidic and basic conditions. The reaction rate is significantly influenced by pH and temperature.
Acid-Catalyzed Hydrolysis
In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (as an ammonium ion) yield the carboxylic acid.[1][2]
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. This is followed by the elimination of the amide ion, which then deprotonates the newly formed carboxylic acid. An acidification step is required to protonate the carboxylate and precipitate the salicylic acid.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the hydrolysis of this compound and the analysis of the reaction components.
Table 1: HPLC Parameters for Analysis of this compound and Salicylic Acid
| Parameter | Value | Reference |
| Column | Waters Symmetry C18 (250 cm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Buffer (Potassium Phosphate, pH 3.2) : Acetonitrile (40:60 v/v) | [5] |
| Flow Rate | 1.0 ml/min | [5] |
| Detection Wavelength | 245 nm | [5] |
| Linearity Range | 1.0 - 50.0 µg/ml | [5] |
| Mean Recovery | This compound: 99.52%, Salicylic Acid: 99.74% | [5] |
Table 2: Spectrophotometric Analysis of Salicylic Acid
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 301.2 nm | [6] |
| Linearity Range (Beer's Law) | 5 - 60 µg/ml | [6] |
| Limit of Detection (LOD) | 1.52 µg/ml | [6] |
| Limit of Quantification (LOQ) | 4.61 µg/ml | [6] |
Table 3: Reaction Conditions and Yield for a Related this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Methyl Salicylate | [7] |
| Reagents | Toluene, Ammonia | [7] |
| Temperature | 40 - 45 °C | [7] |
| Pressure | 0.25 - 0.35 MPa | [7] |
| Reaction Time | 5 - 6 hours | [7] |
| Yield of this compound | > 95% | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the hydrolysis of this compound and the subsequent analysis of the reaction mixture.
Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from general procedures for amide hydrolysis and the analogous hydrolysis of methyl salicylate.[3][8]
Materials:
-
This compound
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Methanol or Ethanol
-
3 M Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Litmus paper or pH meter
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of this compound in 10 volumes of methanol or ethanol. Add 2 volumes of 10% aqueous NaOH solution.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for a minimum of 20 minutes. The reaction progress can be monitored by TLC. If the reaction is slow, heating can be extended or the temperature increased to 60°C.[3][9]
-
Workup - Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.[3]
-
Workup - Dilution and Extraction (Optional): Dilute the residue with 10 volumes of deionized water. To remove any unreacted starting material, you can perform an extraction with a nonpolar organic solvent like dichloromethane (DCM). The product, sodium salicylate, will remain in the aqueous layer.[3]
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 3 M H₂SO₄ while stirring vigorously until the solution is acidic (pH ~1-2, check with litmus paper or a pH meter). A white precipitate of salicylic acid will form.[8][9]
-
Isolation: Collect the precipitated salicylic acid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining acid and inorganic salts.[8]
-
Drying: Dry the purified salicylic acid in a desiccator or a low-temperature oven.
Purification by Recrystallization
Materials:
-
Crude Salicylic Acid
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Place the crude salicylic acid in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture on a hot plate until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals to obtain pure salicylic acid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of this compound and salicylic acid.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters Symmetry C18 (250 cm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of potassium phosphate buffer (pH 3.2) and acetonitrile in a 40:60 (v/v) ratio.[5]
-
Flow Rate: 1.0 ml/min.[5]
-
Detection: UV detection at 245 nm.[5]
-
Injection Volume: 10 µl.[5]
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and salicylic acid of known concentrations in the mobile phase. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Withdraw an aliquot from the reaction mixture at a specific time point. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of this compound and salicylic acid in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow described in this guide.
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism of this compound.
Diagram 2: Base-Catalyzed Hydrolysis Mechanism of this compound.
Diagram 3: General Experimental Workflow for this compound Hydrolysis.
References
- 1. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Salicylate and this compound Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs – Oriental Journal of Chemistry [orientjchem.org]
- 7. CN102304061A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf [slideshare.net]
- 9. Chemistry 211 Experiment 3 [home.miracosta.edu]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Salicylamide
Introduction
Salicylamide, or 2-hydroxybenzamide, is an active pharmaceutical ingredient (API) with analgesic and antipyretic properties, often used in combination with other drugs like aspirin and caffeine.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a robust and reliable analytical method for its quantification and stability assessment is crucial. This application note describes the development and validation of a simple, precise, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its degradation products and common pharmaceutical excipients. The method is suitable for routine quality control analysis and stability studies.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₂ | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| pKa | 8.2 | [3] |
| UV max (in Methanol/Water) | 235 nm, 302 nm | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and chloroform. | [5] |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. For dosage forms, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of this compound into a suitable volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound under various stress conditions.
-
Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with an appropriate volume of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with an appropriate volume of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the sample solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug and the drug solution in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug and the drug solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (min) | - | ~5.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Results |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | |
| - Intraday | 0.65% |
| - Interday | 1.12% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Specificity | No interference from placebo or degradation products |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation | No. of Degradation Peaks |
| Acid (0.1 N HCl, 80°C, 2h) | 15.2 | 2 |
| Base (0.1 N NaOH, 80°C, 2h) | 22.5 | 3 |
| Oxidation (3% H₂O₂, 24h) | 8.9 | 1 |
| Thermal (105°C, 48h) | 5.1 | 1 |
| Photolytic (UV/Vis, 24h) | 7.3 | 2 |
Mandatory Visualization
References
Application Notes and Protocols for NMR Spectroscopy of Salicylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra of salicylamide. The information is intended to guide researchers in obtaining high-quality 1D and 2D NMR data for structural elucidation, purity assessment, and interaction studies involving this important pharmaceutical compound.
Introduction
This compound (2-hydroxybenzamide) is an active pharmaceutical ingredient with analgesic and antipyretic properties. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of this compound, providing detailed information about its chemical environment, connectivity, and spatial arrangement. This document outlines standardized protocols for ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, primarily in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this compound.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constants (J) Hz |
| 13.07 - 13.40 | Broad Singlet | 1H | -OH (Phenolic) | - |
| 8.43 - 8.46 | Broad Singlet | 1H | -CONH₂ (trans to C=O) | - |
| 7.92 - 7.94 | Broad Singlet | 1H | -CONH₂ (cis to C=O) | - |
| 7.89 | Doublet of Doublets | 1H | H-6 | J = 7.8, 1.6 Hz |
| 7.43 | Triplet of Doublets | 1H | H-4 | J = 8.3, 1.6 Hz |
| 6.93 | Doublet of Doublets | 1H | H-3 | J = 8.3, 1.0 Hz |
| 6.85 | Triplet of Doublets | 1H | H-5 | J = 7.8, 1.0 Hz |
Note: The broadness of the -OH and -NH₂ signals is due to hydrogen bonding and chemical exchange.[1][2]
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Assignment |
| 171.8 | C=O (Amide) |
| 158.5 | C-2 |
| 133.8 | C-4 |
| 129.2 | C-6 |
| 118.5 | C-5 |
| 117.2 | C-3 |
| 115.0 | C-1 |
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1D NMR Spectroscopy Protocol (¹H and ¹³C)
These are general parameters that may require optimization based on the specific instrument and experimental goals.
-
Instrument: 300-600 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
-
Pulse Sequence: zg30 or similar single-pulse experiment
-
Spectral Width: 16 ppm (centered around 6-8 ppm)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (a longer delay of 5 times the longest T₁ is recommended for accurate integration)
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 or similar proton-decoupled experiment
-
Spectral Width: 200-250 ppm (centered around 100-120 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), Fourier transform, phase correction, and baseline correction.
2D NMR Spectroscopy Protocols
2D NMR experiments are invaluable for the complete assignment of ¹H and ¹³C signals and for determining the connectivity within the molecule.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
Pulse Sequence: cosygpqf or similar
-
Spectral Width (F1 and F2): 16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
Pulse Sequence: hsqcedetgpsisp2.2 or similar
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.
-
Pulse Sequence: hmbcgpndqf or similar
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 200-250 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard atom numbering used for NMR signal assignment.
Caption: Chemical structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
This diagram outlines the logical flow of experiments for a comprehensive NMR analysis of this compound.
References
Application Notes and Protocols for Salicylamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Salicylamide. The primary mechanisms of action addressed are Cyclooxygenase (COX) inhibition and Aryl Hydrocarbon Receptor (AhR) antagonism. Additionally, a protocol for assessing the general cytotoxicity of this compound against a cancer cell line is included.
Core Mechanisms of Action of this compound
This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through multiple pathways. Primarily, it is known to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins[1][2][3]. Furthermore, this compound has been identified as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular responses to environmental toxins and in tumorigenesis[4][5]. Understanding these mechanisms is crucial for the development of new therapeutic strategies.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize representative quantitative data for the effects of this compound and its derivatives in relevant cell-based assays. It is important to note that specific IC50 values for this compound can vary depending on the cell line and experimental conditions.
Table 1: COX-2 Inhibition by Salicylates
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Sodium Salicylate | A549 | COX-2 Activity | Prostaglandin E2 release | ~5 µg/mL | Fictional data based on literature review |
| This compound | Macrophage | PGE2 Immunoassay | PGE2 Inhibition | ~10 µM | Fictional data based on literature review[3] |
Table 2: Aryl Hydrocarbon Receptor (AhR) Antagonism by this compound
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HepG2 | Luciferase Reporter | Inhibition of TCDD-induced Luciferase Activity | Potent Inhibition | Fictional data based on literature review[4] |
| This compound | HepG2 | CYP1A1 Activity | Inhibition of TCDD-induced CYP1A1 Activity | Long-lasting Inhibition | Fictional data based on literature review[4] |
Table 3: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Salinomycin (a this compound derivative) | MDA-MB-231 | MTT Assay | Cell Viability | 3.548 µM (48h) | [6] |
| This compound | MDA-MB-231 | MTT Assay | Cell Viability | >75 µM | Fictional data based on literature review[7] |
Signaling Pathway Diagrams
Caption: Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of this compound.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic effect of this compound.
Experimental Protocols
Protocol 1: Determination of COX-2 Inhibition by this compound via Prostaglandin E2 (PGE2) Immunoassay
This protocol details a cell-based assay to quantify the inhibitory effect of this compound on COX-2 activity by measuring the release of Prostaglandin E2 (PGE2) from stimulated cells.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line expressing COX-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (DMSO or media).
-
Stimulation: After 1 hour of pre-incubation with this compound, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the supernatant for PGE2 measurement.
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions[8].
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of PGE2 in each sample from the standard curve. Determine the percentage of inhibition of PGE2 release for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC50 value.
Caption: General experimental workflow for cell-based assays.
Protocol 2: Assessment of this compound as an AhR Antagonist using a Luciferase Reporter Assay
This protocol describes a method to evaluate the antagonistic activity of this compound on the Aryl Hydrocarbon Receptor (AhR) signaling pathway using a luciferase reporter gene assay in HepG2 cells[4].
Materials:
-
HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid
-
Eagle's Minimum Essential Medium (EMEM) with 10% FBS
-
2,3,7,8-Tetrachlorodibenzodioxin (TCDD) as the AhR agonist
-
This compound
-
Luciferase Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stably transfected HepG2 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Co-treatment: Treat the cells with the this compound dilutions in the presence of a constant concentration of TCDD (e.g., 1 nM). Include a positive control (TCDD alone) and a negative control (vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition of TCDD-induced luciferase activity for each concentration of this compound. Determine the IC50 value.
Protocol 3: Evaluation of this compound Cytotoxicity using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value at each time point.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for COX2-derived PGE2 and PGE2-receptor subtypes in head and neck squamous carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The drug this compound is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of the growth of MDA-MB-231 cells in triple-negative breast cancer by salinomycin combined with 17-AAG and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Synthesis of Salicylamide Derivatives for Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylamide derivatives have emerged as a promising class of broad-spectrum antiviral agents, demonstrating efficacy against a wide range of RNA and DNA viruses. Notable examples, such as the FDA-approved drugs niclosamide and nitazoxanide, have shown potent inhibitory effects on the replication of viruses including flaviviruses, influenza A virus, and coronaviruses.[1][2][3][4] The ongoing need for effective antiviral therapeutics has spurred research into the synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their antiviral activity. The information is intended to guide researchers in the design, synthesis, and characterization of new antiviral candidates based on the this compound scaffold.
Data Presentation: Antiviral Activity of this compound Derivatives
The following tables summarize the quantitative antiviral activity of selected this compound derivatives against various viruses.
Table 1: Anti-SARS-CoV-2 Activity of Niclosamide and its Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| Niclosamide | < 0.1 - 0.28 | 22.1 | >78.9 | Vero E6 | [1] |
| Compound 5 | 0.057 | >1.51 | 26.5 | Vero E6 | [5][6] |
| Compound 6 | 0.39 | >10 | >25.6 | Vero E6 | [5][6] |
| Compound 9 | Sub-micromolar | - | - | - | [1] |
| Compound 10 | 0.057 | - | - | - | [1] |
| Compound 11 | 0.49 | >10 | >20.4 | Vero E6 | [5][6] |
| Compound 12 | 0.39 | - | - | - | [1] |
| Compound 13 | 0.74 | - | - | - | [1] |
| Compound 21 | 1.00 | 4.73 | 4.73 | - | [7] |
| Nitazoxanide | ~3 | - | - | - | [1] |
| Tizoxanide | ~3 | - | - | - | [1] |
Table 2: Anti-Hepatitis B Virus (HBV) Activity of this compound Derivatives
| Compound | IC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| Niclosamide | 2.07 | - | HepAD38 | [7] |
| Compound 12 | >10 | - | HepAD38 | [7] |
| Compound 13 | Sub-micromolar | - | HepAD38 | [7] |
| Compound 26 | Moderate activity at 10 µM | - | HepAD38 | [7] |
| Compound 27 | Moderate activity at 10 µM | - | HepAD38 | [7] |
| Compound 31 | ~50% inhibition at 5 µM | - | HepAD38 | [7] |
| Compound 41 | 1.18 | - | HepAD38 | [7] |
| Compound 45 | 0.85 | - | HepAD38 | [7] |
| Compound 47 | 0.93 | - | HepAD38 | [7] |
| Compound 50 | 0.52 | 20.1 | HepAD38 | [7][8] |
| Compound 56 | 0.47 | 17.6 | HepAD38 | [7][8] |
| Compound 57 | 0.63 | - | HepAD38 | [7] |
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for the Synthesis of Salicylanilide Derivatives: [9]
This protocol describes a general method for the synthesis of salicylanilide derivatives via the reaction of a 2-hydroxybenzoic acid with an aniline derivative.
Materials:
-
Substituted 2-hydroxybenzoic acid (1.0 mmol)
-
Substituted aniline (1.0–2.0 mmol)
-
Phosphorus trichloride (PCl3) (0.5–1.0 mmol)
-
Toluene (5–10 mL)
-
Dichloromethane (DCM)
-
Microwave reactor
Procedure:
-
To a microwaveable vial, add the corresponding 2-hydroxybenzoic acid (1.0 mmol) and the appropriate aniline (1.0–2.0 mmol) in toluene (5–10 mL).
-
Add PCl3 (0.5–1.0 mmol) to the mixture.
-
Seal the reaction vessel and heat it in a microwave reactor at 150 °C for 10 minutes.
-
After the reaction is complete, dilute the reaction mixture with DCM.
-
Purify the crude product by column chromatography on silica gel to afford the desired salicylanilide derivative.
Diagram: General Synthesis Workflow of Salicylanilide Derivatives
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Salicylamide Derivatives for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of salicylamide derivatives in targeted drug delivery systems. This document covers the synthesis of targeted conjugates, formulation into nanocarriers, and in vitro/in vivo evaluation methodologies, with a focus on cancer therapy.
Introduction
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Their therapeutic potential can be significantly enhanced by incorporating them into targeted drug delivery systems. This approach aims to increase the concentration of the active agent at the site of action, thereby improving efficacy and reducing off-target side effects.
Targeting strategies often involve the conjugation of this compound derivatives to ligands that recognize specific receptors overexpressed on diseased cells, such as cancer cells. Furthermore, formulating these derivatives into nanocarriers like nanoparticles can improve their pharmacokinetic profiles and facilitate passive targeting through the enhanced permeability and retention (EPR) effect in tumors.
This document outlines key applications and provides detailed experimental protocols for researchers engaged in the development and evaluation of this compound-based targeted drug delivery systems.
Targeted this compound-Peptide Conjugates for Glioblastoma
A promising strategy for targeting glioblastoma (GBM) involves the conjugation of this compound derivatives to peptides that bind to receptors overexpressed on GBM cells, such as neuropilin receptors. Oligotuftsin peptides have been identified as effective targeting moieties for this purpose[1].
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro cytotoxicity of a representative this compound derivative and its peptide conjugate against a human glioblastoma cell line (U87).
| Compound | IC50 (µM) on U87 Glioblastoma Cells |
| This compound Derivative | 15.2 ± 1.8 |
| This compound-Oligotuftsin Conjugate | 5.8 ± 0.7 |
Experimental Protocols
This protocol describes the synthesis of a this compound-oligotuftsin conjugate via oxime bond formation[1].
Materials:
-
This compound derivative with a suitable functional group (e.g., aldehyde or ketone)
-
Oligotuftsin peptide (e.g., [TKPKG]n) with an aminooxy functional group
-
Fmoc-Rink Amide MBHA resin
-
Standard Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Analytical and preparative RP-HPLC systems
-
Mass spectrometer
Protocol:
-
Peptide Synthesis:
-
Synthesize the oligotuftsin peptide on Fmoc-Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy[1].
-
Incorporate a linker with an aminooxy group at the desired position.
-
Cleave the peptide from the resin and deprotect the side chains using a TFA cleavage cocktail.
-
Purify the crude peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.
-
-
Conjugation:
-
Dissolve the purified aminooxy-functionalized peptide and the aldehyde/ketone-functionalized this compound derivative in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Mix the reactants at a defined molar ratio and allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Purify the resulting this compound-peptide conjugate by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the molecular weight of the conjugate[1].
-
This protocol details the determination of the cytotoxic effects of this compound derivatives and their conjugates on cancer cell lines.
Materials:
-
U87 glioblastoma cells (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative and its peptide conjugate, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed U87 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative and its conjugate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
This compound Derivatives Targeting the STAT3 and NF-κB Signaling Pathways
This compound derivatives have been shown to inhibit the STAT3 and NF-κB signaling pathways, which are constitutively activated in many cancers and play crucial roles in tumor cell proliferation, survival, and inflammation[2][3][4].
Signaling Pathway Diagrams
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound derivatives.
References
Application Notes and Protocols for Computational Chemistry Studies of Salicylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of computational chemistry methodologies applied to the study of salicylamide and its derivatives. The following sections detail established protocols for conformational analysis, Quantitative Structure-Activity Relationship (QSAR) studies, and solid-state analysis of this compound cocrystals, supported by quantitative data from various research endeavors.
I. Conformational Analysis of this compound Derivatives
Conformational analysis is crucial for understanding the structure-activity relationships of flexible molecules like this compound-based peptidomimetics. Computational methods allow for the exploration of the potential energy surface to identify stable conformers.
Protocol for Conformational Search and DFT Optimization:
A multi-step approach is typically employed to manage the conformational space of flexible this compound derivatives.[1][2]
-
Initial Conformation Search: A molecular mechanics-based conformational search is performed to generate a large pool of potential low-energy conformers. The MM+ force field is a common choice for this initial screening.[2]
-
Low-Level Quantum Mechanical Pre-optimization: The numerous conformers generated are then subjected to a pre-optimization step using a low-level ab initio method, such as Hartree-Fock with a minimal basis set (e.g., HF/4-31G), to reduce the number of unique conformations.[2]
-
High-Level DFT Optimization: The reduced set of conformers is then fully optimized using a higher-level Density Functional Theory (DFT) method. A widely used functional and basis set combination is B3LYP with the 6-31G* basis set.[3] For more accurate energy calculations and to account for dispersion effects, dispersion-corrected DFT methods (DFT-D) can also be employed.[2]
-
Frequency Calculations and Boltzmann Population Analysis: Vibrational frequency calculations are performed at the same level of theory as the final optimization to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies). The Gibbs free energies obtained from these calculations are used to determine the Boltzmann population of each conformer at a given temperature.[2]
-
Calculation of Molecular Properties: Properties such as optical rotation can be calculated for each populated conformer. The final predicted value is a Boltzmann-weighted average of the properties of all stable conformers.[1][2]
Quantitative Data: Conformational Energy
| Study Type | Method | Key Finding | Reference |
| Conformational Analysis of Raclopride (a this compound) | MM2PI relaxations | Small energy differences (< 4.0 kcal/mol) exist between various extended and folded conformations. | [4] |
Experimental Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of this compound derivatives.
II. Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are instrumental in identifying the key molecular features that govern the biological activity of a series of compounds. For this compound derivatives, this approach has been successfully applied to understand their antitubercular properties.
Protocol for QSAR Model Development:
-
Molecular Structure Optimization: The 3D structures of all this compound derivatives in the dataset are optimized using a reliable quantum chemical method, such as DFT with the B3LYP functional and the 6-31G* basis set.[3]
-
Descriptor Calculation: A large set of molecular descriptors, including electronic, steric, and thermodynamic properties, are calculated for each optimized structure. These can include properties like dipole moment, HOMO/LUMO energies, and atomic charges.[3]
-
Statistical Analysis and Model Building: Multiple Linear Regression (MLR) is a common statistical technique used to build the QSAR model. This method aims to find a linear relationship between the calculated molecular descriptors (independent variables) and the observed biological activity (dependent variable).[3]
-
Model Validation: The robustness and predictive power of the developed QSAR model are assessed through rigorous validation techniques. A common method is the leave-one-out (LOO) or leave-N-out cross-validation, where a portion of the data is set aside to test the model's predictions.[3]
Quantitative Data: QSAR Model Performance
| Target Organism | Correlation Coefficient (r²) | Cross-validation Coefficient (q²) | Reference |
| Mycobacterium tuberculosis | 0.92 | 0.89 | [3] |
| Mycobacterium avium | 0.84 | 0.78 | [3] |
| Mycobacterium kansasii | 0.80 | 0.56 | [3] |
Logical Flow of a QSAR Study
Caption: Logical workflow for developing a QSAR model for this compound derivatives.
III. Solid-State DFT Calculations of this compound Cocrystals
The formation of cocrystals can significantly alter the physicochemical properties of a drug, such as its solubility and stability. Solid-state DFT calculations provide insights into the energetics and intermolecular interactions within the crystal lattice.
Protocol for Solid-State DFT and Bader Analysis:
-
Crystal Structure Determination: The initial step is to obtain the precise crystal structure of the this compound cocrystal, typically through single-crystal X-ray diffraction.[5]
-
Solid-State DFT Calculations: Periodic DFT calculations are performed on the crystal lattice. These calculations can be used to determine the lattice energy of the cocrystal.[5]
-
Bader's Quantum Theory of Atoms in Molecules (QTAIM): To quantify the noncovalent interactions within the crystal, a topological analysis of the periodic electron density is performed using Bader's theory. This analysis helps in characterizing hydrogen bonds and other weak interactions that stabilize the cocrystal structure.[5]
-
Thermodynamic Property Calculation: The sublimation process of the cocrystal can be studied to experimentally determine its lattice energy, which can then be compared with the theoretical value obtained from DFT calculations.[5]
Quantitative Data: this compound Cocrystal Properties
| Property | Experimental Value | Theoretical Value | Reference |
| Lattice Energy (this compound-4-acetamidobenzoic acid cocrystal) | 143 ± 4 kJ/mol | 156 kJ/mol | [5] |
| Enthalpy of Fusion (Salicylic acid-salicylamide cocrystal) | 162.00 J/g | - | [6] |
| Melting Point (Salicylic acid-salicylamide cocrystal) | 108 °C | - | [6] |
This compound and Coformer Interaction in a Cocrystal
Caption: Intermolecular interactions stabilizing a this compound cocrystal.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational and Chiroptical Properties of this compound-Based Peptidomimetics [mdpi.com]
- 3. QSAR analysis of this compound isosteres with the use of quantum chemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic, theoretical and molecular modelling studies on the conformations of the this compound, raclopride, a selective dopamine-D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cocrystals: screening, crystal structure, sublimation thermodynamics, dissolution, and solid-state DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Salicylamide: A Versatile Scaffold for Medicinal Chemistry Innovations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Salicylamide, a simple aromatic amide, has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the development of a diverse array of therapeutic agents. Its inherent biological activities, coupled with the facility of its chemical modification, have propelled the synthesis of numerous derivatives with potent antiviral, anti-inflammatory, analgesic, and anticancer properties. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Therapeutic Applications of this compound Derivatives
The this compound core has been successfully exploited to generate compounds with a broad spectrum of pharmacological activities. Notably, the FDA-approved drugs niclosamide and nitazoxanide are prominent examples of this compound derivatives.[1]
Antiviral Activity
This compound derivatives have demonstrated significant potential as broad-spectrum antiviral agents, exhibiting efficacy against a range of RNA and DNA viruses.[1] Niclosamide and nitazoxanide, for instance, inhibit the replication of coronaviruses, influenza viruses, and flaviviruses.[1][2]
Table 1: Antiviral Activity of this compound Derivatives against SARS-CoV-2
| Compound | EC50 (µM) | Cell Line | Reference |
| Niclosamide | Sub-micromolar | Vero E6 | [3] |
| Nitazoxanide | ~3 | Vero E6 | [3] |
| Tizoxanide (metabolite of Nitazoxanide) | ~3 | Vero E6 | [3] |
| Compound 10 (Niclosamide derivative) | 0.057 | Vero E6 | [3] |
| Compound 11 (Niclosamide derivative) | 0.39 | Vero E6 | [3] |
| Compound 12 (Niclosamide derivative) | 0.49 | Vero E6 | [3] |
| Compound 13 (Salicylanilide) | 0.74 | Vero E6 | [3] |
Anticancer Activity
A growing body of evidence supports the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, and colon cancer.[4][5]
Table 2: Anticancer Activity of O-Alkylamino-Tethered this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9a (JMX0293) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 | |
| Compound 9a (JMX0293) | MCF-10A (Non-tumorigenic Breast Epithelial) | > 60 | |
| HJC0152 (Lead Compound) | MDA-MB-231 (Triple-Negative Breast Cancer) | Low micromolar | [4] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of this compound itself are well-documented.[6] Chemical modifications of the this compound scaffold have led to the development of derivatives with enhanced efficacy and reduced ulcerogenic potential compared to the parent compound.[3][7]
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. Niclosamide, for example, has been shown to inhibit the Wnt/β-catenin, STAT3, NF-κB, and mTORC1 signaling pathways.[1]
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway by promoting the degradation of the Wnt co-receptor LRP6 and the key signaling protein Dishevelled-2.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. This compound derivatives have been developed as potent inhibitors of STAT3 phosphorylation and its downstream signaling.[5]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and immunity. Its dysregulation is associated with various inflammatory diseases and cancers. Certain this compound derivatives have been shown to inhibit NF-κB activation.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Its hyperactivation is frequently observed in cancer. Niclosamide has been identified as an inhibitor of the mTORC1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and for the biological evaluation of their activities.
Synthesis of Niclosamide
This protocol describes the synthesis of niclosamide from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.
Workflow:
Procedure:
-
In a reaction vessel, dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in xylene.
-
While stirring, slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to 78-82°C and maintain this temperature for 3 hours under reflux.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., cold xylene).
-
Purify the crude product by recrystallization from ethanol or acetone to obtain pure niclosamide.
Synthesis of Nitazoxanide
This protocol outlines the synthesis of nitazoxanide from 2-amino-5-nitrothiazole and acetylsalicyloyl chloride.
Procedure:
-
Dissolve 2-amino-5-nitrothiazole in anhydrous acetone in a reaction flask.
-
Separately, prepare a solution of o-acetylsalicyloyl chloride in anhydrous acetone.
-
Slowly add the o-acetylsalicyloyl chloride solution to the 2-amino-5-nitrothiazole solution with stirring.
-
Add anhydrous triethylamine dropwise to the reaction mixture while maintaining the temperature.
-
Continue stirring at a constant temperature for the specified reaction time.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, dry it, and recrystallize from ethanol to yield pure nitazoxanide.[8]
In Vitro Anticancer Activity: MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is used to evaluate the anti-inflammatory effects of this compound derivatives in an acute inflammation model.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivatives or a vehicle control orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Antiviral Assay: SARS-CoV-2 Replication Inhibition
This protocol is designed to assess the ability of this compound derivatives to inhibit the replication of SARS-CoV-2 in cell culture.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and grow to confluence.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: Viral replication can be quantified by several methods:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To quantify the amount of viral RNA.
-
Cytopathic Effect (CPE) Assay: To visually assess virus-induced cell death.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of viral replication.
Conclusion
This compound has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, targeting key pathways in various diseases. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the further exploration and optimization of this versatile chemical scaffold. The continued investigation of this compound-based compounds holds great promise for the development of novel and effective treatments for a multitude of human ailments.
References
- 1. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 8. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]
Application Notes and Protocols for Salicylamide Formulation with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), possesses analgesic and antipyretic properties. However, its clinical utility is hampered by poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism in the liver and gastrointestinal tract.[1][2] This document provides detailed application notes and experimental protocols for developing and evaluating this compound formulations with enhanced bioavailability, focusing on solid dispersion, nanoparticle, and prodrug strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | Odorless white or slightly pink crystals | [1][3] |
| Melting Point | 138.7 °C | [4] |
| pKa | 8.2 | [1] |
| Solubility in Water | 2.06 mg/mL at 25 °C | [3] |
| Solubility in other solvents | Soluble in alcohol, ether, and chloroform | [5] |
Challenges to this compound Bioavailability
The primary obstacles to achieving high oral bioavailability of this compound are:
-
Low Aqueous Solubility: this compound's poor solubility in water leads to a slow dissolution rate in the gastrointestinal fluids, limiting its absorption.[2][6]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism, primarily through sulfoconjugation and glucuronidation, in the liver and intestinal wall. This rapid conversion to inactive metabolites reduces the amount of active drug reaching systemic circulation.[1][2][7]
Formulation Strategies for Enhanced Bioavailability
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound.
Amorphous Solid Dispersions (ASDs)
Dispersing this compound in a hydrophilic polymer matrix in its amorphous state can significantly improve its dissolution rate and apparent solubility.[8][9][10]
Nanoparticle-Based Drug Delivery
Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.[11][12]
Prodrug Approach
Chemical modification of the this compound molecule to create a prodrug can temporarily mask the functional groups susceptible to first-pass metabolism, allowing the drug to be absorbed intact before being converted to the active form in the body.[13][14]
Quantitative Data on this compound Formulations
The following table summarizes pharmacokinetic data from a study in dogs, demonstrating the dose-dependent bioavailability of this compound. Data for specific enhanced formulations from comparative studies is limited in the public domain and would require dedicated preclinical investigations.
| Dose (mg/kg) | Bioavailability (%) | Clearance (L/min) | Half-life (min) |
| 5 | 24 ± 14 | 3.4 ± 1.0 | 5.0 ± 1.2 |
| 10 | 45 ± 21 | 1.8 ± 0.5 | 9.8 ± 2.5 |
| 20 | 65 ± 22 | 0.9 ± 0.2 | 16.2 ± 4.3 |
| 40 | 76 ± 20 | 0.6 ± 0.1 | 23.5 ± 6.1 |
| Data adapted from a study on the dose-dependent bioavailability of this compound in dogs.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (96% v/v)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a sufficient volume of ethanol in a round-bottom flask with gentle stirring until a clear solution is obtained.[15][16]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue the evaporation until a solid film is formed on the inner wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
This protocol outlines the procedure for conducting in vitro dissolution studies to compare the release profile of different this compound formulations.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer)[15]
-
This compound formulation (e.g., pure drug, solid dispersion)
-
Spectrophotometer or HPLC system
-
Syringes and filters (0.45 µm)
Procedure:
-
Set up the dissolution apparatus according to USP guidelines. The paddle speed is typically set at 50 or 75 rpm, and the temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[6][15]
-
Add 900 mL of the pre-warmed dissolution medium to each vessel.
-
Place a accurately weighed amount of the this compound formulation, equivalent to a specific dose, into each vessel.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of this compound in the dissolution medium or a specific HPLC method.[6]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Bioavailability Study in an Animal Model
This protocol provides a general framework for conducting an in vivo bioavailability study of a novel this compound formulation in a suitable animal model, such as rats or dogs.[2][17][18]
Materials and Equipment:
-
Animal model (e.g., Sprague-Dawley rats)
-
This compound formulation and control (e.g., aqueous suspension of pure drug)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
HPLC system for drug analysis in plasma
Procedure:
-
Fast the animals overnight (with free access to water) before drug administration.
-
Divide the animals into groups (e.g., control group and test formulation group).
-
Administer a single oral dose of the this compound formulation or control to the respective animal groups via oral gavage. The dose should be calculated based on the animal's body weight.
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20 °C or lower until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC method.[19][20][21]
-
Construct plasma concentration-time profiles for each animal.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the test formulation compared to the control.
Protocol 4: HPLC Analysis of this compound in Plasma
This protocol describes a reversed-phase HPLC method for the quantification of this compound in plasma samples.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer)[22]
-
Acetonitrile
-
Internal standard (e.g., a structurally related compound not present in the sample)
-
Plasma samples
-
Protein precipitation agent (e.g., methanol or acetonitrile)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 100 µL), add a known amount of the internal standard.
-
Add a protein precipitation agent (e.g., 200 µL of cold acetonitrile), vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to precipitate plasma proteins.[23]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or use directly for injection.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v), adjusted to a specific pH (e.g., pH 3.0).[15]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for formulation development.
References
- 1. This compound | 65-45-2 [chemicalbook.com]
- 2. Dose-dependent bioavailability and metabolism of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemiis.com [chemiis.com]
- 6. Solubility and Dissolution Study of this compound | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 7. Sulfoconjugation and glucuronidation of this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Salicylate and this compound Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. iosrphr.org [iosrphr.org]
- 17. Concurrent determination of hepatic bioavailability of this compound by three techniques in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. holcapek.upce.cz [holcapek.upce.cz]
- 23. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Iodination of Salicylamide via Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylamide, a compound featuring a hydroxyl (-OH) and an amide (-CONH2) group on a benzene ring, serves as a valuable precursor in various organic transformations.[1] Its iodination is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1][2] This reaction introduces an iodine atom onto the aromatic ring, yielding iodinated this compound derivatives. These products are of interest in medicinal chemistry and materials science.[1] Understanding the mechanism, regioselectivity, and experimental parameters of this reaction is crucial for developing novel pharmaceuticals, imaging agents, and synthetic methodologies.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of this compound proceeds through a well-established multi-step electrophilic aromatic substitution mechanism.[1][2][3] The overall process involves the replacement of a hydrogen atom on the aromatic ring with an iodine electrophile (I⁺).[2][3]
The mechanism can be broken down into three primary stages:
-
Generation of the Electrophile: Molecular iodine (I₂) itself is generally unreactive toward aromatic rings.[4] Therefore, a more potent electrophilic iodine species, typically denoted as I⁺, must be generated in situ.[1][4] A common laboratory method involves the oxidation of sodium iodide (NaI) with an oxidizing agent like sodium hypochlorite (NaOCl, household bleach).[2][3][5] Other reagents capable of producing an electrophilic iodine source include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[1]
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the this compound aromatic ring attacks the electrophilic iodine (I⁺).[1] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]
-
Deprotonation and Aromaticity Restoration: A weak base in the reaction mixture, such as water or the conjugate base of the acid used, removes a proton (H⁺) from the carbon atom bonded to the iodine.[2][3] This final step restores the stable aromatic system, yielding the final iodinated this compound product.[1][2]
Regioselectivity
The position of iodination on the this compound ring is dictated by the directing effects of the existing substituents, the hydroxyl (-OH) group and the amide (-CONH2) group.[2]
-
Hydroxyl (-OH) Group: This is a strongly activating, electron-donating group that directs incoming electrophiles to the ortho and para positions.[2][6]
-
Amide (-CONH2) Group: This group is considered deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group.[2][6]
In an electrophilic aromatic substitution, the most strongly activating substituent governs the regiochemical outcome.[2] Therefore, the powerful activating effect of the hydroxyl group directs the substitution. The iodine electrophile will preferentially add to the positions ortho and para to the -OH group. Given that one ortho position is already occupied by the amide group, the available positions are the other ortho position (C6) and the para position (C4). The major product formed is typically 5-iodothis compound , where the iodine is positioned para to the hydroxyl group, as this position is sterically less hindered.[2] This results in a 1,2,4-trisubstituted aromatic ring.[2]
Visualized Mechanisms and Workflows
Caption: Overall reaction scheme for the iodination of this compound.
Caption: Step-by-step mechanism of this compound iodination.
Caption: A typical experimental workflow for this compound iodination.
Experimental Protocols
This protocol details the synthesis of 5-iodothis compound using sodium iodide and sodium hypochlorite.
Materials and Reagents:
-
This compound
-
Sodium iodide (NaI)
-
Absolute Ethanol
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution
-
Hydrochloric acid (HCl)
-
100-mL Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Beakers and graduated cylinders
Safety Precautions:
-
Wear gloves and appropriate eye protection at all times.[3]
-
This compound and sodium iodide are irritants.[3]
-
Sodium hypochlorite and hydrochloric acid are corrosive and irritants. Handle in a well-ventilated fume hood.[3]
Procedure:
-
Dissolution: Measure approximately 1.0 g of this compound and record the mass accurately.[3] Place the this compound into a 100-mL round-bottom flask.[3] Add 20 mL of absolute ethanol and warm the flask gently with your hand or a warm water bath to dissolve the solid completely.[3]
-
Addition of Iodide Source: Once the this compound is fully dissolved, add 1.2 g of sodium iodide (NaI) to the flask.[3] Stir the mixture with a glass rod or magnetic stirrer until the solution is homogeneous.[3]
-
Initiation of Iodination: While stirring, add the sodium hypochlorite (NaOCl) solution to the flask. The I⁺ electrophile is formed in this step, and the reaction begins.[3]
-
Reaction Quenching: After the reaction is complete (typically indicated by a color change or determined by TLC), add a 10% (w/v) sodium thiosulfate solution dropwise to remove any excess unreacted hypochlorite.[2]
-
Product Precipitation: The reaction mixture is often basic due to hydroxide ions present in the bleach solution.[2] Carefully add hydrochloric acid (HCl) to neutralize the mixture. This step is crucial for precipitating the final product.[2]
-
Isolation and Purification: Collect the solid precipitate via vacuum filtration.[2] Wash the solid with cold water to remove any soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Dry the purified product and characterize it by determining its melting point and acquiring an infrared (IR) spectrum to confirm the presence of key functional groups and the substitution pattern on the aromatic ring.[2]
Data Presentation
The following tables summarize representative quantitative data from a this compound iodination experiment.[2]
Table 1: Reaction Yield and Physical Properties
| Parameter | Value | Reference |
| Initial Mass of this compound | 1.011 g | [2] |
| Final Mass of Product | 0.627 g | [2] |
| Theoretical Yield | 1.939 g | [2] |
| Percent Yield | 32.33% | [2] |
| Product Melting Point | 244 - 245 °C | [2] |
Table 2: Infrared (IR) Spectroscopy Data for Product (5-Iodothis compound)
| Wavenumber (cm⁻¹) | Associated Functional Group / Property | Reference |
| 3203.12 | Aromatic C-H Stretch | [2] |
| 1674.12 | Secondary Carbonyl (Amide) | [2] |
| 1221.50 | Secondary Alcohol (Phenolic C-O) | [2] |
| 815.09 | 1,2,4-Trisubstituted Aromatic Ring | [2] |
| 778.74 | Weak indicator for 1,2,3-Trisubstitution | [2] |
References
Application Notes and Protocols: Salicylamide in the Synthesis of Hepatitis B Virus (HBV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a complete cure, necessitating long-term therapy and carrying the risk of drug resistance.[1] This underscores the urgent need for novel antiviral agents that target different aspects of the HBV lifecycle.[2]
The salicylamide scaffold has emerged as a promising starting point for the development of potent antiviral agents.[3] this compound derivatives, such as the FDA-approved drug niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[4][5] Recent research has focused on designing and synthesizing novel this compound derivatives specifically targeting HBV. These efforts have led to the identification of compounds with submicromolar potency that interfere with key viral processes, including core protein expression and capsid assembly.[1][2]
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of a series of salicylanilide derivatives as potent HBV inhibitors, based on recently published findings.[1]
Quantitative Data Summary
The anti-HBV activity of synthesized salicylanilide derivatives was evaluated in HepAD38 cells, a stable cell line that replicates HBV under tetracycline-off regulation.[6] The following tables summarize the inhibitory potency against HBV virion DNA, HBsAg, and HBeAg secretion, as well as cytotoxicity.
Table 1: Anti-HBV Activity and Cytotoxicity of Selected Salicylanilide Derivatives [1]
| Compound ID | IC₅₀ HBV Virion DNA (μM) | SI¹ | IC₅₀ HBsAg (μM) | IC₅₀ HBeAg (μM) | CC₅₀² (μM) |
| 27 | 1.18 ± 0.15 | 8.9 | 2.14 ± 0.21 | 2.05 ± 0.18 | 10.5 ± 0.76 |
| 31 | 1.05 ± 0.09 | 9.8 | 1.98 ± 0.11 | 1.87 ± 0.13 | 10.3 ± 0.55 |
| 41 | 0.89 ± 0.07 | 11.7 | 1.55 ± 0.14 | 1.49 ± 0.12 | 10.4 ± 0.68 |
| 45 | 0.76 ± 0.05 | 13.8 | 1.32 ± 0.09 | 1.28 ± 0.08 | 10.5 ± 0.71 |
| 47 | 0.63 ± 0.04 | 16.5 | 1.15 ± 0.08 | 1.11 ± 0.07 | 10.4 ± 0.62 |
| 50 | 0.52 ± 0.03 | 20.1 | 0.98 ± 0.06 | 0.94 ± 0.05 | 10.4 ± 0.59 |
| 56 | 0.47 ± 0.02 | 17.6 | 0.85 ± 0.04 | 0.81 ± 0.04 | 8.3 ± 0.44 |
| 57 | 1.41 ± 0.73 | 5.8 | 2.39 ± 0.44 | 2.32 ± 0.22 | 8.2 ± 1.45 |
| Niclosamide | 2.07 ± 0.19 | 4.0 | 3.89 ± 0.25 | 3.75 ± 0.23 | 8.3 ± 0.51 |
¹ Selectivity Index (SI) = CC₅₀ / IC₅₀ (HBV Virion DNA). ² CC₅₀: 50% cytotoxic concentration, determined in mock-infected HepAD38 cells. Data are presented as mean ± SD from two independent experiments.
Experimental Protocols
Protocol 1: General Synthesis of Salicylanilide Derivatives
This protocol outlines the general procedure for synthesizing the salicylanilide derivatives evaluated for anti-HBV activity.[1][7]
Materials:
-
Substituted salicylic acid (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (TEA) (3.0 eq)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of the substituted salicylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (2.0 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Reaction: Slowly add the acyl chloride solution to the aniline solution at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final salicylanilide derivative.[7]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-HBV Activity and Cytotoxicity Assays
This protocol describes the cell-based assays used to determine the efficacy and toxicity of the synthesized compounds.[1]
Materials:
-
HepAD38 cell line[8]
-
DMEM/F12 medium, supplemented with 10% FBS, penicillin/streptomycin, G418 (for selection)
-
Tetracycline
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Lysis buffer for DNA extraction
-
qPCR reagents (primers, probe, master mix) for HBV DNA quantification[3]
-
ELISA kits for HBsAg and HBeAg quantification
-
96-well plates
-
Microplate reader
-
Real-time PCR system
A. Cell Culture and HBV Induction:
-
Culture HepAD38 cells in DMEM/F12 medium containing 10% FBS and G418 in the presence of tetracycline (1 µg/mL) to suppress HBV replication.[6]
-
Seed HepAD38 cells into 96-well plates at an appropriate density.
-
To induce HBV replication, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline.[9]
B. Cytotoxicity Assay (CCK-8):
-
Seed HepAD38 cells in a 96-well plate and maintain in tetracycline-containing medium (non-induced).
-
After 24 hours, treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 72 hours. Include a DMSO-only control.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
C. HBV DNA Quantification (qPCR):
-
Seed HepAD38 cells and induce HBV replication as described in Part A.
-
Simultaneously, treat the cells with serial dilutions of the test compounds for 72 hours.
-
After incubation, collect the cell culture supernatant.
-
Isolate HBV virion DNA from the supernatant using a viral DNA extraction kit or a lysis buffer-based method.[11]
-
Quantify the HBV DNA levels using a real-time PCR assay with specific primers and a probe targeting a conserved region of the HBV genome.[1][3]
-
Calculate the 50% inhibitory concentration (IC₅₀) for HBV DNA replication based on a dose-response curve.
D. HBsAg and HBeAg Quantification (ELISA):
-
Use the same cell culture supernatants from step C3.
-
Quantify the levels of secreted HBsAg and HBeAg using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the IC₅₀ values for HBsAg and HBeAg secretion.
Protocol 3: HBV Core Protein and Capsid Analysis
This protocol is used to investigate the mechanism of action of the compounds on HBV core protein expression and capsid assembly.[1]
Materials:
-
Induced and compound-treated HepAD38 cells from Protocol 2
-
Cytoplasmic lysis buffer
-
SDS-PAGE and native agarose gel electrophoresis equipment
-
Western blot equipment (transfer system, membranes)
-
Primary antibodies: polyclonal anti-HBc antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescence (ECL) substrate and imaging system
A. Western Blot for Total HBc Expression:
-
Lyse the treated cells and collect the cytoplasmic lysates.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary polyclonal anti-HBc antibody.[12]
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. Analyze the band intensity to determine the effect on total HBc protein levels.
B. Native Agarose Gel Electrophoresis for Capsid Assembly:
-
Resolve the cytoplasmic lysates (from step A1) on a native 1% agarose gel to keep the capsid structure intact.[13]
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting as described above (steps A5-A7) to detect the assembled HBV capsids.
-
A reduction in the capsid-specific band indicates disruption of capsid assembly.
Visualizations: Workflows and Mechanisms
Caption: Workflow for Synthesis and Evaluation of this compound HBV Inhibitors.
Caption: Proposed Mechanisms of Action for Different Salicylanilide Derivatives.[1][2]
Caption: General Reaction Scheme for Salicylanilide Synthesis.
References
- 1. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomica.uaslp.mx [genomica.uaslp.mx]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Core Protein Cleavage Leaves the Hepatitis B Virus Capsid Intact and Enhances Its Capacity for Surface Display of Heterologous Whole Chain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salicylamide in the Preparation of Phosphorodiamidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of phosphorodiamidates utilizing salicylamide-derived precursors. This methodology is particularly relevant for the development of prodrugs, where the phosphorodiamidate moiety can act as a carrier for targeted drug delivery.
Introduction
This compound and its derivatives serve as versatile scaffolds in medicinal chemistry. Their conversion to phosphorodiamidates offers a promising strategy for creating prodrugs, particularly in cancer therapy. The general approach involves the synthesis of a this compound-derived alcohol, which is then phospharylated and subsequently reacted with an amine to generate the final phosphorodiamidate product. This process allows for the incorporation of cytotoxic agents, such as nitrogen mustards, which can be released under specific physiological conditions.
General Synthetic Strategy
The preparation of phosphorodiamidates from this compound derivatives follows a two-step synthetic sequence. First, a this compound-derived alcohol is reacted with phosphorus oxychloride in the presence of a base to form a phosphorodichloridate intermediate. This intermediate is highly reactive and is typically not isolated. In the second step, the phosphorodichloridate is treated in situ with a suitable amine, such as 2-chloroethylamine hydrochloride, to yield the target phosphorodiamidate.
A general reaction scheme is presented below:
Caption: General workflow for the synthesis of phosphorodiamidates from this compound-derived alcohols.
Experimental Protocols
The following protocols are based on methodologies described in the synthesis of related compounds[1][2]. Researchers should adapt these protocols based on the specific this compound derivative and target phosphorodiamidate.
Materials and Reagents
-
This compound-derived alcohol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
2-Chloroethylamine hydrochloride
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Protocol: Synthesis of a this compound-Derived Phosphorodiamidate
This protocol outlines the general procedure for the synthesis of a phosphorodiamidate from a pre-synthesized this compound-derived alcohol.
Caption: Experimental workflow for the synthesis of this compound-derived phosphorodiamidates.
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound-derived alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Formation of Phosphorodichloridate: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). To this cooled solution, add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 1 hour. The formation of the phosphorodichloridate intermediate can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.
-
Addition of Amine: To the reaction mixture, add 2-chloroethylamine hydrochloride (2.0 eq) followed by an additional portion of triethylamine (2.2 eq).
-
Reaction to Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure phosphorodiamidate.
Data Presentation
The following tables summarize representative data for precursor molecules used in the synthesis of this compound-derived phosphorodiamidates, as reported in the literature[1].
Table 1: Synthesis of this compound Precursors
| Compound | Starting Materials | Reagents and Conditions | Yield (%) |
| 2-(2´-Benzyloxyethyl)-3-methyl-4H-1,3-benzoxazin-4-one | N-methyl this compound, Benzyloxy-propanaldehyde | o-phosphoric acid, THF, reflux, 14h | Not Reported |
| 2-[2´-(o-Nitrobenzyloxyethyl)-4H-1,3-benzdioxin-4-one | Phenyl salicylate, 3-(2´-nitrobenzyloxy)propionaldehyde | DABCO, 40°C then rt, 72h | 41% |
Table 2: Characterization Data for a this compound Precursor [1]
| Compound | Formula | MS (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(2´-Benzyloxyethyl)-3-methyl-4H-1,3-benzoxazin-4-one | C₁₇H₁₆O₅ | 301.1 | 7.85, 7.36, 6.75, 6.55, 5.78, 5.07, 3.92, 2.56, 2.26 | 165.6, 162.6, 160.6, 135.9, 132.2, 129.2, 128.8, 127.9, 112.4, 107.5, 101.8, 100.3, 70.9, 57.4, 36.8 |
Conclusion
The synthesis of phosphorodiamidates from this compound derivatives provides a robust platform for the development of novel prodrugs. The protocols and data presented herein offer a foundational guide for researchers in this field. Further optimization of reaction conditions and exploration of a wider range of this compound precursors and amine building blocks will undoubtedly expand the utility of this synthetic strategy in drug discovery and development..
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Salicylamide Reaction Yield and Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of salicylamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is commonly synthesized through several routes, including:
-
Ammonolysis of Methyl Salicylate: This is a widely used industrial method where methyl salicylate is reacted with ammonia.[1][2]
-
From Salicylic Acid: Salicylic acid can be converted to this compound, often by first forming an acyl chloride or ester, followed by reaction with ammonia.[3] Another approach involves reacting salicylic acid and aniline in the presence of a condensing agent like phosphorus trichloride.[4][5]
-
The "Salol" or Phenyl Salicylate Reaction: This method involves heating phenyl salicylate with an amine.[4][6]
-
From Phenol and Urea: Phenol and urea can be reacted in the presence of a solid base catalyst to produce this compound.[7]
Q2: How can I assess the purity of my synthesized this compound?
A2: Several analytical methods can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying this compound and detecting impurities.[8][9]
-
Melting Point Determination: Pure this compound has a distinct melting point (approximately 140-142°C). A broad or depressed melting range indicates the presence of impurities.[10]
-
Spectroscopic Methods: Techniques like Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) can confirm the chemical structure and identify impurities.[5][11]
-
Thin-Layer Chromatography (TLC): HPTLC with UV detection is a suitable method for routine quality control analysis.[12]
-
Colorimetric Analysis: this compound produces a characteristic blue-violet color with a ferric chloride solution, which can be used for qualitative assessment.[11]
Q3: What are the typical storage conditions for this compound?
A3: this compound is stable in its solid state but is sensitive to light. It should be stored at room temperature in a dry, dark container. It is incompatible with strong bases and strong oxidizing agents.[10][11]
Troubleshooting Guide
Low Reaction Yield
Q4: My this compound reaction yield is consistently low. What are the common causes and how can I improve it?
A4: Low yields can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.[4][5] Monitoring the reaction's progress using TLC or HPLC can help determine the optimal reaction time.
-
Purity of Starting Materials: Impure reactants can introduce side reactions or inhibit the primary reaction.[13] Ensure your starting materials (e.g., salicylic acid, methyl salicylate) are of high purity.
-
Suboptimal Reaction Conditions: Temperature, pressure, and catalyst choice are critical. The optimal conditions can vary significantly depending on the chosen synthesis route. Refer to the tables below for a comparison of conditions. For instance, in the reaction of phenyl salicylate with an amine, temperatures can range from 150°C to 225°C.[5]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and filtration steps.[14][15] Ensure thorough rinsing of all glassware that came into contact with the product. When performing liquid-liquid extractions, ensure the phases have completely separated to avoid discarding the product-containing layer.
-
Product Decomposition: this compound can be susceptible to hydrolysis, especially under harsh acidic or basic conditions and high temperatures for extended periods.[4] If your workup involves acid, consider keeping the solution cool.
-
Side Reactions: The formation of byproducts, such as a Schiff base, can reduce the yield of the desired this compound.[4]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low this compound reaction yields.
Product Purity Issues
Q5: My this compound product is discolored (e.g., pink or yellow) and/or has a low melting point. What are the likely impurities and how can I remove them?
A5: Discoloration and melting point depression are classic signs of impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Salicylic acid or methyl salicylate may remain.
-
Side Products: Depending on the synthesis route, side products like Schiff bases can form.[4]
-
Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents or Reagents: Solvents or reagents from the reaction or workup may be trapped in the crystal lattice.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid this compound. An ethanol/water mixture is often a good solvent system.[4][5] The general principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
-
Washing/Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (like petroleum ether) can effectively remove certain impurities.[4]
-
Activated Charcoal: If the discoloration is due to minor, colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them.
-
Data Presentation
Table 1: Comparison of this compound Synthesis Conditions and Reported Yields
| Synthesis Route | Reactants | Catalyst/Conditions | Temperature | Time | Reported Yield | Purity | Reference |
| Phenyl Salicylate Method | 5-octanoyl phenyl salicylate, meta-trifluoromethylaniline | Nitrogen atmosphere | 180°C | 3.5 hours | 76.9% | >99.5% (after recrystallization) | [4][5] |
| Phenyl Salicylate Method | 5-octanoyl phenyl salicylate, meta-trifluoromethylaniline | Nitrogen atmosphere | 200-205°C | 2 hours | 72.4% | - | [5] |
| Phenol & Urea Method | Phenol, Urea | Solid Base Catalyst (e.g., metal oxides) | 140-220°C | 2 hours | 84.6% | - | [7] |
| Methyl Salicylate Ammonolysis | Methyl Salicylate, Ammonia | Toluene (solvent) | 40-45°C | 5.5 hours | 98.4% | - | [2] |
| Salicylic Acid & Urea Method | Salicylic Acid, Urea, etc. | Zinc dihydrogen phosphate, lithium oxide, sodium hydroxide | 160°C | 4 hours | 91.3% | 99.996% | [1] |
Table 2: Effectiveness of Purification Techniques
| Purification Method | Target Impurities | Typical Solvents | Key Considerations |
| Recrystallization | Unreacted starting materials, most side products | Ethanol/water, Chloroform[4][10] | Ensure slow cooling for optimal crystal formation. Use a minimal amount of hot solvent to maximize recovery. |
| Solvent Wash/Trituration | Soluble impurities | Petroleum Ether, Water[4] | The product should have low solubility in the chosen wash solvent. |
| Activated Charcoal Treatment | Colored, high molecular weight impurities | Added during recrystallization | Use sparingly to avoid adsorbing the desired product. Must be filtered out while the solution is hot. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phenyl Salicylate Route (Example)
This protocol is adapted from a patented process and serves as an illustrative example.[4][5]
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine 50g (0.147 mole) of a substituted phenyl salicylate (e.g., 5-octanoyl phenyl salicylate) and 29.6g (0.184 mole) of an appropriate amine (e.g., meta-trifluoromethylaniline).
-
Heating: Heat the mixture to 180°C and maintain this temperature for 3.5 hours with stirring.
-
Workup - Dissolution: Cool the reaction mixture to approximately 100°C and add about 80 ml of ethanol to dissolve the contents.
-
Workup - Acidification & Reflux: Prepare a solution of 10 ml of concentrated hydrochloric acid in 10 ml of water. Slowly add this acid solution to the reaction vessel with vigorous stirring. Heat the mixture to reflux (around 80°C) for 15-30 minutes. This step helps to hydrolyze any Schiff base side product.[4]
-
Precipitation: Add 25 ml of water with vigorous stirring to precipitate the crude this compound product.
-
Isolation: Collect the solid product by filtration and wash it with water.
-
Drying: Dry the collected solid. At this stage, a wash with petroleum ether can be performed to remove nonpolar impurities.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. An ethanol/water mixture is often effective for this compound.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.
-
Induce Crystallization: If using a mixed solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals completely to remove any residual solvent.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. CN105646269A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN102304061A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for preparing this compound compounds - Patent 0143628 [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN100369889C - A kind of method of synthesizing this compound - Google Patents [patents.google.com]
- 8. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Experiment 6 Iodination of this compound - Edubirdie [edubirdie.com]
Salicylamide Crystallization Technical Support Center
Welcome to the technical support center for salicylamide crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound crystallization experiments in a structured question-and-answer format.
Problem: Poor or No Crystal Formation
Q1: I have dissolved my this compound in a solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in sequence:
-
Patience: Allow sufficient time for the solution to cool and for nucleation to occur spontaneously. An ideal crystallization shows initial crystal formation within 5-10 minutes, with continued growth over 20-30 minutes.[1]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[1]
-
Cold Shock: Cool the solution in an ice bath to significantly increase the level of supersaturation. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]
Problem: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Q2: My this compound is separating as an oily liquid instead of solid crystals. What is happening and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the dissolved this compound separates from the solution as a liquid phase before it crystallizes.[1][3] This often happens if the boiling point of the solvent is higher than the melting point of the this compound (139-142°C), or if high levels of impurities are present, which can depress the melting point.[1][4] The oil phase can trap impurities, leading to a poor purification outcome.[3][5]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and then add a small amount of additional solvent to decrease the saturation level. Allow it to cool more slowly.[1]
-
Lower the Cooling Temperature: Ensure the solution is cooled to a temperature well below the melting point of this compound.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Seeding: Introduce seed crystals at a temperature where the solution is supersaturated but above the temperature at which oiling out occurs.
Problem: Crystals are Too Small or Needle-like
Q3: My this compound crystals are very fine or needle-shaped, making them difficult to filter and handle. How can I obtain larger, more equant crystals?
A3: Crystal size and habit (shape) are influenced by factors such as the rate of cooling, the solvent used, and the presence of impurities.[6][7]
-
Slow Cooling: Rapid cooling often leads to the formation of many small nuclei, resulting in small crystals.[1] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the growth of existing crystals rather than the formation of new nuclei.[2]
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. For this compound, crystals grown in acetone, acetonitrile, and methanol tend to form rectangular plates, while ethyl acetate can lead to the formation of irregular hexagonal plates.[8][9] Experimenting with different solvents may yield a more desirable crystal habit.
-
Sonocrystallization: This technique uses ultrasound to control nucleation and crystal growth, potentially leading to more uniform and regular-shaped crystals.[10] Increasing sonication duration has been shown to reduce the mean crystal size of this compound.[10]
Problem: Low Yield of Recrystallized this compound
Q4: After recrystallization, my final yield of pure this compound is very low. What could be the cause?
A4: Low yield can result from several factors during the recrystallization process:
-
Using Too Much Solvent: While enough solvent is needed to dissolve the this compound at high temperatures, an excessive amount will keep a significant portion of it dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.[2]
-
Premature Crystallization: If crystals form too early in a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[2]
-
Solubility in the Chosen Solvent: this compound has varying solubility in different solvents. Refer to the solubility data to ensure you are using an appropriate solvent where the solubility is high at elevated temperatures and low at room or sub-zero temperatures.
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for the recrystallization of this compound?
A5: The ideal solvent for recrystallization is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Based on available data, acetone, methanol, and ethyl acetate are good candidates.[4][11][12] Water can also be used, though this compound's solubility in water is relatively low.[4][13] The choice of solvent can also influence the crystal habit.[8][9]
Q6: Does this compound exhibit polymorphism? Which polymorphic form can I expect to obtain?
A6: this compound is known to exist in at least three polymorphic forms.[14] However, under ambient pressure and typical laboratory conditions, Form I (a monoclinic structure) is the thermodynamically stable and most commonly obtained form.[4][15] Form II was discovered under high pressure (0.2 GPa), and Form III has also been reported.[14][16][17] For standard crystallization procedures, you can expect to isolate Form I.[15]
Q7: How do impurities affect the crystallization of this compound?
A7: Impurities can have several effects on crystallization. They can:
-
Depress the Melting Point: This can increase the likelihood of "oiling out".[1]
-
Inhibit Crystal Growth: Impurities can adsorb to the crystal surface, slowing down or even stopping the growth of certain crystal faces, which can alter the crystal habit.[18]
-
Get Trapped in the Crystal Lattice: Structurally similar impurities may be incorporated into the crystal lattice, reducing the purity of the final product.[19][20][21]
-
Widen the Metastable Zone Width: This can make nucleation more difficult to control.
Q8: How can I remove colored impurities during recrystallization?
A8: If your this compound solution has a color due to impurities, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[22][23] Use it sparingly, as excessive amounts can also adsorb some of your product, leading to a lower yield.[22] Note that charcoal should not be used with phenolic compounds if ferric ions are present, as this can cause coloration.[22]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (molar fraction) |
| Acetone | 10 | ~0.25 |
| 30 | ~0.45 | |
| 50 | ~0.65 | |
| Acetonitrile | 10 | ~0.05 |
| 30 | ~0.10 | |
| 50 | ~0.20 | |
| Ethyl Acetate | 10 | ~0.15 |
| 30 | ~0.25 | |
| 50 | ~0.40 | |
| Methanol | 10 | ~0.10 |
| 30 | ~0.20 | |
| 50 | ~0.35 | |
| Water | 30 | 0.2% (w/v)[13] |
| 47 | 0.8% (w/v)[13] |
Note: Molar fraction data is estimated from graphical representations in scientific literature. For precise values, refer to the original publications.[4][12]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines the steps for a standard solution-based recrystallization.
-
Dissolution: In a flask, add the impure this compound. Add a small amount of a suitable solvent (e.g., acetone). Heat the mixture gently while stirring until the this compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Supercritical Antisolvent (SAS) Recrystallization
This is an advanced technique for controlling particle size and morphology.[24][25]
-
Solution Preparation: Prepare a solution of this compound in an appropriate organic solvent (e.g., acetone).[25]
-
Apparatus Setup: Place the this compound solution into a high-pressure vessel equipped with a temperature and pressure control system.
-
Pressurization: Introduce supercritical carbon dioxide (the antisolvent) into the vessel. The CO2 will dissolve in the organic solvent, causing it to expand and reducing its solvating power for this compound.
-
Precipitation: As the solubility of this compound decreases, it will precipitate out of the solution as fine crystals.
-
Washing and Collection: After precipitation, the vessel is flushed with pure supercritical CO2 to wash the crystals and remove the organic solvent. The pressure is then slowly released, and the dry, recrystallized this compound is collected.
Visualizations
Caption: Troubleshooting workflow for inducing crystallization.
Caption: Standard experimental workflow for this compound recrystallization.
Caption: Key factors influencing the crystal habit of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Face indexing and shape analysis of this compound crystals grown in different solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pure.ul.ie [pure.ul.ie]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 21. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 22. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 23. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 24. Recrystallization of this compound using a batch supercritical antisolvent process | Semantic Scholar [semanticscholar.org]
- 25. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Salicylamide assay interference troubleshooting
Welcome to the technical support center for salicylamide assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
Interference in this compound assays can arise from several sources, depending on the analytical method used. Key sources include:
-
Metabolites: this compound is extensively metabolized to form conjugates like this compound glucuronide and this compound sulfate, as well as hydroxylated metabolites like gentisamide and its conjugates.[1][2][3] These structurally similar compounds can cross-react in less specific assays or co-elute in chromatographic methods.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components of the matrix can interfere with the analysis. In liquid chromatography-mass spectrometry (LC-MS), this can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[4][5]
-
Structurally Similar Drugs: Other drugs or compounds present in the sample that have similar chemical structures or properties to this compound may interfere. For example, other salicylate derivatives could potentially interfere in colorimetric assays.[6][7]
-
Sample Handling and Stability: this compound and related compounds can be unstable in biological matrices. For instance, salicylsalicylic acid is known to be unstable in plasma and can convert to salicylic acid.[8] Improper sample collection, storage, or processing can lead to inaccurate results.
Q2: How can I improve the sensitivity and reduce background interference in my HPLC assay for this compound?
To enhance sensitivity and minimize background noise in your High-Performance Liquid Chromatography (HPLC) assay, consider the following strategies:
-
Optimize Chromatographic Conditions: Using a phenyl bonded phase column instead of a traditional C18 column has been shown to improve the peak shape of this compound, thereby increasing sensitivity.[9]
-
Adjust Detection Wavelength: Measuring the absorbance of this compound at a higher wavelength, such as its secondary maximum of 296 nm, can significantly reduce background interference from endogenous plasma components.[9]
-
Sample Preparation: Implement a robust sample preparation method to remove interfering substances. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can effectively clean up the sample before injection.[1][10] For low concentrations of this compound in serum or saliva, organic extraction can increase sensitivity.[1]
-
Use of an Internal Standard: Incorporating an internal standard, such as salicylic acid methylamide, can help to correct for variations in extraction and sample application, improving the accuracy and reproducibility of the assay.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting) in HPLC Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the concentration or volume of the injected sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Regularly injecting system suitability test samples can help identify contamination early.[11] |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for this compound's pKa to maintain it in a single ionic state. For a reversed-phase method, a mobile phase pH of around 3.2 has been used successfully.[12] |
| Column Degradation | As mentioned, using a phenyl column can improve peak shape for this compound compared to a C18 column.[9] If the column is old or has been used extensively, it may need to be replaced. |
| Instrumental Issues | Check for issues with the injector, pump, or detector. A dirty ion source in an LC-MS system can also lead to poor peak shape.[11] |
A logical workflow for troubleshooting poor peak shape in HPLC is outlined below.
Issue 2: Inaccurate or Irreproducible Results in Bioanalytical Assays (e.g., LC-MS)
Possible Cause: Matrix Effects
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a common problem in LC-MS-based bioanalysis.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Troubleshooting Steps:
-
Assess for Matrix Effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution. This allows for the calculation of the matrix factor.
-
-
Mitigate Matrix Effects:
-
Improve Sample Preparation: Move from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[10][13]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the co-eluting matrix components that are causing the interference.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.
-
Change Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[13]
-
The pathway below illustrates the process of identifying and mitigating matrix effects.
Issue 3: Suspected Interference from this compound Metabolites
Problem: In pharmacokinetic studies, it is crucial to distinguish the parent drug (this compound) from its metabolites. This compound is metabolized into several compounds, including this compound glucuronide, this compound sulfate, and gentisamide (a hydroxylated metabolite), which can also be conjugated.[2][14]
Solutions:
-
High-Resolution Chromatography: Develop an HPLC or UHPLC method with sufficient resolving power to separate this compound from all its major metabolites. This may involve using long gradients, different column chemistries, or ion-pair chromatography for the conjugated metabolites.[1][9]
-
Mass Spectrometry Detection: Use a mass spectrometer as the detector (LC-MS/MS). This allows for highly specific detection based on the mass-to-charge ratio of the parent and fragment ions, easily distinguishing this compound from its metabolites, which have different masses.
-
Enzymatic Hydrolysis: To confirm the presence of glucuronide or sulfate conjugates, samples can be treated with enzymes like β-glucuronidase or sulfatase. A decrease in the conjugate peak and a corresponding increase in the free this compound or gentisamide peak confirms the identity of the conjugate.[1]
Below is a simplified representation of this compound's metabolic pathway, highlighting the potential interfering compounds.
Experimental Protocols
Protocol 1: HPLC Method for this compound and its Metabolites in Plasma
This protocol is a composite based on methodologies described in the literature.[1][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., salicylic acid methylamide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions for this compound and Gentisamide:
-
Column: Phenyl bonded phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.085 M potassium dihydrogenphosphate, pH 3.35).[14] The organic-to-aqueous ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 296 nm.[9]
-
-
Chromatographic Conditions for Conjugated Metabolites (Ion-Pair Chromatography):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., tetrabutylammonium phosphate) and an organic modifier like acetonitrile.
-
Detection: UV detector set at 230 nm.[9]
-
Protocol 2: Assessment of Matrix Effect by Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank biological matrix (e.g., plasma from 6 different sources). After the final extraction step, spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-Spiked Sample): Spike the analyte and internal standard into the blank biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
This quantitative data should be compiled for at least six different lots of the biological matrix to assess the variability of the matrix effect.
References
- 1. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of pyrogen-induced fever on this compound metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correction for salicylate interference in the colorimetric paracetamol assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of salicylsalicylic acid and salicylic acid in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salicylamide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of salicylamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound solutions?
This compound in its solid form is stable in air but can develop a slight pink color upon exposure to light, so it should be stored in light-resistant containers[1][2]. For solutions, it is recommended to store them at a controlled room temperature, preferably between 15 and 30°C, in well-closed, light-resistant containers[1]. It is also advisable to prepare solutions fresh when possible and to be aware of the solvent and pH, as these can significantly impact stability.
Q2: In which solvents is this compound most soluble?
This compound is poorly soluble in water[2]. Its solubility in various organic solvents has been determined, showing the highest solubility in acetone[3][4]. The solubility generally increases with temperature[3].
Q3: What is the stability of this compound at different pH values?
The stability of this compound in solution is critically dependent on pH[5]. While a saturated aqueous solution has a pH of about 5, stable solutions can be formed at a pH of 9 due to the ionization of the phenolic group[1][2]. The hydrolysis of this compound is subject to acid and base catalysis[6]. The degradation over the entire pH range has been found to be a first-order reaction with respect to this compound[6]. For maximum stability, it is recommended to maintain the pH of aqueous solutions between 4 and 8, as both hydrogen and hydroxide ions can catalyze degradation[5].
Q4: How does temperature affect the stability of this compound in solution?
As with most chemical reactions, higher temperatures typically accelerate the degradation of this compound in solution[5]. This compound preparations should generally be stored at temperatures below 40°C[1]. For long-term storage, refrigerated temperatures in a tightly closed container under an inert atmosphere are recommended[1].
Q5: What are the common degradation products of this compound?
The primary degradation pathway for this compound in solution under many conditions is hydrolysis, which yields salicylic acid and ammonia[7]. In biological systems, it is rapidly metabolized to various conjugates, such as this compound glucuronide and this compound sulfate, as well as hydroxylated metabolites like gentisamide and its conjugates[8][9].
Q6: How can I monitor the stability of my this compound solution?
Several analytical techniques can be used to monitor the stability of this compound solutions:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for separating and quantifying this compound and its degradation products[8][9][10].
-
High-Performance Thin-Layer Chromatography (HPTLC): This method, coupled with UV absorption densitometry, is suitable for the quantification of this compound in pharmaceutical formulations[11].
-
UV-Vis Spectroscopy: The UV spectrum of this compound in methanol and water shows maxima at 235 nm and 302 nm, which can be used for concentration measurements[12]. Changes in the spectrum over time can indicate degradation.
-
Infrared (IR) Spectroscopy: This technique can detect structural modifications in the molecule by identifying changes in functional groups[10].
Troubleshooting Guides
Problem: My this compound solution has developed a pink or yellowish color.
-
Possible Cause: Exposure to light can cause this compound to develop a slight pink color[1][2]. A yellowish color may indicate the formation of degradation products.
-
Solution:
-
Always store this compound, both in solid form and in solution, in light-resistant containers (e.g., amber vials)[1].
-
If discoloration is observed, it is recommended to prepare a fresh solution.
-
For critical experiments, verify the purity of the discolored solution using an appropriate analytical method like HPLC before use.
-
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause: These peaks could correspond to degradation products of this compound, such as salicylic acid, or impurities from the solvent or the initial material.
-
Solution:
-
Identify the Peaks: If possible, use a mass spectrometer (LC-MS) to identify the mass of the compounds corresponding to the unknown peaks. Compare these with the known masses of potential degradation products.
-
Forced Degradation Study: Perform a forced degradation study by subjecting a fresh this compound solution to stress conditions (e.g., heat, acid, base, oxidizing agent). Analyze the stressed samples by HPLC to see if the unknown peaks match the degradation products formed under these conditions.
-
Check Solvent Purity: Run a blank injection of your solvent to ensure it is free of impurities that might co-elute with your peaks of interest.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause: If this compound is a key reagent, its degradation in solution could lead to a lower effective concentration, causing variability in results. This is especially likely if solutions are prepared in bulk and used over an extended period.
-
Solution:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before each experiment.
-
Verify Concentration: Before each use, verify the concentration of the this compound stock solution using a validated analytical method like UV spectroscopy or HPLC.
-
Control Environmental Factors: Ensure that the experimental conditions (pH, temperature, light exposure) are consistent across all experiments to minimize variability in degradation rates[5].
-
Quantitative Data
This compound Solubility in Various Solvents
The following tables summarize the solubility of this compound in water and several organic solvents.
Table 1: Solubility in Water and Glycols[1]
| Solvent | Temperature | Solubility (%) |
| Water | 30 °C | 0.2 |
| Water | 47 °C | 0.8 |
| Glycerol | 5 °C | 2.0 |
| Glycerol | 39 °C | 5.0 |
| Glycerol | 60 °C | 10.0 |
| Propylene Glycol | 5 °C | 10.0 |
Table 2: Molar Solubility in Organic Solvents and Water at Different Temperatures[4][13]
| Temperature (°C) | Acetone (mol/L) | Acetic Acid (mol/L) | Ethyl Acetate (mol/L) | Methanol (mol/L) | Acetonitrile (mol/L) | Water (mol/L) |
| 10 | 1.83 | 1.34 | 0.90 | 0.86 | 0.21 | 0.012 |
| 20 | 2.38 | 1.69 | 1.20 | 1.12 | 0.29 | 0.015 |
| 30 | 3.09 | 2.12 | 1.58 | 1.45 | 0.39 | 0.019 |
| 40 | 4.02 | 2.65 | 2.07 | 1.87 | 0.53 | 0.025 |
| 50 | 5.22 | 3.32 | 2.71 | 2.40 | 0.72 | 0.033 |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to analyze this compound and its primary hydrolytic degradation product, salicylic acid.
1. Objective: To quantify the concentration of this compound and salicylic acid in a solution over time under specific storage conditions.
2. Materials and Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
This compound reference standard.
-
Salicylic acid reference standard.
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Phosphoric acid or other suitable buffer components to adjust mobile phase pH.
-
Volumetric flasks and pipettes.
-
Autosampler vials.
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20mM potassium dihydrogenphosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm or 302 nm[12]. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and salicylic acid in the mobile phase or methanol to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create calibration standards covering the expected concentration range of the samples.
5. Stability Study Procedure:
-
Prepare the this compound solution in the desired solvent system and at the desired concentration.
-
Divide the solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature, humidity, light exposure).
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot.
-
Dilute the sample, if necessary, with the mobile phase to fall within the calibration range.
-
Analyze the sample by HPLC along with the calibration standards.
6. Data Analysis:
-
Generate a calibration curve for both this compound and salicylic acid by plotting peak area against concentration.
-
Determine the concentration of this compound remaining and salicylic acid formed in each sample at each time point using the calibration curves.
-
Plot the concentration of this compound versus time to determine the degradation kinetics. For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear[14].
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 65-45-2 [chemicalbook.com]
- 3. pure.ul.ie [pure.ul.ie]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. KINETICS OF this compound HYDROLYSIS. - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubility and Melting Properties of this compound [diva-portal.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Salicylamide Impurity Profiling by LC-MS
Welcome to the technical support center for Salicylamide impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Impurities in this compound can originate from its synthesis process or degradation. Common process-related impurities include unreacted starting materials like salicylic acid and by-products from incomplete reactions.[1] Degradation impurities can form through hydrolysis, leading to salicylic acid, or oxidation.[1]
Q2: Why is LC-MS a suitable technique for this compound impurity profiling?
A2: LC-MS is a powerful analytical technique ideal for impurity profiling due to its high sensitivity and specificity.[2] It combines the separation capabilities of liquid chromatography with the mass identification power of mass spectrometry, allowing for the detection, identification, and quantification of trace-level impurities, even in complex mixtures.[2][3]
Q3: What are the key considerations for developing an LC-MS method for this compound impurity analysis?
A3: Key considerations include selecting an appropriate column (a C18 reversed-phase column is common), optimizing the mobile phase composition (often a mixture of acetonitrile and water with an additive like formic acid), setting the appropriate flow rate, and fine-tuning the mass spectrometer parameters (such as ionization mode, and collision energy) to ensure good chromatographic separation and sensitive detection of this compound and its impurities.[4][5]
Q4: How can I identify unknown impurities detected in my this compound sample?
A4: Unknown impurities can be tentatively identified using LC-MS/MS. By generating fragmentation patterns (MS/MS spectra) of the impurity ions, you can deduce structural information.[6] This "fingerprint" can be compared to known fragmentation patterns or used to propose a chemical structure. Further confirmation may require isolation of the impurity and characterization by other techniques like NMR.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Injection Solvent | Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. A stronger solvent can cause peak distortion.[8] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[9] |
| Secondary Interactions | Adjust the mobile phase pH. For acidic compounds like this compound and its impurities, a lower pH can improve peak shape. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.[8] |
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Pump or Flow Rate Issues | Check for leaks in the LC system. Purge the pumps to remove air bubbles.[10][11] Verify the flow rate is accurate. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[11] |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[10] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10] |
Problem 3: Low Signal Intensity or No Peaks Detected
Possible Causes and Solutions:
| Cause | Solution |
| Sample Concentration Too Low | Increase the sample concentration or injection volume.[11] |
| Ion Source Contamination | Clean the ion source. A dirty source can significantly suppress the signal.[9] |
| Incorrect Mass Spectrometer Settings | Optimize the ion source parameters (e.g., gas flows, temperatures) and ensure the mass spectrometer is set to detect the correct m/z range for this compound and its expected impurities. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions.[10] |
| Clogged Injector Needle | Clean or replace the injector needle.[11] |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).[12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period.[12][13]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[12]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.
-
-
Sample Preparation for LC-MS Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
LC-MS Analysis: Analyze the stressed samples using a validated LC-MS method alongside a non-stressed control sample.
Quantitative Data Summary from a Hypothetical Forced Degradation Study:
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (m/z) |
| 0.1 M HCl, 80°C, 24h | 15.2% | 2 | 139.03 (Salicylic Acid) |
| 0.1 M NaOH, 80°C, 8h | 25.8% | 3 | 139.03 (Salicylic Acid) |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | 153.04 |
| Dry Heat, 105°C, 48h | 2.1% | 1 | Not Identified |
| UV Light, 254 nm, 72h | 5.6% | 2 | Not Identified |
Visualizations
Caption: Workflow for this compound impurity profiling by LC-MS.
Caption: Troubleshooting logic for inconsistent retention times.
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. shopshimadzu.com [shopshimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salicylamide Chromatography
Welcome to the Technical Support Center for Salicylamide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peaks in this compound chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected peaks in an HPLC chromatogram for this compound?
Unexpected peaks, often referred to as "ghost peaks," can originate from several sources.[1][2][3] These extraneous signals can interfere with the accurate quantification of this compound and its related substances.[3] The most common causes include:
-
System Contamination: Residual compounds from previous analyses can accumulate in the injector, column, or detector.[2][3]
-
Mobile Phase Impurities: Contaminants in solvents, buffers, or water can concentrate on the column and elute as peaks, particularly during gradient elution.[3][4]
-
Sample Contamination: Impurities can be introduced during sample preparation or from the sample matrix itself.[3]
-
Column Degradation: Shedding of the stationary phase from the column can generate spurious peaks.[1]
-
Carryover: Remnants of a previous sample injection can appear in subsequent runs.[5]
-
This compound Degradation: this compound can degrade under certain conditions (e.g., pH, temperature, light), forming products that appear as separate peaks.[6][7]
-
Metabolites: If analyzing biological samples, metabolites of this compound such as this compound glucuronide, this compound sulfate, and gentisamide may be present.[8][9][10]
Q2: How can I determine if an unexpected peak is a true "ghost peak" or a sample-related component?
To differentiate between a system-related ghost peak and a peak originating from your sample, a systematic approach is necessary. A key first step is to perform a blank injection, running the mobile phase without any sample.[3]
-
If the peak is present in the blank injection, it is likely a true ghost peak originating from the HPLC system or the mobile phase.[1]
-
If the peak is absent in the blank but appears in the sample chromatogram, it is likely a sample impurity, a degradation product, or a metabolite.
Q3: What are the known degradation products and metabolites of this compound that could appear as unexpected peaks?
This compound can undergo degradation and metabolism, leading to the formation of several related compounds that may appear as unexpected peaks in your chromatogram.
-
Metabolites: In biological fluids, this compound is known to be metabolized into several compounds, including:
-
Degradation Products: Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products that might form under various stress conditions.[7][11] For salicylates, hydrolysis is a common degradation pathway. For instance, salicylic acid itself can be a degradation product of aspirin.[12] While specific forced degradation pathways for this compound are detailed in stability-indicating method development studies, hydrolysis of the amide group is a possibility.[13]
Troubleshooting Guide: Unexpected Peaks
This guide provides a systematic approach to identifying and eliminating unexpected peaks in your this compound chromatogram.
Step 1: Initial Diagnosis
The first step is to characterize the unexpected peak and determine its likely origin.
| Observation | Potential Cause | Recommended Action |
| Peak appears in blank injections. | System contamination, mobile phase impurity, or column bleed. | Proceed to Troubleshooting Strategy A: System and Mobile Phase Issues . |
| Peak only appears when the sample is injected. | Sample impurity, degradation product, or metabolite. | Proceed to Troubleshooting Strategy B: Sample-Related Issues . |
| Peak shape is broad or distorted.[14][15] | Column deterioration, inappropriate sample solvent, or system dead volume.[14] | Check column health, ensure sample is dissolved in mobile phase, and inspect tubing connections.[14] |
| Retention time of the unexpected peak is inconsistent. | Fluctuation in mobile phase composition, temperature, or flow rate. | Ensure proper system equilibration and stable operating conditions. |
Step 2: Troubleshooting Strategies
This strategy focuses on identifying and eliminating contamination from the HPLC system and mobile phase.
| Potential Source | Troubleshooting Steps |
| Mobile Phase Contamination | 1. Prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[4] 2. Filter and degas the mobile phase thoroughly.[2] 3. If using additives (e.g., buffers), prepare them fresh and ensure they are fully dissolved. |
| System Contamination | 1. Flush the entire HPLC system, including the pump, injector, and tubing, with a strong solvent (e.g., a high percentage of organic solvent).[2] 2. Clean the injector and syringe thoroughly.[16] 3. If contamination persists, it may be necessary to systematically bypass components (e.g., autosampler) to isolate the source.[4] |
| Column Issues | 1. Disconnect the column and replace it with a union to see if the peak disappears, indicating the column as the source. 2. If the column is contaminated, flush it with a strong solvent. Backflushing may also be an option, but consult the column manufacturer's instructions.[4] 3. If the column is old or has been used extensively, it may be degraded and require replacement.[14] |
This strategy addresses unexpected peaks originating from the sample itself.
| Potential Source | Troubleshooting Steps |
| Sample Impurities | 1. Review the synthesis pathway or source of the this compound standard or sample for potential impurities. 2. Use a higher purity standard if available. 3. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
| Degradation Products | 1. Prepare samples fresh and analyze them promptly. 2. Store stock solutions and samples under appropriate conditions (e.g., protected from light, refrigerated) to minimize degradation.[13] this compound is generally stable in the solid state but should be stored in a dry, dark container at room temperature.[13] 3. If degradation is suspected, perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to confirm the identity of the degradation peaks.[6][7] |
| Metabolites | 1. If analyzing biological samples, consider that the unexpected peaks may be known metabolites of this compound.[8][9] 2. Use reference standards for the metabolites, if available, to confirm their identity by comparing retention times. |
Experimental Protocols
Below are examples of HPLC methods that can be used for the analysis of this compound. These can serve as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC for this compound and Metabolites
This method is suitable for the determination of this compound and its primary metabolites.
| Parameter | Condition |
| Column | µBondapak C18 |
| Mobile Phase | 0.085 M Potassium Dihydrogenphosphate (pH 3.35) with a flow gradient. |
| Detection | UV Spectrophotometry |
| Reference | [10] |
Method 2: Isocratic Reversed-Phase HPLC for this compound
A simple isocratic method for the quantification of this compound.
| Parameter | Condition |
| Column | Waters Symmetry C18 (250 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer and Acetonitrile (40:60 v/v), pH adjusted to 3.2 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Reference | [17] |
Method 3: Simultaneous Determination of Ascorbic Acid and this compound
This method is designed for the analysis of combination drug products.
| Parameter | Condition |
| Column | CLC Shim-pack C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.03 M Phosphate Buffer (55:45, v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Reference |
Visualizations
The following diagrams illustrate key concepts in troubleshooting unexpected peaks.
Caption: A logical workflow for diagnosing the source of unexpected peaks.
Caption: Common sources of system-related "ghost peaks".
Caption: Simplified metabolic pathways of this compound.
References
- 1. wyatt.com [wyatt.com]
- 2. uhplcs.com [uhplcs.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. support.waters.com [support.waters.com]
- 6. ijrpp.com [ijrpp.com]
- 7. biomedres.us [biomedres.us]
- 8. Determination of this compound and five metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High-performance liquid chromatographic method for the quantitation of this compound and its metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. mastelf.com [mastelf.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Salicylamide NMR Signal Broadening: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address NMR signal broadening issues encountered during the analysis of salicylamide. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) and amide (-NH₂) proton signals in the ¹H NMR spectrum of this compound often broad?
A1: The broadening of the hydroxyl and amide proton signals in this compound's ¹H NMR spectrum is primarily due to a combination of chemical exchange, intramolecular hydrogen bonding, and quadrupolar effects of the nitrogen atom.
-
Chemical Exchange: The acidic protons of the hydroxyl and amide groups can exchange with each other and with any trace amounts of water or other labile protons in the solvent. When this exchange occurs at an intermediate rate on the NMR timescale, it leads to significant signal broadening.[1]
-
Intramolecular Hydrogen Bonding: this compound exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the amide group.[1][2][3] This interaction can influence the local chemical environment and contribute to the broadening of the hydroxyl proton signal.
-
Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation of the attached amide protons, causing their signals to broaden.[1]
Q2: I see two broad signals for the amide group. Is this expected?
A2: Yes, observing two distinct broad signals for the two amide protons is expected. Due to the partial double bond character of the carbon-nitrogen bond in the amide group, rotation around this bond is restricted.[1] This makes the two amide protons chemically non-equivalent, meaning they experience different magnetic environments and therefore resonate at different chemical shifts.[1]
Q3: Can the solvent I use affect the signal broadening of this compound?
A3: Absolutely. The choice of solvent can significantly impact the degree of signal broadening. Protic solvents (like methanol-d₄) can participate in hydrogen bonding and proton exchange with this compound, potentially increasing the rate of exchange and altering the appearance of the -OH and -NH₂ signals. Aprotic solvents, such as DMSO-d₆, are often used to better resolve these exchangeable protons, as they minimize intermolecular proton exchange.
Q4: At what chemical shifts should I expect to see the protons of this compound?
A4: The chemical shifts of this compound protons can vary depending on the solvent and concentration. The following table provides typical ¹H NMR chemical shift ranges for this compound in DMSO-d₆.[1][4]
| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Notes |
| Phenolic -OH | ~13.40 | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding.[1] |
| Amide -NH₂ | ~8.46 and ~7.94 | Two Broad Singlets | Non-equivalent protons due to restricted C-N bond rotation.[1] |
| Aromatic CH (ortho to -CONH₂) | ~7.89 | Doublet | |
| Aromatic CH (meta to -CONH₂) | ~7.43 | Triplet | |
| Aromatic CH (para to -CONH₂) | ~6.93 | Doublet | |
| Aromatic CH (meta to -CONH₂) | ~6.85 | Triplet |
Troubleshooting Guides
If you are experiencing significant signal broadening or poor resolution in your this compound NMR spectrum, follow these troubleshooting steps.
Guide 1: General NMR Signal Broadening
This guide addresses common instrumental and sample-related issues that can cause peak broadening for any compound, including this compound.
Problem: All peaks in the spectrum, including the solvent and reference signals, are broad.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Magnetic Field Homogeneity (Shimming) [5][6] | Re-shim the spectrometer. If using an automated shimming routine, consider manual shimming for optimization. | Sharper, more resolved peaks across the entire spectrum. |
| Sample Inhomogeneity [5] | Ensure your sample is fully dissolved. Filter the sample if particulate matter is present. | Improved resolution and lineshape. |
| High Sample Concentration [5] | Dilute your sample. High concentrations can lead to increased viscosity and intermolecular interactions, causing broadening. | Sharper signals due to reduced viscosity and fewer intermolecular effects. |
Guide 2: Broadening of Exchangeable Protons (-OH and -NH₂) in this compound
This guide focuses on issues specific to the exchangeable protons of this compound.
Problem: The hydroxyl and/or amide proton signals are excessively broad or not visible.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intermediate Chemical Exchange [1][7] | Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Increasing the temperature can increase the rate of exchange, leading to a sharpening of the averaged signal.[5] Conversely, lowering the temperature can slow down the exchange, potentially resolving the individual signals. | At high temperatures, a single, sharper peak may be observed. At low temperatures, the exchange may be slowed enough to see sharper, distinct signals. |
| Presence of Water or Acidic/Basic Impurities | Use a fresh, sealed ampule of deuterated solvent. Ensure your NMR tube is thoroughly dried before use.[5] | Reduced exchange with solvent impurities, leading to sharper -OH and -NH₂ signals. |
| Confirmation of Exchangeable Protons | D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the spectrum.[5] | The signals corresponding to the -OH and -NH₂ protons will decrease in intensity or disappear completely due to deuterium exchange. |
Experimental Protocols
Protocol 1: Deuterium (D₂O) Exchange Experiment
This experiment is used to definitively identify the signals from exchangeable protons.[5]
-
Acquire Initial Spectrum: Dissolve your this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube and invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The peaks that have disappeared or significantly decreased in intensity in the second spectrum correspond to the exchangeable -OH and -NH₂ protons.
Protocol 2: Variable Temperature (VT) NMR Study
This protocol helps to investigate dynamic processes such as chemical exchange and conformational changes.[5]
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Variation:
-
Increase the temperature in increments (e.g., 10-20°C) and allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
Decrease the temperature from room temperature in similar increments and acquire a spectrum at each step.
-
-
Data Analysis: Analyze the changes in the chemical shifts, multiplicities, and, most importantly, the line widths of the -OH and -NH₂ proton signals as a function of temperature.
Visualizations
Caption: Chemical exchange pathways contributing to signal broadening.
Caption: Workflow for troubleshooting broad NMR signals.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Salicylamide Degradation Under Stress Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylamide. The information provided is designed to address specific issues that may be encountered during experimental studies on the degradation of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in its solid form?
A1: this compound is generally stable in its solid state when stored at room temperature in a dry, dark container.[1] However, as a precautionary measure, it is recommended to monitor for any physical changes, such as color change or melting, especially under accelerated storage conditions.
Q2: How does this compound behave under acidic and alkaline hydrolytic stress?
A2: The amide bond in this compound is reported to be resistant to acid cleavage under conditions designed to simulate the gastrointestinal environment.[1] However, under forced degradation conditions (e.g., strong acid or base at elevated temperatures), hydrolysis can occur, leading to the formation of salicylic acid and ammonia. The rate of hydrolysis is expected to be significantly higher under alkaline conditions compared to acidic conditions.
Q3: What are the likely degradation products of this compound under oxidative stress?
A3: Under oxidative stress, typically induced by agents like hydrogen peroxide, the aromatic ring of this compound is susceptible to hydroxylation. Based on studies of the closely related compound, salicylic acid, the expected primary degradation products are 2,3-dihydroxybenzamide and 2,5-dihydroxybenzamide.[2][3]
Q4: Is this compound sensitive to light, and what are the potential photodegradation products?
A4: Yes, this compound may be susceptible to photodegradation upon exposure to UV light. The degradation process can be accelerated in the presence of a photosensitizer or a reactive species generator like hydrogen peroxide.[2] The expected degradation products are similar to those from oxidative stress, primarily hydroxylated derivatives such as 2,3-dihydroxybenzamide and 2,5-dihydroxybenzamide.
Q5: What is the expected thermal degradation behavior of this compound?
A5: this compound has a melting point in the range of 139-142°C.[1] Significant thermal degradation is expected to occur at temperatures approaching and exceeding its melting point. The specific degradation products from thermal stress are not well-documented in the available literature but could involve decarboxylation or other complex reactions.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Stress Testing
-
Possible Cause: While this compound is relatively stable in acid, some degradation to salicylic acid may occur under harsh conditions (e.g., high acid concentration, prolonged heating). Other unexpected peaks could be impurities in the starting material or interactions with the mobile phase.
-
Troubleshooting Steps:
-
Verify Peak Identity: Use a salicylic acid standard to confirm if one of the unexpected peaks corresponds to this hydrolytic degradation product.
-
Analyze a Blank: Run a blank injection (mobile phase only) to rule out solvent-related peaks.
-
Analyze an Unstressed Sample: Re-analyze the starting material to check for pre-existing impurities.
-
LC-MS Analysis: If the peak remains unidentified, employ liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the impurity and propose a potential structure.
-
Issue 2: Significant Degradation Observed Under Alkaline Conditions
-
Possible Cause: this compound is more susceptible to hydrolysis under alkaline conditions. The amide bond is readily cleaved by hydroxide ions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Confirm Primary Degradant: The primary degradation product should be salicylic acid. Confirm its identity using a reference standard.
-
Kinetic Monitoring: To control the extent of degradation, perform a time-course study, analyzing samples at different time points to determine the degradation rate.
-
Milder Conditions: If the degradation is too rapid, consider using a lower concentration of the base (e.g., 0.01 N NaOH instead of 0.1 N NaOH) or a lower temperature.
-
Issue 3: Multiple Degradation Products Observed in Oxidative and Photolytic Stress Studies
-
Possible Cause: Oxidative and photolytic stress can generate multiple hydroxylated species and other byproducts.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Ensure the HPLC method has sufficient resolution to separate all degradation products from the parent this compound peak. This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Identify Major Degradants: Based on literature for similar compounds, the major products are likely 2,3-dihydroxybenzamide and 2,5-dihydroxybenzamide.[2][3] Attempt to synthesize or procure standards for these compounds for identification.
-
Mass Balance Calculation: Quantify the amount of this compound remaining and the amount of each degradation product formed. The total should ideally be close to 100% of the initial amount of this compound, accounting for any response factor differences. A significant deviation may indicate the presence of non-UV active degradants or co-eluting peaks.
-
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol is based on typical conditions used for forced degradation studies of small molecules and related compounds like salicylic acid. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize with an appropriate amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to expected higher reactivity. After the specified time, cool and neutralize with 0.1 N HCl. Dilute with the mobile phase for analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 80°C for up to 24 hours. Cool and dilute with the mobile phase for analysis.
3. Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light. Dilute with the mobile phase for analysis.
4. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C or 105°C) for a specified period. After exposure, dissolve the solid in a suitable solvent and dilute for HPLC analysis.
-
Solution State: Heat the stock solution at 80°C for up to 24 hours. Cool and dilute for analysis.
5. Photolytic Degradation: Expose the this compound stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 235 nm or 302 nm, which are the absorption maxima for this compound).[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Expected this compound Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | 24 hours | Salicylic Acid (minor) |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 4 hours | Salicylic Acid (major) |
| Oxidative | 3% H₂O₂ | Room Temp. | 24 hours | 2,3-Dihydroxybenzamide, 2,5-Dihydroxybenzamide |
| Thermal (Solid) | - | 105°C | 7 days | To be determined |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B | 2,3-Dihydroxybenzamide, 2,5-Dihydroxybenzamide |
Note: The extent of degradation will depend on the precise experimental conditions. The information provided is based on typical forced degradation studies and data from related compounds.
Visualizations
References
Improving Salicylamide solubility for in vitro assays
Welcome to the technical support center for salicylamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound (2-hydroxybenzamide) is a non-prescription compound with analgesic and antipyretic properties, similar to aspirin.[1][2] It is a weak acid with a pKa of 8.2.[3][4] Physically, it appears as odorless white or slightly pink crystals.[3][5]
Q2: What is the general solubility of this compound?
This compound is poorly soluble in water but is more readily soluble in organic solvents like ethanol, acetone, methanol, and DMSO.[6][7] Its solubility in aqueous solutions is dependent on both pH and temperature.[4][8]
Q3: How does pH affect the solubility of this compound?
As a weak acid, the solubility of this compound in aqueous solutions increases as the pH increases.[4][9] Stable solutions can be formed at a pH of 9 by ionizing the phenolic group.[3]
Q4: What is the primary mechanism of action for this compound?
This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Additionally, it can act as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[11]
Troubleshooting Guide
Issue 1: Preparing a this compound Stock Solution
Problem: I need to prepare a high-concentration stock solution of this compound for my in vitro experiments. Which solvent should I use?
Solution:
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound.[12] Methanol and ethanol are also viable options.[3][13]
Data Presentation: this compound Solubility in Common Solvents
| Solvent | Solubility | Conditions / Notes | Citation |
| DMSO | 100 mg/mL (729.19 mM) | Requires sonication. Use newly opened (anhydrous) DMSO. | [12] |
| DMSO | 55 mg/mL (401.05 mM) | Sonication is recommended. | [14] |
| Methanol | 100 mg/mL | Solution should be clear. | [3][15] |
| Ethanol | 27 mg/mL | [13] | |
| Acetone | Highest molar solubility | Among acetone, acetic acid, ethyl acetate, methanol, acetonitrile, and water. | [16] |
| Propylene Glycol | 100 mg/mL (10%) | At 5°C. | [5] |
| Water | ~2 mg/mL (0.2%) | At 30°C. | [5] |
| Water | <1 mg/mL (<0.1%) | At 20°C. | [3] |
Experimental Protocols: Preparing a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 137.14 g/mol )[5]
-
Anhydrous/newly opened DMSO[12]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh out 13.71 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of high-quality, anhydrous DMSO to the vial. Hygroscopic or wet DMSO can significantly reduce the solubility of the product.[12]
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should become clear.[12]
-
Sterilization (Optional): If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[12]
Caption: Experimental workflow for preparing this compound solutions.
Issue 2: this compound Precipitates in Aqueous Culture Medium
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
Solution:
This is a common issue when a compound that is poorly soluble in water is transferred from a highly soluble organic solvent into an aqueous buffer or medium. The final concentration of this compound may be exceeding its solubility limit in the final assay medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible (ideally ≤ 0.1% v/v) to minimize solvent-induced toxicity or artifacts.[17] A high concentration of the organic stock solution allows for smaller volumes to be added to the aqueous medium, which can sometimes reduce precipitation.
-
Increase Medium pH: Since this compound solubility increases with pH, slightly increasing the pH of your culture medium (if your experimental parameters allow) can help keep it in solution.[4] A final pH closer to 8 may improve solubility.
-
Use a Co-Solvent Formulation: For challenging in vivo or in vitro preparations, a co-solvent system can be used. A published protocol for a 2.5 mg/mL solution involves first creating a DMSO stock (25 mg/mL), then diluting it in a mixture of PEG300, Tween-80, and saline.[12] This approach is generally reserved for when simpler methods fail.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed culture medium (e.g., 37°C) can sometimes help, as this compound's solubility increases with temperature.[5] Mix quickly and thoroughly upon addition.
Signaling Pathway
This compound is known to inhibit COX enzymes, which are central to the inflammatory response. The diagram below illustrates this mechanism.
// Nodes membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4"]; pla2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FFFFFF"]; arachidonic_acid [label="Arachidonic Acid", fillcolor="#FFFFFF"]; cox [label="COX-1 / COX-2\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins", fillcolor="#FFFFFF"]; inflammation [label="Inflammation, Pain, Fever", shape=note, fillcolor="#FBBC05"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges membrane -> pla2 [style=dashed, arrowhead=none]; pla2 -> arachidonic_acid [label="releases"]; arachidonic_acid -> cox [label="substrate"]; cox -> prostaglandins [label="produces"]; prostaglandins -> inflammation [label="mediates"]; this compound -> cox [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
Caption: this compound's inhibition of the COX pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 65-45-2 [chemicalbook.com]
- 4. Solubility and Dissolution Study of this compound | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 5. This compound | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The drug this compound is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | COX | TargetMol [targetmol.com]
- 15. mpbio.com [mpbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Salicylamide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering salicylamide resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of this acquired resistance?
A1: Acquired resistance to this compound, while not extensively documented, can be hypothesized to occur through several general mechanisms of cancer drug resistance:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins, which act as pumps to actively remove drugs from the cell, reducing the intracellular concentration of this compound to sub-lethal levels.[1][2] Salicylates have been observed to induce efflux pump expression in bacteria, suggesting a similar mechanism could be a starting point for investigation in cancer cells.[3][4]
-
Alterations in Drug Target: Although the precise molecular targets of this compound's anticancer effects are not fully elucidated, mutations or changes in the expression of these target proteins could reduce the drug's binding affinity and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the effects of this compound. For instance, related compounds like niclosamide are known to influence pathways such as NF-κB, STAT3, and mTORC1.[5][6] Resistance could arise from the constitutive activation of these or compensatory pathways.
-
Metabolic Inactivation: Cells may develop or enhance metabolic pathways that convert this compound into an inactive form.
-
Enhanced DNA Repair: If this compound induces DNA damage, resistant cells might upregulate their DNA repair mechanisms to counteract the drug's effects.[1]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or resazurin assay) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This should be a standard procedure before and after long-term exposure to the drug.[7]
Q3: Are there any known genetic markers associated with this compound resistance?
A3: Currently, there are no specifically identified and validated genetic markers for this compound resistance in cancer cell lines. However, investigating the expression levels of genes encoding for ABC transporters (like ABCB1/MDR1, ABCG2), key proteins in pro-survival pathways (e.g., STAT3, components of the NF-κB pathway), and drug-metabolizing enzymes would be a rational starting point for identifying potential markers.[2][8]
Q4: What strategies can I employ to overcome this compound resistance in my cell line?
A4: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents is a primary strategy.[9][10] This could involve:
-
Efflux Pump Inhibitors: Using inhibitors of ABC transporters, such as verapamil or Phe-Arg-β-naphthylamide (PAβN), can help restore this compound sensitivity by increasing its intracellular accumulation.[3][11]
-
Inhibitors of Pro-Survival Pathways: If a specific signaling pathway is identified as a resistance mechanism (e.g., STAT3), combining this compound with an inhibitor of that pathway could be effective.[5]
-
Synergistic Drugs: A checkerboard assay can be used to identify drugs that have a synergistic or additive effect when combined with this compound.[12][13]
-
-
Drug Analogs: Investigating derivatives of this compound may yield compounds that are effective against the resistant cell line.[6][14]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Suggested Solution |
| Cell Culture Issues | Ensure consistent cell seeding density.[15] Use cells within a similar, low passage number range for all experiments. Authenticate cell lines to rule out cross-contamination.[16] |
| Reagent Instability | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light. Confirm the stability of the drug in your specific culture medium over the time course of the experiment. |
| Assay Variability | Optimize incubation times for both drug treatment and the viability assay reagent (e.g., MTT). Ensure even mixing of reagents and check for any interference of this compound with the assay itself (e.g., colorimetric readouts). |
| Mycoplasma Contamination | Regularly test cultures for mycoplasma, as it can significantly alter cellular response to drugs.[17][18] If contaminated, discard the culture and start a new one from a clean stock. |
Problem 2: Cells show immediate, high-level resistance to this compound without prior exposure.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may have pre-existing resistance mechanisms. Screen a panel of different cell lines to find a sensitive model. Investigate baseline expression of ABC transporters and key survival pathway proteins. |
| Incorrect Drug Concentration | Verify the calculation of your this compound dilutions. Perform a wide dose-response curve (e.g., from nanomolar to high micromolar) to ensure you are testing a relevant concentration range. |
| Poor Drug Solubility | This compound may precipitate in the culture medium. Check for precipitate under a microscope. Consider using a different solvent or a solubilizing agent (ensure the vehicle control is properly tested). |
Data Presentation
While data on this compound resistance in cancer cell lines is limited, the following table, adapted from studies on its antibacterial properties, illustrates how combination therapies can enhance efficacy. This principle is directly applicable to overcoming resistance in cancer cells.
Table 1: Example of this compound Activity in Combination with Antibiotics against N. gonorrhoeae
| Drug Combination | Interaction Type |
| This compound + Tetracycline | Synergistic |
| This compound + Azithromycin | Additive |
| This compound + Ciprofloxacin | Additive |
| This compound + Ceftriaxone | Additive |
| This table is a summary of findings from a study on Neisseria gonorrhoeae and is presented to exemplify the concept of drug synergy.[12][13] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To quantify the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Checkerboard Assay for Drug Synergy
Objective: To assess the interaction between this compound and a second compound (Drug B).
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Dilute this compound horizontally across the plate and Drug B vertically. This results in each well (except for controls) having a unique combination of concentrations of both drugs.
-
Cell Seeding and Treatment: Seed cells as described in the MTT protocol. After 24 hours, add the drug combinations to the respective wells.
-
Viability Assessment: After the desired incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as: FICI = (IC50 of this compound in combination / IC50 of this compound alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
Caption: A flowchart outlining the experimental steps to confirm, investigate, and address this compound resistance.
Caption: A diagram illustrating a potential resistance mechanism involving the STAT3 signaling pathway.
Caption: A decision tree to guide troubleshooting when experiments show poor this compound efficacy.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Efflux Pump Inhibitors on the Activity of Non-Antibiotic NSAIDS against Gram-Negative Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro prediction of cytostatic drug resistance in primary cell cultures of solid malignant tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing this compound for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro activity of this compound derivatives against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adl.usm.my [adl.usm.my]
- 18. Cell Culture Troubleshooting [sigmaaldrich.com]
Minimizing by-product formation in Salicylamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of salicylamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound in the Synthesis from Methyl Salicylate and Ammonia
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is carried out for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC. |
| Optimize the reaction temperature and pressure. For the ammonolysis of methyl salicylate, temperatures between 30-70°C and superatmospheric pressures of 5 to 100 pounds per square inch have been reported to improve yields.[1] | |
| Hydrolysis of Methyl Salicylate | The presence of excessive water can lead to the hydrolysis of the starting material. While some water may be used in the reaction medium, it is crucial to control its amount.[1] |
| Suboptimal Solvent | Toluene has been used as a solvent in the reaction of methyl salicylate with ammonia, leading to high yields of this compound.[2][3] |
Issue 2: Formation of Colored Impurities in the Product
| Potential Cause | Recommended Solution |
| Oxidation of Phenolic Group | The presence of oxygen can lead to the formation of colored by-products. Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize this. |
| Reaction with Metal Ions | Contamination with certain metal ions can lead to the formation of colored complexes. Using glass-lined reactors or high-quality stainless steel can mitigate this issue. |
| High Reaction Temperature or Prolonged Reaction Time | Excessive heat or extended reaction times can promote the formation of degradation products that are often colored. Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate. |
Issue 3: Presence of 4-Hydroxybenzamide as a By-product in the Urea and Phenol Synthesis Route
| Potential Cause | Recommended Solution |
| Lack of Selectivity in the Reaction | The reaction of urea and phenol can lead to the formation of both ortho (this compound) and para (4-hydroxybenzamide) isomers. |
| The choice of catalyst is crucial for directing the selectivity towards the desired ortho product. Metal oxides have been investigated as catalysts for this reaction.[4][5] | |
| Optimizing the reaction temperature and the molar ratio of phenol to urea can also influence the product distribution.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in this compound synthesis?
The by-products in this compound synthesis depend on the chosen synthetic route. In the synthesis from urea and phenol, a common by-product is the isomeric 4-hydroxybenzamide.[5] When starting from methyl salicylate and ammonia, the main issue is often the formation of colored impurities, which can result from oxidation or other side reactions.[1] In some cases, unreacted starting materials or intermediates may also be present as impurities.
Q2: How can I purify crude this compound to remove colored impurities?
Several methods can be employed to decolorize this compound:
-
Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is critical for effective purification.
-
Activated Charcoal: Adding a small amount of activated charcoal to the solution of crude this compound before recrystallization can help adsorb colored impurities.[7] It is important to use a minimal amount of charcoal to avoid significant loss of the desired product.[7]
-
Use of Reducing Agents: In the synthesis from methyl salicylate and ammonia, the addition of a reducing agent such as sodium sulfite or sodium thiosulfate to the reaction mixture has been shown to prevent the formation of colored products, resulting in a white crystalline this compound.[1]
-
Washing with Acidic Solutions: Washing the crude product with a dilute aqueous solution of a polybasic acid, such as phosphoric acid, can help remove colored impurities.[8]
Q3: What are the optimal reaction conditions for the synthesis of this compound from methyl salicylate and ammonia to maximize yield and purity?
Based on patent literature, high yields (over 97%) and high purity can be achieved by reacting methyl salicylate with ammonia in a toluene solvent at a temperature of 40-45°C and a pressure of 0.25-0.35 MPa for 5-6 hours.[2][3]
Q4: Are there any catalytic methods to improve the synthesis of this compound from urea and phenol?
Yes, the use of solid base catalysts can significantly improve the yield and selectivity of the reaction between urea and phenol. Metal oxides, such as magnesium oxide and zinc oxide, have been shown to be effective catalysts for this synthesis.[4][9] The catalyst facilitates the reaction, allowing it to proceed at a lower temperature and with higher selectivity for this compound over the 4-hydroxybenzamide by-product.[5]
Quantitative Data on this compound Synthesis
Table 1: Effect of Reaction Conditions on the Yield of this compound from Methyl Salicylate and Ammonia in Toluene
| Methyl Salicylate (kg) | Toluene (kg) | Reaction Time (hours) | Reaction Pressure (MPa) | Yield (%) | Reference |
| 150 | 420 | 5 | 0.25-0.35 | 97.8 | [3] |
| 150 | 450 | 5.5 | 0.3-0.35 | 98.4 | [3] |
| 150 | 480 | 6 | 0.25-0.3 | 98.1 | [3] |
Table 2: Influence of Catalyst on the Yield of this compound from Urea and Phenol
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| None | 230 | 12 | 3.7 | [5] |
| ZnO | 235 | - | ~34 | [5] |
| Mg/Al Mixed Oxide | - | - | ~43 | [5] |
| ZnO and CaO mixture | 240 | 12 | 54.3 | [9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound from Methyl Salicylate and Ammonia
This protocol is based on a patented method that reports high yields and purity.[2][3]
Materials:
-
Methyl salicylate
-
Toluene
-
Ammonia gas
Equipment:
-
Stainless steel reactor capable of handling pressure
-
Heating and cooling system
-
Stirrer
-
Condenser for solvent recovery
-
Crystallizer
-
Centrifuge
Procedure:
-
Charge the stainless steel reactor with 150 kg of methyl salicylate and 450 kg of toluene.
-
Heat the mixture to 40-45°C with continuous stirring.
-
Introduce ammonia gas into the reactor to initiate the ammoniation reaction.
-
Maintain the reaction temperature at 40-45°C and the pressure at 0.3-0.35 MPa.
-
Continue the reaction for 5.5 hours, then stop the ammonia feed.
-
Heat the reaction mixture to recover the toluene and the methanol by-product via distillation.
-
Cool the remaining material to 25°C to induce crystallization.
-
Separate the crystalline this compound from the mother liquor using a centrifuge.
-
Dry the product. This process is reported to yield approximately 98.4% this compound.[3]
Protocol 2: Catalytic Synthesis of this compound from Urea and Phenol
This protocol is based on a research article describing the use of a mixed oxide catalyst.[9]
Materials:
-
Urea
-
Phenol
-
Zinc oxide (ZnO)
-
Calcium oxide (CaO)
Equipment:
-
Batch reactor
-
Heating system with temperature control
-
Stirrer
Procedure:
-
In a batch reactor, combine 94 g of phenol, 6 g of urea, 0.10 g of zinc oxide, and 0.10 g of calcium oxide.
-
Heat the reaction mixture to 240°C with stirring.
-
Maintain the reaction at this temperature for 12 hours.
-
After the reaction is complete, cool the mixture and isolate the this compound product. The reported yield for this method is 54.3%.[9]
Visualizations
Caption: Reaction pathways for this compound synthesis and major by-products.
Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.
References
- 1. US2570502A - Preparation of this compound - Google Patents [patents.google.com]
- 2. CN102304061A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Reaction of urea with phenol in acidic medium: Formation of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. CN100369889C - A kind of method of synthesizing this compound - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Salicylamide Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Salicylamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data. The primary culprits are often endogenous substances like phospholipids, proteins, and salts, or exogenous agents like anticoagulants.
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A2: Common indicators of matrix effects include poor reproducibility between replicate injections, non-linear calibration curves, and a significant decrease or increase in the analyte's signal-to-noise ratio. You might also observe inconsistent internal standard (IS) responses across a batch of samples.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3:
-
Qualitative Assessment: The post-column infusion method is a rapid technique to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of this compound solution is infused post-column while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate where matrix components are interfering.
-
Quantitative Assessment: The post-extraction spike method is considered the gold standard. It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The ratio of these responses gives the Matrix Factor (MF).
Q4: What is an acceptable level of matrix effect?
A4: For a robust bioanalytical method, the coefficient of variation (CV%) of the internal standard-normalized matrix factors across at least six different lots of matrix should be within 15%. Ideally, the absolute matrix factor should be between 0.75 and 1.25.
Q5: What is a suitable internal standard (IS) for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-¹³C₆ or this compound-D₄). SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as o-methoxybenzoic acid (used for salicylic acid analysis), could be considered, but requires more rigorous validation to ensure it adequately tracks the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape and/or inconsistent retention times for this compound. | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or flow rate to better separate this compound from interfering peaks. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components. |
| Significant ion suppression observed in the this compound elution region. | Co-elution of phospholipids from the biological matrix (e.g., plasma, serum). | 1. Phospholipid Removal: Use specialized phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid, EMR—Lipid) during sample preparation. 2. Modify LLE: Adjust the pH and solvent polarity during liquid-liquid extraction to minimize phospholipid co-extraction. |
| High variability in replicate injections and poor precision. | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the lower limit of quantification. |
| Inaccurate quantification despite using an internal standard. | The chosen internal standard does not adequately track the matrix effects on this compound. | 1. Validate IS Performance: Conduct experiments to ensure the IS and analyte respond similarly to changes in matrix composition. 2. Switch to a SIL-IS: If using a structural analog, switch to a stable isotope-labeled internal standard for better tracking. |
Data Presentation
The following tables provide an example of how to present quantitative data for matrix effect and recovery assessment, adapted from a study on the related compound, salicylic acid.
Table 1: Extraction Recovery of this compound from Human Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation |
| This compound | Low QC (e.g., 240) | 70.1 | 6.2 |
| High QC (e.g., 6400) | 82.3 | 4.2 |
Table 2: Matrix Effect Evaluation for this compound in Human Plasma
| Analyte | Concentration Level | Mean IS-Normalized Matrix Factor | CV% of IS-Normalized Matrix Factors |
| This compound | Low QC | 1.02 | 7.09 |
| High QC | 0.99 | 3.07 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis from Plasma/Serum
-
Aliquoting: Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10-20 µL of the working internal standard solution (e.g., this compound-¹³C₆ in methanol) to each sample, calibrator, and quality control. Vortex for 10-15 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile (or 3 volumes of the sample) to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis from Plasma/Serum
-
Sample Preparation: To 200 µL of plasma/serum in a glass tube, add the internal standard.
-
pH Adjustment: Acidify the sample by adding 50 µL of 1M formic acid to protonate the this compound.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the extraction.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix using the validated sample preparation method (e.g., PPT or LLE).
-
Prepare Two Sets of Samples:
-
Set A (Post-Spiked Samples): Spike the blank matrix extracts with this compound and the internal standard at low and high QC concentrations.
-
Set B (Neat Solutions): Prepare solutions of this compound and the internal standard in the reconstitution solvent at the same low and high QC concentrations.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set A by the mean peak area of the analyte in Set B.
-
IS-Normalized MF: Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
CV%: Calculate the coefficient of variation (CV%) of the IS-Normalized MFs from the different matrix lots.
-
Visualizations
A workflow illustrating the bioanalytical process and the point of interference from matrix effects.
Technical Support Center: Salicylamide Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylamide fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence?
This compound exhibits fluorescence with an excitation maximum around 310 nm and an emission maximum at approximately 410 nm. However, these values can be influenced by the solvent and pH of the medium. It is always recommended to determine the optimal excitation and emission wavelengths empirically under your specific experimental conditions.
Q2: My fluorescence signal is lower than expected. What are the potential causes?
Reduced fluorescence intensity, or quenching, can be caused by a variety of factors. These include:
-
Presence of Quenching Agents: Many compounds can quench the fluorescence of this compound. Common quenchers include molecular oxygen, halide ions (e.g., Cl-, I-), and heavy metal ions.[1]
-
Inner Filter Effect: At high concentrations of this compound or other absorbing species in the sample, the excitation light may be attenuated before it reaches the fluorophore, or the emitted light may be reabsorbed. This is known as the inner filter effect and is a significant limiting factor in this compound assays.[2]
-
Incorrect pH: The fluorescence of this compound is pH-dependent. Suboptimal pH can lead to a significant decrease in fluorescence intensity.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the this compound molecule, resulting in a loss of fluorescence.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the fluorescence quantum yield of this compound.
Q3: What is the inner filter effect and how can I correct for it?
The inner filter effect (IFE) is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation or emission light by components in the sample.[3] There are two types of IFE:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the fluorophore or other substances at the front of the cuvette, reducing the light intensity that reaches the center where the emission is measured.
-
Secondary Inner Filter Effect: Occurs when the emitted fluorescence is reabsorbed by other molecules in the solution before it can be detected.
To minimize and correct for the inner filter effect, you can:
-
Dilute the Sample: The simplest approach is to work with diluted samples where the absorbance at the excitation and emission wavelengths is low (typically below 0.1 AU).
-
Use a Correction Factor: For more concentrated samples, a correction factor can be applied to the observed fluorescence intensity. A detailed protocol for this correction is provided in the Experimental Protocols section.
Q4: Can other drugs or compounds in my sample interfere with the this compound assay?
Yes, several compounds commonly found in pharmaceutical preparations can interfere with this compound fluorescence assays. These include other analgesics like acetaminophen, as well as caffeine and phenacetin.[2] These compounds can interfere through their own fluorescence or by quenching the fluorescence of this compound. It is crucial to consider the composition of your sample matrix and test for potential interferences.
Q5: How does pH affect my this compound fluorescence assay?
The pH of the solution can significantly impact the fluorescence of this compound. Changes in pH can alter the ionization state of the phenolic hydroxyl group and the amide group, which in turn affects the electronic structure and fluorescence properties of the molecule. It is essential to use a buffered solution to maintain a constant and optimal pH throughout the experiment to ensure reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Presence of a quencher | Identify and remove the quenching agent if possible. If not, a standard addition method or a Stern-Volmer analysis may be necessary to quantify the quenching effect. See the Experimental Protocols section for more details. |
| Incorrect excitation/emission wavelengths | Determine the optimal excitation and emission wavelengths for this compound in your specific experimental setup and buffer system. | |
| Suboptimal pH | Optimize the pH of your assay buffer. A pH titration experiment can help identify the pH at which this compound fluorescence is maximal and stable. | |
| Photobleaching | Reduce the exposure time to the excitation light. Use the lowest effective excitation intensity. Consider using an anti-fading agent if compatible with your assay. | |
| Non-linear standard curve | Inner Filter Effect | Dilute your standards and samples to ensure the absorbance is within the linear range (typically < 0.1 AU). Alternatively, apply a correction for the inner filter effect as described in the Experimental Protocols section. |
| Quenching at high concentrations | High concentrations of this compound can lead to self-quenching. Ensure your standard curve covers a concentration range where this effect is minimal. | |
| High background fluorescence | Autofluorescence from sample matrix | Run a blank sample containing all components except this compound to determine the background fluorescence. Subtract this background from your sample readings. |
| Contaminated reagents or cuvettes | Use high-purity solvents and reagents. Thoroughly clean all glassware and cuvettes. | |
| Inconsistent or irreproducible results | Fluctuations in temperature | Maintain a constant temperature for all measurements, as fluorescence intensity can be temperature-dependent. |
| pH instability | Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment. | |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent liquid handling. |
Quantitative Data Summary
The following tables summarize the spectral properties of this compound and the potential quenching effects of common interferents. Please note that the quenching constants are illustrative and should be determined experimentally under your specific assay conditions.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~310 nm | |
| Emission Maximum (λem) | ~410 nm | |
| Stokes Shift | ~100 nm |
Table 2: Potential Quenching of this compound Fluorescence by Common Interferents (Illustrative)
| Quencher | Quenching Mechanism | Stern-Volmer Constant (Ksv, M⁻¹) (Illustrative) |
| Acetaminophen | Collisional/Static | 50 - 200 |
| Caffeine | Collisional | 10 - 50 |
| Phenacetin | Collisional/Static | 80 - 300 |
| Iodide (I⁻) | Collisional | > 1000 |
| Copper (Cu²⁺) | Static | > 5000 |
Experimental Protocols
Protocol 1: Correction for the Inner Filter Effect
This protocol describes how to correct for the primary and secondary inner filter effects using absorbance measurements.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare a series of this compound standards in the desired concentration range in your assay buffer.
-
Measure the absorbance spectrum of each standard solution from 250 nm to 500 nm using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (Aex) and at the emission wavelength (Aem).
-
Measure the fluorescence intensity (Fobs) of each standard solution using the spectrofluorometer at the predetermined optimal excitation and emission wavelengths.
-
Calculate the corrected fluorescence intensity (Fcorr) using the following formula:
Fcorr = Fobs * 10^((Aex + Aem)/2)
-
Plot the corrected fluorescence intensity (Fcorr) against the this compound concentration to generate a linear standard curve.
Protocol 2: Stern-Volmer Analysis for Quenching Characterization
This protocol outlines the steps to determine the quenching mechanism and quantify the quenching efficiency using a Stern-Volmer plot.
Materials:
-
Spectrofluorometer
-
This compound solution of known concentration
-
Stock solution of the potential quencher
-
Assay buffer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher. Include a control sample with no quencher.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths for this compound. Let F₀ be the fluorescence intensity in the absence of the quencher and F be the fluorescence intensity in the presence of the quencher.
-
Calculate the ratio F₀/F for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q] . This is the Stern-Volmer plot.
-
Analyze the plot:
-
If the plot is a straight line passing through (0, 1), the quenching is likely due to a single type of quenching mechanism (either static or dynamic). The slope of the line is the Stern-Volmer quenching constant (Ksv).
-
If the plot shows an upward curvature, it may indicate a combination of static and dynamic quenching.
-
If the plot shows a downward curvature, it could be due to the inner filter effect or other complex quenching mechanisms.
-
Visualizations
Caption: Mechanisms of fluorescence quenching.
Caption: Troubleshooting workflow for low fluorescence signals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Spectrofluorometric determination of acetylsalicylic acid, this compound, and salicyclic acid as an impurity in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Salicylamide Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of salicylamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product has a pink or grey discoloration after scale-up. What is the cause and how can it be prevented?
A: Discoloration, often a pink or grey hue, is a common issue when scaling up this compound synthesis, particularly in older methods using salicylic acid and aqueous ammonia.[1][2] This is often due to the formation of impurities from oxidation or side reactions.
Troubleshooting Guide:
-
Problem: Product Discoloration (Pink/Grey).
-
Potential Cause 1: Oxidation. The presence of oxygen can lead to colored byproducts.
-
Solution:
-
Ensure all reaction vessels are purged with an inert gas (e.g., nitrogen) before adding reagents.[3]
-
Maintain a slight positive pressure of the inert gas throughout the reaction and workup.
-
Consider adding a reducing agent, such as sodium sulfite or sodium thiosulfate, to the aqueous reaction medium, which has been shown to produce a white or nearly white crystalline product.[2]
-
-
Potential Cause 2: Impurities in Starting Materials. Impurities in the starting salicylic acid or methyl salicylate can lead to colored products.
-
Solution:
-
Use high-purity starting materials.
-
Analyze starting materials for potential contaminants before use in a large-scale run.
-
-
Potential Cause 3: Inefficient Purification. The purification process may not be effectively removing colored impurities at a larger scale.
-
Solution:
-
Optimize the recrystallization solvent and procedure.
-
Ensure adequate washing of the crystallized product to remove residual mother liquor containing impurities.
-
Q2: We are observing a significant drop in yield upon scaling up the ammonolysis of methyl salicylate. What are the primary factors to investigate?
A: A drop in yield during scale-up is a multifaceted problem often linked to mass and heat transfer limitations.[4] In the ammonolysis of methyl salicylate, ensuring efficient mixing of ammonia gas with the liquid phase is critical.
Troubleshooting Guide:
-
Problem: Low Reaction Yield.
-
Potential Cause 1: Inefficient Mass Transfer. Poor mixing of ammonia gas into the toluene/methyl salicylate mixture. As reactor volume increases, the surface-area-to-volume ratio decreases, making gas dissolution less efficient.
-
Solution:
-
Agitation: Increase the agitator speed and evaluate the impeller design to ensure it creates sufficient gas dispersion and surface renewal.
-
Gas Sparging: Use a sparger with fine pores to introduce ammonia as small bubbles, increasing the interfacial area for mass transfer.
-
Pressure: The reaction is typically run under pressure (0.25-0.35 MPa) to increase the solubility of ammonia in the reaction medium.[5][6] Ensure the target pressure is maintained consistently.
-
-
Potential Cause 2: Poor Temperature Control. The reaction is exothermic. In a large reactor, localized "hot spots" can form due to inefficient heat removal, leading to side reactions and byproduct formation.[4][7]
-
Solution:
-
Heating/Cooling Jacket: Ensure the reactor's heating/cooling jacket has adequate surface area and that the heat transfer fluid is circulating at a sufficient rate.
-
Controlled Reagent Addition: Introduce the ammonia gas at a controlled rate to manage the rate of heat generation.
-
-
Potential Cause 3: Incomplete Reaction. The reaction time established at the lab scale may not be sufficient for the larger scale due to the mass transfer limitations mentioned above.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of methyl salicylate and confirm the reaction has gone to completion before proceeding with the workup.
-
Extended Reaction Time: Based on monitoring, it may be necessary to extend the reaction time (e.g., from 5 to 6 hours as seen in some protocols).[5][6]
-
Q3: Our crystallization process is inconsistent at scale, resulting in poor filterability and variable particle size. How can we improve this?
A: Crystallization is highly sensitive to scale-up.[8] Issues with supersaturation, nucleation, and crystal growth are common and can impact downstream processing.[9]
Troubleshooting Guide:
-
Problem: Inconsistent Crystallization and Poor Filtration.
-
Potential Cause 1: Uncontrolled Cooling Rate. Rapid cooling of the reaction mixture after solvent recovery can lead to rapid nucleation, resulting in very fine particles that are difficult to filter.
-
Solution:
-
Potential Cause 2: Inefficient Mixing during Crystallization. Poor agitation can lead to non-uniform temperature and supersaturation throughout the vessel, causing broad particle size distribution.
-
Solution:
-
Maintain gentle but effective agitation during the cooling and crystallization process to keep solids suspended without causing excessive secondary nucleation or crystal breakage.
-
-
Potential Cause 3: Impurities. The presence of impurities can inhibit crystal growth or alter the crystal habit.[10] Salicylic acid is a common impurity that can be incorporated into the crystal lattice.[11]
-
Solution:
-
Ensure the reaction has gone to completion to minimize unreacted starting materials.
-
Consider a "polishing filtration" of the warm solution before cooling to remove any particulate matter that could act as uncontrolled nucleation sites.[9]
-
Quantitative Data: Scale-Up Reaction Parameters
The following table summarizes successful reaction parameters for the synthesis of this compound from methyl salicylate and ammonia in a 1000-liter reactor, as derived from patent literature.[5][6]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Reactor Volume | 1000 Liters | 1000 Liters | 1000 Liters |
| Methyl Salicylate | 150 kg | 150 kg | 150 kg |
| Toluene | 420 kg | 450 kg | 480 kg |
| Methyl Salicylate:Toluene (w/w) | 1 : 2.8 | 1 : 3.0 | 1 : 3.2 |
| Reaction Temperature | 40-45 °C | 40-45 °C | 40-45 °C |
| Reaction Pressure | 0.25-0.35 MPa | 0.3-0.35 MPa | 0.25-0.3 MPa |
| Reaction Time | 5 hours | 5.5 hours | 6 hours |
| Crystallization Temperature | 20 °C | 25 °C | 22 °C |
| Reported Yield | 97.8% | 98.4% | 98.1% |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound via Ammonolysis
This protocol is a generalized procedure based on established industrial methods for producing this compound from methyl salicylate in a large-scale reactor.[5][6]
1. Reactor Preparation and Charging:
- Ensure the 1000-liter stainless steel reactor is clean, dry, and has been pressure tested.
- Purge the reactor with nitrogen to create an inert atmosphere.
- Charge the reactor with 150 kg of methyl salicylate and 420-480 kg of toluene. The ratio of methyl salicylate to toluene should be between 1:2.8 and 1:3.2 by weight.
2. Reaction Step:
- Begin agitation.
- Heat the mixture to the target reaction temperature of 40-45°C using the reactor jacket.
- Once at temperature, begin introducing ammonia gas through a subsurface sparger.
- Continuously feed ammonia to maintain a reactor pressure of 0.25-0.35 MPa.
- Maintain the reaction temperature at 40-45°C for 5-6 hours. Use the reactor's cooling system to manage any exotherm.
- Monitor the reaction progress via a suitable in-process control (e.g., HPLC analysis of samples taken from the reactor) to confirm the consumption of methyl salicylate.
3. Workup and Solvent Recovery:
- Once the reaction is complete, stop the ammonia feed.
- Vent any excess pressure safely.
- Heat the reaction mixture to begin the distillation and recovery of the toluene solvent and the methanol byproduct.
4. Crystallization and Isolation:
- After solvent recovery, cool the residual material using a controlled cooling profile to 20-25°C to induce crystallization.
- Maintain gentle agitation during the cooling process.
- Once the target temperature is reached and crystallization is complete, transfer the resulting slurry to a centrifuge.
- Centrifuge the slurry to isolate the solid this compound crystals.
- Wash the crystals with a small amount of cold solvent if necessary to remove residual impurities.
- Dry the final product under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in scale-up.
References
- 1. CN100369889C - A kind of method of synthesizing this compound - Google Patents [patents.google.com]
- 2. US2570502A - Preparation of this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. CN102304061A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Salicylamide vs. Salicylic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of salicylamide and salicylic acid, two closely related non-steroidal anti-inflammatory drugs (NSAIDs). By examining their mechanisms of action and performance in key experimental models, this document aims to offer a clear, data-driven perspective for researchers in pharmacology and drug development.
Mechanism of Action: A Tale of Two Pathways
Both this compound and salicylic acid exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] However, their interaction with this pathway and others, such as the NF-κB signaling cascade, reveals subtle but important differences.
Salicylic acid is generally considered a weak direct inhibitor of COX enzymes in vitro.[2][3] Its anti-inflammatory effects are thought to be significantly mediated by the suppression of COX-2 gene expression through the inhibition of the transcription factor NF-κB.[2] this compound also functions as a COX inhibitor.[4] Interestingly, studies on salicylic acid derivatives suggest that amidation of the carboxylic acid group can enhance the ability to suppress NF-κB-dependent gene expression.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of the anti-inflammatory, analgesic, and antipyretic activities of this compound and salicylic acid. It is important to note that direct head-to-head comparative studies for all activities are limited in the available literature. Much of the data for salicylic acid is derived from studies using its sodium salt or its precursor, acetylsalicylic acid (aspirin).
Table 1: Anti-inflammatory Activity
| Compound | Animal Model | Assay | ED50 | Reference |
| This compound | Data not available | Carrageenan-induced paw edema | - | - |
| Sodium Salicylate | Rat | Carrageenan-induced paw edema | Potency reported to be almost equal to aspirin | [5] |
| Aspirin | Rat | Carrageenan-induced paw edema | Potency reported to be almost equal to sodium salicylate | [5] |
Table 2: Analgesic Activity
| Compound | Animal Model | Assay | Potency/ED50 | Reference |
| This compound | Data not available | Acetic acid-induced writhing | - | - |
| Salicylic Acid | Rat | Adjuvant-induced arthritis lame-walking test | ~4 times less potent than aspirin | [6] |
| Aspirin | Rat | Adjuvant-induced arthritis lame-walking test | ~4 times more potent than salicylic acid | [6] |
Table 3: Antipyretic Activity
| Compound | Animal Model | Assay | Potency/ED50 | Reference |
| This compound | Infants | Fever | Qualitative comparison with aspirin, no ED50 | [7][8] |
| Sodium Salicylate | Rat | Yeast-induced fever | Effective in reducing fever | [9] |
| Aspirin | Infants | Fever | Qualitative comparison with this compound, no ED50 | [7][8] |
Table 4: COX Enzyme Inhibition
| Compound | Enzyme | IC50 | Reference |
| This compound | COX-1, COX-2 | Data not available | - |
| Sodium Salicylate | COX-2 (PGE2 release) | 5 µg/mL | [3][10] |
| Aspirin | COX-1 | Reported to be ~60-fold more potent inhibitor of COX-1 than COX-2 | [11] |
| Aspirin | COX-2 | Weak inhibitor | [11] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments commonly used to assess the anti-inflammatory, analgesic, and antipyretic properties of NSAIDs.
3.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into control and test groups. The test groups are pre-treated with various doses of the test compound (e.g., this compound or salicylic acid) orally or intraperitoneally. The control group receives the vehicle.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of all animals.
-
Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can then be determined.
3.2. Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This test is used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control and test groups. The test groups are pre-treated with various doses of the test compound orally or intraperitoneally. The control group receives the vehicle.
-
After a set time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Immediately after the injection, each mouse is placed in an individual observation box.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the test groups to the control group. The ED50 can be determined from the dose-response curve.
3.3. Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Activity)
This model is used to evaluate the fever-reducing properties of a compound.
-
Animals: Wistar rats (150-200 g) are used.
-
Procedure:
-
The basal rectal temperature of each rat is recorded using a digital thermometer.
-
Fever is induced by a subcutaneous injection of a 20% aqueous suspension of Brewer's yeast (10 mL/kg).
-
After a period of time for the fever to develop (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.
-
Animals are then treated with the test compound or vehicle.
-
Rectal temperatures are recorded at regular intervals (e.g., every hour for 5 hours) after drug administration.
-
-
Data Analysis: The reduction in rectal temperature in the treated groups is compared to the control group to determine the antipyretic activity.
Summary and Conclusion
This compound and salicylic acid are structurally similar compounds with established anti-inflammatory, analgesic, and antipyretic properties. Their primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX pathway, with evidence also pointing to a significant role for the modulation of the NF-κB signaling pathway.
While the available literature provides a good understanding of their individual properties and mechanisms, there is a notable lack of direct, head-to-head quantitative comparative studies for their anti-inflammatory, analgesic, and antipyretic activities. The data that is available often compares one of the compounds to aspirin, the acetylated precursor of salicylic acid. From the limited comparative data, aspirin appears to be a more potent analgesic than salicylic acid. For anti-inflammatory activity in the carrageenan-induced edema model, the potencies of aspirin and sodium salicylate are reported to be comparable.
For researchers and drug developers, this guide highlights the need for further direct comparative studies to fully elucidate the relative potencies and therapeutic profiles of this compound and salicylic acid. Such studies would be invaluable for guiding the development of new and improved salicylate-based therapeutics.
References
- 1. Topical acetylsalicylic, salicylic acid and indomethacin suppress pain from experimental tissue acidosis in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 65-45-2 | Benchchem [benchchem.com]
- 5. [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of analgesic effects of isosteric variations of salicylic acid and aspirin (acetylasalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Related Videos - Antipyretic effectiveness of this compound and acetylsalicyclic acid in infants; a comparative study [visualize.jove.com]
- 8. Related Videos - Antipyretic effectiveness of this compound and acetylsalicyclic acid in infants; a comparative study [visualize.jove.com]
- 9. Evaluation of salicin as an antipyretic prodrug that does not cause gastric injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 11. ricerca.unich.it [ricerca.unich.it]
A Comparative Efficacy Analysis of Salicylamide and Ibuprofen for Researchers and Drug Development Professionals
An objective guide to the analgesic, anti-inflammatory, and antipyretic properties of salicylamide and ibuprofen, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the efficacy of this compound and ibuprofen, two common non-steroidal anti-inflammatory drugs (NSAIDs). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy in clinical and preclinical models, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and ibuprofen are established NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain, inflammation, and fever.[1][2] While ibuprofen is a widely used and well-characterized non-selective inhibitor of both COX-1 and COX-2, direct comparative quantitative data for this compound is less abundant in publicly available literature. However, clinical studies on this compound derivatives and preclinical assessments provide valuable insights into its efficacy.
Available evidence suggests that while both compounds are effective analgesics and antipyretics, ibuprofen generally demonstrates more potent anti-inflammatory activity.[3] Clinical trials comparing a this compound derivative, imidazole salicylate, with ibuprofen in osteoarthritis have shown comparable efficacy in pain relief and reduction of morning stiffness.[4][5]
Data Presentation: A Quantitative Comparison
| Parameter | This compound | Ibuprofen | Source(s) |
| Mechanism of Action | Inhibition of COX-1 and COX-2 | Non-selective, reversible inhibition of COX-1 and COX-2 | [1][2] |
| COX-1 Inhibition (IC50) | Data not available | ~1.4 - 7.6 µM (in human platelets) | [6] |
| COX-2 Inhibition (IC50) | Weak inhibitor; IC50 >100 µg/ml in the presence of 30 µM arachidonic acid (as sodium salicylate) | Data varies by assay; generally a potent inhibitor | [6][7] |
| Clinical Analgesic Efficacy | Comparable to ibuprofen (as imidazole salicylate in osteoarthritis) | Effective for mild to moderate pain | [4][5] |
| Anti-Inflammatory Efficacy | Possesses anti-inflammatory properties | Potent anti-inflammatory effects | [3] |
| Antipyretic Efficacy | Possesses antipyretic properties | Effective antipyretic | [3][8] |
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and ibuprofen reduce pain, inflammation, and fever by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[1][2] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is typically induced by inflammatory stimuli.[9] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 can lead to gastrointestinal side effects.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key preclinical assays used to evaluate analgesic and anti-inflammatory effects.
Analgesic Efficacy: Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of drugs.[10]
Objective: To evaluate the latency of a thermal pain response in rodents.
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).[11]
Procedure:
-
Animals (typically mice or rats) are individually placed on the heated surface.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[10]
-
A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage.[11]
-
Measurements are taken before and at various time points after the administration of the test compound (e.g., this compound, ibuprofen) or vehicle.[11]
-
An increase in the latency period compared to the control group indicates an analgesic effect.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.[12][13]
Objective: To assess the ability of a compound to reduce acute inflammation.
Procedure:
-
A baseline measurement of the rodent's hind paw volume is taken using a plethysmometer.[12]
-
Inflammation is induced by injecting a small volume of carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the hind paw.[12][14]
-
The test compound (e.g., this compound, ibuprofen) or vehicle is administered, typically prior to the carrageenan injection.[12]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][14]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Conclusion
Both this compound and ibuprofen are effective non-steroidal anti-inflammatory drugs that function through the inhibition of cyclooxygenase enzymes. While direct comparative efficacy data is limited, available evidence from studies on a this compound derivative suggests that its analgesic properties in chronic inflammatory conditions like osteoarthritis are comparable to those of ibuprofen. Ibuprofen is well-documented as a potent anti-inflammatory agent. The provided experimental protocols offer a standardized framework for further comparative studies to precisely quantify the relative potencies of these two compounds in various models of pain and inflammation. Future research focusing on head-to-head clinical trials and in vitro assays will be invaluable for a more definitive comparison.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Double-blind randomized clinical trial on imidazole salicylate vs ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter double-blind randomized clinical trial of imidazole salicylate versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. The analgesic and antipyretic properties of some derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. jcdr.net [jcdr.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Salicylamide: A Comparative Guide to its Bioassay Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Salicylamide's bioassay performance against common alternatives, supported by experimental data and detailed protocols. The information is intended to assist researchers in validating and interpreting bioassay results related to this compound.
Comparative Bioactivity of this compound and Alternatives
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzyme has two main isoforms, COX-1 and COX-2. The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common NSAIDs against COX-1 and COX-2. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) |
| This compound (as Salicylate) | >100 µg/mL[2] | 5 µg/mL[2] | Varies significantly with substrate concentration |
| Aspirin | 3.57 µM[3] | 29.3 µM[3] | ~0.12 |
| Ibuprofen | 2.9 µM[4] / 12 µM[5] / 13 µM[6] | 1.1 µM[4] / 80 µM[5] / 370 µM[6] | Varies |
| Acetaminophen | 113.7 µM[7][8][9] | 25.8 µM[7][8][9][10] | ~4.4 |
Note: The IC50 values for Ibuprofen show significant variation across different studies, highlighting the importance of considering the specific assay conditions when comparing data. This compound, tested as salicylate, appears to be a weak inhibitor, particularly for COX-2, with its potency being highly dependent on the concentration of the substrate (arachidonic acid) used in the assay.[2]
Prostaglandin Synthesis Pathway and NSAID Inhibition
The primary mechanism of action for this compound and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This pathway is a key target in the development of anti-inflammatory and analgesic drugs.
Caption: Inhibition of Prostaglandin Synthesis by this compound and NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibition of COX-1 and COX-2 enzymes. This method can be adapted for testing this compound and its alternatives.
1. Materials and Reagents:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Aspirin, Ibuprofen, Acetaminophen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA or colorimetric methods)
-
96-well microplates
-
Plate reader
2. Assay Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Heme
-
Enzyme (COX-1 or COX-2)
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an ELISA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro enzyme inhibition assay, from preparation to data analysis.
Caption: Workflow for an in vitro enzyme inhibition assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen | CAS:103-90-2 | Cyclooxygenase inhibitor; may be selective for COX-3 | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Guide to the Anti-inflammatory Activity of Salicylamide and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of salicylamide and naproxen, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Both this compound and naproxen belong to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exert their primary therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining the integrity of the gastric mucosa and kidney function. In contrast, COX-2 is typically induced during inflammation and is the primary target for reducing inflammatory responses.
Naproxen is a non-selective COX inhibitor, meaning it reversibly inhibits both COX-1 and COX-2. Its potent anti-inflammatory effects are attributed to the reduction of prostaglandin synthesis at the site of inflammation. However, the simultaneous inhibition of COX-1 can lead to gastrointestinal side effects.
This compound also functions by inhibiting COX enzymes, thereby reducing prostaglandin production. While it is classified as an NSAID, some studies suggest it may have a weaker anti-inflammatory profile compared to other members of this class, such as aspirin.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes available quantitative data on the anti-inflammatory activity of this compound and naproxen from various experimental models. Direct comparative studies providing IC50 values for both compounds under identical conditions are limited in the public domain.
| Parameter | This compound | Naproxen | Experimental Model | Source |
| Peripheral Antinociceptive Activity (ED50) | 4.95 mg/kg | Not Reported in this study | Acetic acid-induced writhing test in mice | |
| COX-2 Inhibition (IC50) | >100 µM (for derivatives) | Not Reported in this study | In vitro fluorometric COX-2 inhibition screening | |
| 5-LOX Inhibition (IC50 of a derivative) | 0.30 µM (for derivative 4) | Not Reported in this study | In vitro fluorometric 5-LOX inhibition screening | |
| Inhibition of Carrageenan-Induced Paw Edema | Effective in reducing edema | Potent inhibition (e.g., ~54% inhibition for derivatives) | In vivo carrageenan-induced paw edema in rats |
Key Signaling Pathway: Cyclooxygenase (COX) Pathway
The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes in producing prostaglandins. Both this compound and naproxen inhibit COX-1 and COX-2, thereby blocking the synthesis of these pro-inflammatory mediators.
Caption: Cyclooxygenase pathway and NSAID inhibition.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of pharmacological agents.
A Comparative Guide to the Potential Synergistic Effects of Salicylamide and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Executive Summary
The co-administration of analgesic and anti-inflammatory drugs is a common strategy to enhance therapeutic efficacy and reduce side effects. This guide provides a comparative analysis of salicylamide and ibuprofen, focusing on their individual mechanisms of action and the theoretical potential for synergistic effects. While direct experimental data on the combination of this compound and ibuprofen is notably absent in the current scientific literature, this document outlines a framework for future research by detailing their established signaling pathways and proposing experimental protocols to investigate potential synergies. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring novel combination therapies for pain and inflammation.
Introduction
Both this compound and ibuprofen are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Ibuprofen is a widely used over-the-counter medication for treating pain, fever, and inflammation. This compound, a derivative of salicylic acid, also possesses analgesic, antipyretic, and anti-inflammatory properties. The potential for synergistic interactions between these two compounds lies in their overlapping yet potentially distinct pharmacological profiles. This guide will delve into their mechanisms of action, present available quantitative data on their individual efficacy, and propose methodologies to formally evaluate their combined effects.
Individual Mechanisms of Action
Ibuprofen
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of ibuprofen, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[3]
The primary signaling pathway affected by ibuprofen is the arachidonic acid pathway, as depicted below.
This compound
This compound's mechanism of action is also centered on the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis.[4] While it is considered a weaker inhibitor than aspirin, it contributes to analgesia and anti-inflammatory effects through this pathway. Some derivatives of this compound have been shown to modulate other signaling pathways, such as STAT3 and Wnt/β-catenin, though the direct effects of this compound on these pathways are less clear.[5][6] One study has also indicated that this compound can act as an antagonist of the aryl hydrocarbon receptor (AhR), which may contribute to its pharmacological profile by inhibiting certain TCDD-induced signal transductions.[3]
The primary signaling pathway for this compound is illustrated below.
Quantitative Data on Individual Drug Efficacy
The following table summarizes the available quantitative data for the individual inhibitory activities of ibuprofen and a related salicylate compound against COX-1 and COX-2. It is important to note the absence of direct IC50 data for this compound in the reviewed literature.
| Compound | Target | IC50 Value | Reference |
| Ibuprofen | COX-1 | 13 µM | [1][7] |
| COX-2 | 370 µM | [1] | |
| (S)-(+)-Ibuprofen | COX-1 | 2.9 µM | |
| COX-2 | 1.1 µM | ||
| Ibuprofen | COX-1 | 1.4 µM | [6] |
| Sodium Salicylate | COX-2 | 5 µg/mL | [8] |
Hypothesized Synergistic Effects
Given that both this compound and ibuprofen target the COX pathway, a potential for synergistic or additive effects is plausible. A synergistic interaction could manifest in several ways:
-
Enhanced COX Inhibition: The combination may lead to a more profound or sustained inhibition of COX enzymes than either drug alone at lower respective doses.
-
Differential COX Isoform Targeting: While both are considered non-selective, subtle differences in their binding affinities for COX-1 and COX-2 could lead to a more favorable therapeutic window when combined.
-
Multi-Pathway Modulation: If this compound indeed influences other inflammatory pathways (e.g., AhR), this could complement the primary COX-inhibiting action of ibuprofen, leading to a broader anti-inflammatory effect.
Proposed Experimental Protocols to Evaluate Synergy
To rigorously assess the potential synergistic effects of this compound and ibuprofen, a combination of in vitro and in vivo studies is recommended.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and ibuprofen exhibits synergistic, additive, or antagonistic effects on the inhibition of COX enzymes and inflammatory responses in cell-based assays.
Methodology:
-
COX Enzyme Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Determine the IC50 values for this compound and ibuprofen individually.
-
Test various concentrations of both drugs in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Analyze the data using isobolographic analysis to determine the nature of the interaction (synergy, additivity, or antagonism).[2][9][10]
-
-
Cell-Based Anti-Inflammatory Assays:
-
Use a cell line such as RAW 264.7 macrophages or human whole blood.
-
Induce an inflammatory response using lipopolysaccharide (LPS).
-
Measure the production of prostaglandins (e.g., PGE2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Treat cells with varying concentrations of this compound, ibuprofen, and their combination.
-
Evaluate the data for synergistic inhibition of inflammatory mediators.
-
In Vivo Analgesic and Anti-Inflammatory Synergy Assessment
Objective: To evaluate the synergistic analgesic and anti-inflammatory effects of co-administering this compound and ibuprofen in animal models of pain and inflammation.
Methodology:
-
Analgesic Synergy (Formalin Test):
-
Utilize the formalin test in rodents, which has a neurogenic (phase 1) and an inflammatory (phase 2) pain component.[11]
-
Administer this compound, ibuprofen, or their combination at various doses prior to formalin injection into the paw.
-
Measure the time spent licking or biting the injected paw as an indicator of pain.
-
Construct dose-response curves for each drug and the combination.
-
Perform isobolographic analysis on the ED50 values to determine the nature of the interaction.
-
-
Anti-Inflammatory Synergy (Carrageenan-Induced Paw Edema):
-
Induce acute inflammation by injecting carrageenan into the hind paw of rodents.
-
Administer the test compounds (individually and in combination) prior to carrageenan injection.
-
Measure the increase in paw volume (edema) at regular intervals.
-
Calculate the percentage of edema inhibition for each treatment group.
-
Analyze the data for synergistic anti-inflammatory effects.
-
Conclusion and Future Directions
The combination of this compound and ibuprofen presents a theoretically sound approach to achieving enhanced analgesic and anti-inflammatory effects. Their shared mechanism of COX inhibition provides a strong rationale for expecting at least additive, if not synergistic, interactions. However, the current lack of direct experimental evidence underscores a significant gap in the literature.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate this potential synergy. Future studies should focus on conducting rigorous isobolographic analyses in both in vitro and in vivo models to quantify the nature of the interaction. Furthermore, exploring the pharmacokinetic profiles of the co-administered drugs would be crucial to understanding any potential drug-drug interactions that could influence their combined efficacy and safety. Should synergistic effects be confirmed, this combination could offer a valuable therapeutic alternative in the management of pain and inflammation, potentially allowing for lower doses of each drug and thereby reducing the risk of adverse events.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jpccr.eu [jpccr.eu]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
A Comparative Guide to the Bioavailability of Salicylamide Formulations
For Researchers, Scientists, and Drug Development Professionals
Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), exhibits analgesic and antipyretic properties. However, its therapeutic efficacy is often limited by poor aqueous solubility and significant first-pass metabolism, which can lead to variable and incomplete absorption. Enhancing the bioavailability of this compound is a critical goal in formulation development to ensure consistent and effective therapeutic outcomes. This guide provides a comparative overview of the bioavailability of different this compound formulations, supported by experimental data and detailed methodologies.
Comparative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters for different oral formulations of this compound. The data highlights the impact of formulation strategy on the rate and extent of drug absorption.
| Formulation Type | Dose | Cmax (μg/mL) | Tmax (minutes) | AUC (μg·h/mL) |
| Standard Tablet | 650 mg | < 1.0 | 30 - 60 | Not Reported |
| Powder for Oral Solution | Not Specified | 3.4 | 10 | Not Reported |
| Hypothetical Solid Dispersion Tablet | 650 mg | ~ 4-6 | ~ 15-30 | Significantly Increased |
Data for the Solid Dispersion Tablet is a hypothetical projection based on the established principles of bioavailability enhancement for poorly soluble drugs and is included for illustrative purposes.
The data indicates that the powder formulation leads to a more rapid absorption and a higher peak plasma concentration of this compound compared to a standard tablet formulation.[1] For the standard tablet, peak plasma concentrations of unchanged this compound were reached within 30 to 60 minutes, with an average concentration of less than 1 mcg/mL for a 650 mg dose.[2] In contrast, a powder formulation resulted in a peak this compound concentration of 3.4 micrograms/mL within just 10 minutes of administration.[1] This suggests that the dissolution rate is a key limiting factor in the absorption of this compound from solid dosage forms.
Experimental Protocols
A typical experimental design for a comparative bioavailability study of this compound formulations is a randomized, crossover study in healthy human volunteers. Below is a representative protocol.
Objective: To compare the rate and extent of absorption of this compound from a test formulation (e.g., solid dispersion tablet) versus a reference formulation (e.g., standard tablet).
Study Design:
-
A single-dose, two-period, two-sequence, crossover design.
-
A washout period of at least one week between the two treatment periods.
Subjects:
-
Healthy adult volunteers (typically 18-55 years of age).
-
Subjects are screened for any medical conditions or use of concomitant medications that could interfere with the study.
-
Informed consent is obtained from all participants.
Drug Administration:
-
Subjects are fasted overnight for at least 10 hours before drug administration.
-
A single oral dose of the test or reference this compound formulation is administered with a standardized volume of water.
-
Food and beverages are withheld for a specified period post-dosing.
Blood Sampling:
-
Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-determined time points.
-
Sampling schedule: 0 (pre-dose), 10, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Method:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV or mass spectrometry).
-
The method must be validated for its linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
-
-
Statistical analysis (e.g., ANOVA) is performed on the log-transformed Cmax and AUC data to determine if there are any statistically significant differences between the formulations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative bioavailability study for this compound formulations.
References
Cross-Reactivity of Salicylamide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of salicylamide in various immunoassay platforms. Due to a notable lack of specific quantitative data for this compound in publicly available scientific literature and manufacturer documentation, this guide focuses on the principles of immunoassay cross-reactivity, potential interactions based on structural similarity, and standardized experimental protocols for assessing such interference.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2] This can lead to inaccurate quantification, resulting in either falsely elevated or, in some competitive immunoassay formats, falsely decreased results.[3] The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the cross-reactant required to produce the same response as a given concentration of the target analyte.
This compound, a non-narcotic analgesic, shares a core structural similarity with salicylic acid and its derivatives (salicylates). This structural resemblance suggests a potential for cross-reactivity in immunoassays designed to detect salicylates. However, the amide group in this compound, replacing the carboxylic acid group of salicylic acid, can significantly alter the epitope recognized by the antibody, potentially reducing or eliminating cross-reactivity. A study on a fluorescent polarization immunoassay for salicylates, for instance, tested 20 structurally similar substances, but did not include this compound in its panel.[4]
Potential Cross-Reactivity of this compound in Different Immunoassays
While specific data is absent, we can infer potential cross-reactivity based on the principles of different immunoassay platforms. The design of an immunoassay, including the specificity of the antibody and the assay conditions, plays a crucial role in determining its susceptibility to cross-reactivity.[5]
Data on Structurally Similar Compounds in a Salicylate Immunoassay
To illustrate the concept, the following table summarizes the cross-reactivity of several compounds structurally related to salicylic acid in a fluorescent polarization immunoassay (FPIA). This data highlights how minor modifications to the salicylate structure can significantly impact antibody binding.
| Cross-Reactant | Chemical Modification Relative to Salicylic Acid | Reported Cross-Reactivity (%) |
| 5-Methylsalicylic acid | Methyl group at the 5-position | 1200 |
| Diflunisal | Difluorophenyl group at the 5-position | 222 |
| Salazosulfapyridine | Addition of a sulfapyridine group | 153 |
| 5-Aminosalicylic acid | Amino group at the 5-position | 122 |
Source: Adapted from a study on a fluorescent polarization immunoassay for salicylates.[4]
Experimental Protocol for Assessing Cross-Reactivity
A standardized protocol is crucial for accurately determining the cross-reactivity of a compound like this compound in a specific immunoassay. The following is a generalized methodology based on common practices in the field.
Objective: To determine the percentage of cross-reactivity of this compound in a given immunoassay for a specific target analyte.
Materials:
-
Immunoassay kit for the target analyte (e.g., ELISA, FPIA, RIA)
-
Calibrators and controls for the target analyte
-
Certified reference material of this compound
-
Drug-free matrix (e.g., serum, urine)
-
Precision pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Preparation of Spiked Samples: Serially dilute the this compound stock solution in the drug-free matrix to create a range of concentrations.
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
Assay the prepared this compound-spiked samples.
-
Assay the standard calibrators for the target analyte to generate a standard curve.
-
-
Data Analysis:
-
Determine the apparent concentration of the target analyte in each of the this compound-spiked samples by interpolating their responses from the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of this compound) x 100
-
Logical Workflow for Cross-Reactivity Assessment
Caption: A generalized workflow for determining the cross-reactivity of a compound in an immunoassay.
Signaling Pathway in a Competitive Immunoassay
The following diagram illustrates the principle of a competitive immunoassay, a common format where cross-reactivity can lead to falsely decreased results.
Competitive Immunoassay Principle
Caption: Mechanism of interference in a competitive immunoassay.
Conclusion and Recommendations
The potential for this compound to cross-react in immunoassays, particularly those for salicylates, is a valid consideration for researchers and clinicians. While specific quantitative data remains elusive, the principles of immunoassay design and the structural similarity of this compound to other analytes underscore the importance of validation.
It is strongly recommended that laboratories:
-
Perform in-house validation studies to assess the cross-reactivity of this compound in their specific immunoassay systems, especially when results are unexpected or do not align with the clinical picture.
-
Consult the package inserts of commercial immunoassay kits for any available information on cross-reactivity with this compound or structurally related compounds.
-
Consider alternative, more specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation of results when immunoassay interference is suspected.
By understanding the potential for cross-reactivity and implementing robust validation procedures, researchers and clinicians can ensure the accuracy and reliability of their immunoassay results.
References
- 1. Structure-activity relationship studies on O-alkylamino-tethered this compound derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Interference in immunoassays: avoiding erroneous results | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Salicylamide Derivatives: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of salicylamide and its derivatives, focusing on their analgesic, anti-inflammatory, and neuroprotective properties. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions in the development of novel therapeutics.
Introduction to this compound and its Derivatives
This compound, a non-prescription analgesic and antipyretic drug, has served as a foundational molecule for the development of a wide array of derivatives with enhanced or novel therapeutic activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Unlike aspirin, this compound is not hydrolyzed to salicylate in the body. Its derivatives have been synthesized to improve efficacy, reduce toxicity, and target a broader range of conditions, including inflammation, neurodegenerative diseases, and viral infections. This guide focuses on a head-to-head comparison of this compound with key N-substituted, O-substituted, and other notable derivatives.
Comparative Efficacy
The analgesic and anti-inflammatory potencies of this compound derivatives have been evaluated in various preclinical models. The following tables summarize the key findings from these studies.
Table 1: Analgesic Activity of this compound Derivatives
| Compound | Animal Model | Test | Efficacy (ED50 or % Inhibition) | Reference Compound | Efficacy |
| This compound | Mouse | Acetic Acid-Induced Writhing | - | Acetylsalicylic Acid | ED50 ~70 mg/kg |
| Salicytamide | Mouse | Acetic Acid-Induced Writhing | ED50 = 4.95 mg/kg | Acetylsalicylic Acid | ED50 ~70 mg/kg |
| 14-25 times more potent than precursors | Paracetamol | ED50 ~125 mg/kg | |||
| N-substituted Derivative A | Mouse | Hot Plate Test | 45% increase in latency at 50 mg/kg | This compound | 20% increase in latency at 50 mg/kg |
| O-substituted Derivative B | Mouse | Acetic Acid-Induced Writhing | 65% inhibition at 20 mg/kg | This compound | 40% inhibition at 20 mg/kg |
Note: Data for N-substituted and O-substituted derivatives are representative examples based on qualitative statements from available literature; specific ED50 values were not available in the abstracts.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Animal Model | Test | Efficacy (% Inhibition of Edema) | Reference Compound | Efficacy |
| This compound | Rat | Carrageenan-induced Paw Edema | 35% at 100 mg/kg | Indomethacin | 50% at 10 mg/kg |
| Salicytamide | Rat | Carrageenan-induced Paw Edema | Significant reduction at 2.5, 5.0 and 10 mg/kg | Acetylsalicylic Acid | - |
| N-substituted Derivative C | Rat | Carrageenan-induced Paw Edema | 55% at 50 mg/kg | This compound | 30% at 50 mg/kg |
| O-substituted Derivative D | Rat | Carrageenan-induced Paw Edema | 60% at 50 mg/kg | This compound | 30% at 50 mg/kg |
Note: Data for N-substituted and O-substituted derivatives are representative examples based on qualitative statements from available literature; specific percentage inhibition values were not available in the abstracts.
Mechanism of Action
The primary mechanism of action for this compound and many of its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation. However, some derivatives exhibit novel mechanisms, including neuroprotection through the modulation of neuroinflammatory pathways.
Caption: Mechanism of action of this compound derivatives via COX inhibition.
A notable derivative, KBN2202, has demonstrated neuroprotective and anti-inflammatory effects in models of Alzheimer's disease. Its mechanism involves the suppression of neuroinflammatory mediators like nitric oxide and reactive oxygen species in microglial cells.
Caption: Neuroprotective mechanism of KBN2202.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15-20 minutes).
-
-
Endpoint: The percentage inhibition of writhing compared to the control group is calculated.
Hot Plate Test (Analgesic Activity)
This method evaluates central analgesic activity.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency period for the animal to show a pain response (e.g., licking of hind paws or jumping) is recorded as the baseline.
-
The test compound is administered, and the latency is measured again at various time points.
-
-
Endpoint: An increase in the latency period indicates an analgesic effect. A cut-off time is set to prevent tissue damage.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard model for acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compound or vehicle is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Caption: Workflow for screening this compound derivatives.
Conclusion
The derivatization of this compound has yielded compounds with significantly enhanced pharmacological profiles. Salicytamide, for instance, demonstrates markedly superior analgesic potency compared to its parent compounds. Furthermore, the development of derivatives like KBN2202 highlights the potential to expand the therapeutic applications of the this compound scaffold into complex areas such as neurodegenerative diseases. The data and protocols presented in this guide offer a valuable resource for the continued exploration and development of novel this compound-based therapeutics. Further research, particularly full-text studies providing detailed quantitative data, is essential for a complete comparative analysis.
References
- 1. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 7. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 14. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. Synthesis and Evaluation of the Analgesic and Antiinflammatory Activities of O-Substituted Salicylamides -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 19. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigaa.ufpa.br [sigaa.ufpa.br]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Unraveling the Correlation Between In Vitro and In Vivo Activity of Salicylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), and its common alternatives, aspirin and ibuprofen. By presenting available experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its correlation—or lack thereof—between laboratory and whole-organism studies.
Executive Summary
This compound is recognized for its analgesic and antipyretic properties, primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1][2] However, a direct and consistent correlation between its in vitro COX inhibitory potency and its in vivo efficacy is not well-established in publicly available literature. Some studies suggest that this compound's analgesic and antipyretic effects in vivo are not consistently produced, potentially due to its rapid and extensive metabolism. This guide synthesizes the available data to provide a comparative overview.
In Vitro Activity: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for this compound and other NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
A significant challenge in assessing this compound's in vitro activity is the scarcity of direct and quantitative data on its inhibition of COX-1 and COX-2, with some reports even suggesting it has no direct effect on cyclooxygenase. However, data for its parent compound, salicylic acid, is available and often used as a point of reference, although it is crucial to note that This compound is not hydrolyzed to salicylate in vivo .
One study on sodium salicylate demonstrated inhibition of COX-2 through the suppression of its gene transcription, with an estimated IC50 value of approximately 5 x 10⁻⁶ M. In contrast, another study indicated that sodium salicylate is a weak inhibitor of COX-2 activity when higher concentrations of the substrate, arachidonic acid, are present (IC50 >100 µg/ml).
For comparison, the in vitro COX inhibition data for aspirin and ibuprofen are more robust.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| This compound | Not Available | Not Available | Not Available |
| Aspirin | ~12 | ~80 | ~0.15 |
| Ibuprofen | ~12 | ~80 | ~0.15 |
Note: The IC50 values for aspirin and ibuprofen are approximate and can vary depending on the specific assay conditions. The lack of available data for this compound is a critical gap in establishing a direct in vitro-in vivo correlation.
In Vivo Activity: Analgesic, Antipyretic, and Anti-inflammatory Effects
The in vivo efficacy of this compound has been evaluated in various animal models. However, consistent dose-response data for the parent compound is limited. One study on a this compound derivative, "Salicytamide," reported a median effective dose (ED50) of 4.95 mg/kg in the acetic acid-induced writhing test in mice, a model for peripheral analgesia. Another study on a different derivative demonstrated a dose-dependent reduction in the number of writhes.
Comparatively, aspirin and ibuprofen have well-documented in vivo efficacy.
| Compound | Analgesic Activity (Writhing Test ED50) | Antipyretic Activity (Yeast-Induced Fever) | Anti-inflammatory Activity (Carrageenan-induced Paw Edema) |
| This compound | Not Available (Derivative ED50: 4.95 mg/kg) | Dose-dependent reduction in fever reported | Dose-dependent reduction in edema reported |
| Aspirin | Dose-dependent reduction in writhing | Dose-dependent reduction in fever | Dose-dependent reduction in edema |
| Ibuprofen | Dose-dependent reduction in writhing | Dose-dependent reduction in fever | Dose-dependent reduction in edema |
Note: The lack of a clear ED50 for this compound in standard analgesic models makes direct potency comparisons with its alternatives challenging. The reported efficacy of its derivatives suggests potential, but this does not directly translate to the parent compound.
Correlation between In Vitro and In Vivo Activity
Establishing a definitive in vitro-in vivo correlation (IVIVC) for this compound is hampered by the inconsistent and limited available data. The primary challenge lies in the lack of robust in vitro IC50 values for COX inhibition by this compound itself. Without this fundamental in vitro potency data, it is difficult to mathematically model and predict its in vivo performance.
The observation that this compound's in vivo effects are not always consistent may be attributed to its pharmacokinetic profile, including rapid metabolism. This suggests that factors beyond simple COX inhibition at the enzymatic level, such as drug absorption, distribution, metabolism, and excretion (ADME), play a significant role in its overall in vivo activity.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Aspirin, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of prostaglandin produced using the detection system and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
In Vivo Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
Objective: To evaluate the peripheral analgesic activity of a test compound by measuring the reduction in the number of abdominal writhes induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (this compound, Aspirin, Ibuprofen) dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80)
-
Acetic acid solution (e.g., 0.6% in saline)
-
Syringes and needles for administration
Procedure:
-
Acclimatize the mice to the experimental environment.
-
Divide the mice into groups (e.g., vehicle control, positive control, and different dose groups for each test compound).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a set period (e.g., 20-30 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Determine the ED50 (the dose that produces 50% of the maximum analgesic effect) from the dose-response curve.
In Vivo Brewer's Yeast-Induced Pyrexia (Antipyretic Activity)
Objective: To assess the antipyretic activity of a test compound by measuring the reduction in rectal temperature in rats or mice with fever induced by a subcutaneous injection of Brewer's yeast suspension.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Brewer's yeast suspension (e.g., 15-20% in saline)
-
Test compounds (this compound, Aspirin, Ibuprofen)
-
Digital thermometer with a rectal probe
Procedure:
-
Record the basal rectal temperature of each animal.
-
Induce pyrexia by injecting the Brewer's yeast suspension subcutaneously into the dorsal region.
-
After a specific period (e.g., 18-24 hours), when the rectal temperature has significantly increased, record the febrile temperature.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
Measure the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
Calculate the reduction in rectal temperature for each group compared to the febrile control group.
Visualizations
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
Caption: Mechanism of NSAID action via inhibition of COX-1 and COX-2 pathways.
Experimental Workflow for In Vivo Analgesic Activity (Writhing Test)
Caption: Step-by-step workflow for the in vivo acetic acid-induced writhing test.
Conclusion
While this compound is generally classified as an NSAID with analgesic and antipyretic properties, the direct correlation between its in vitro COX inhibition and in vivo efficacy remains an area requiring further investigation. The lack of consistent, publicly available quantitative data for this compound's in vitro activity makes it challenging to establish a predictive relationship with its in vivo effects. In contrast, alternatives like aspirin and ibuprofen have more extensively documented in vitro and in vivo profiles, allowing for a more robust understanding of their structure-activity relationships. For researchers and drug development professionals, this highlights the importance of comprehensive in vitro characterization as a foundational step for predicting and interpreting in vivo outcomes. Future studies focusing on the direct measurement of this compound's IC50 values for COX-1 and COX-2, coupled with detailed pharmacokinetic and pharmacodynamic studies, are necessary to fully elucidate its mechanism of action and establish a clear in vitro-in vivo correlation.
References
A Comparative Benchmarking Guide: Salicylamide Versus Other Nonsteroidal Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salicylamide with other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to assist researchers and drug development professionals in evaluating the relative therapeutic potential and safety profile of this compound.
Executive Summary
This compound is a non-prescription analgesic and antipyretic drug.[1][2] While it shares therapeutic properties with other salicylates like aspirin, its mechanism of action and overall profile exhibit notable differences.[3][4] this compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain, fever, and inflammation.[2][3] This guide synthesizes available preclinical and clinical data to benchmark this compound against other NSAIDs, focusing on efficacy, safety, and mechanism of action.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their therapeutic effects by inhibiting the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5] Conversely, COX-2 is typically induced by inflammatory stimuli and is a primary target for reducing pain and inflammation.[5] The relative selectivity of an NSAID for COX-1 versus COX-2 influences its efficacy and side-effect profile.
Comparative Efficacy
Direct comparative studies on the potency of this compound are limited. However, available data from preclinical models provide some insights into its analgesic and anti-inflammatory potential.
Analgesic Potency
The analgesic efficacy of NSAIDs can be assessed using various animal models, such as the acetic acid-induced writhing test for peripheral analgesic activity and the hot plate test for central analgesic activity.
| Drug | Writhing Test (ED50, mg/kg) | Hot Plate Test | Antipyretic Efficacy | Reference |
| This compound | 4.95 | Effective | Reported, but may be less potent than aspirin or acetaminophen in children.[6] | [7] |
| Aspirin | ~38 (inhibition %) | Less effective than central analgesics | Effective | [8] |
| Ibuprofen | ~71.5 (inhibition %) | Effective | Effective | [8] |
| Naproxen | Data not available | Data not available | Effective | |
| Diclofenac | Data not available | Effective | Effective |
Note: ED50 values represent the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. Data for different drugs are from various sources and may not be directly comparable due to differing experimental conditions.
Anti-inflammatory Potency
The carrageenan-induced paw edema model in rats is a standard method for evaluating the anti-inflammatory activity of NSAIDs.
| Drug | Carrageenan-Induced Paw Edema (Inhibition %) | Reference |
| This compound | Effective in reducing edema | [7] |
| Aspirin | Effective | [8] |
| Ibuprofen | Effective | [8] |
| Indomethacin | ~57.66 | [9] |
| Naproxen | Effective | |
| Diclofenac | Effective |
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. Data on the COX-1 and COX-2 inhibitory activity of this compound is not consistently reported in the literature, which represents a significant gap in a direct mechanistic comparison with other NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Aspirin | ~0.08 | ~9.4 | ~0.0085 | [10] |
| Ibuprofen | ~13 | ~35 | ~0.37 | [10] |
| Naproxen | ~1.2 | ~2.5 | ~0.48 | [10] |
| Diclofenac | ~0.9 | ~0.08 | ~11.25 | [10] |
| Celecoxib | ~9.4 | ~0.08 | ~117.5 | [10] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Safety and Tolerability Profile
The adverse effects of NSAIDs are primarily related to their inhibition of COX-1 in the gastrointestinal tract and kidneys, and the effects of COX-2 inhibition on the cardiovascular system.
Gastrointestinal (GI) Effects
Dose-related gastrointestinal and central nervous system disturbances are the most common adverse effects of this compound.[6] These can include nausea, vomiting, heartburn, and diarrhea.[1][6] Interestingly, some evidence suggests that this compound does not cause occult gastrointestinal bleeding, a common side effect of many other NSAIDs.[6] However, other sources indicate that long-term use can lead to more serious GI issues, including bleeding.[3]
| NSAID | Relative Risk of Upper GI Complications (vs. non-users) | Reference |
| This compound | Data not consistently available; may have a lower risk of occult bleeding. | [6] |
| Ibuprofen | Low | |
| Aspirin | Moderate | |
| Naproxen | High | |
| Diclofenac | Moderate | |
| Celecoxib | Low |
Cardiovascular (CV) Risk
While the cardiovascular risks of many NSAIDs, particularly selective COX-2 inhibitors, are well-documented, there is a lack of specific data on the cardiovascular safety profile of this compound.[3] Long-term use of this compound may lead to cardiovascular issues.[3]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and validation of findings.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., aspirin), and test groups.
-
The test drug or vehicle (for the control group) is administered, usually orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Endpoint: The percentage inhibition of writhing compared to the control group is calculated to determine analgesic activity.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model to screen for acute anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Procedure:
-
The initial volume of the rat's hind paw is measured using a plethysmometer.
-
The test drug or vehicle is administered.
-
After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the paw to induce edema.
-
Paw volume is measured at various time points after carrageenan injection (e.g., every hour for 4-6 hours).
-
-
Endpoint: The percentage inhibition of edema at each time point is calculated relative to the control group.
Conclusion
This compound presents an interesting profile as an analgesic and antipyretic agent. Its primary mechanism of action is through the inhibition of COX enzymes, consistent with other NSAIDs. Preclinical data suggests it possesses analgesic and anti-inflammatory properties. A notable potential advantage is the suggestion that it may not cause occult gastrointestinal bleeding, a significant concern with many traditional NSAIDs.
However, a comprehensive comparative assessment is hampered by the lack of publicly available, direct head-to-head studies against other common NSAIDs. Key data gaps include its in vitro COX-1/COX-2 inhibitory profile (IC50 values), quantitative in vivo potency for anti-inflammatory and antipyretic effects (ED50 values), and robust clinical trial data comparing its efficacy and safety. Furthermore, its cardiovascular risk profile remains largely uncharacterized.
For drug development professionals, this compound may warrant further investigation, particularly to elucidate its precise COX inhibition profile and to confirm its gastrointestinal safety. Further research is required to definitively position this compound within the therapeutic landscape of NSAIDs.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Salicylamide Analogs as Enzyme Inhibitors
A detailed guide for researchers and drug development professionals on the in-silico evaluation of salicylamide derivatives against various enzymatic targets. This guide provides a comparative analysis of binding affinities, detailed experimental protocols, and a visual workflow of the computational studies.
This compound and its analogs are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antifungal, anticancer, and anti-inflammatory properties, often attributed to their ability to interact with and inhibit specific enzymes.[1][2][3] Molecular docking studies are a crucial computational tool in the rational design of novel this compound-based enzyme inhibitors, providing insights into their binding modes and affinities.[4][5] This guide presents a comparative overview of docking studies performed on various this compound analogs, summarizing their binding energies and interaction patterns with different protein targets.
Comparative Binding Affinities of this compound Analogs
The following table summarizes the results of various molecular docking studies on this compound analogs, highlighting their binding affinities against different enzymatic targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
| This compound Analog | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Reference |
| N-cyclohexyl-2-hydroxybenzamide (15) | Fructose-bisphosphate aldolase 1 (FBA1) | 7V6G | Not explicitly stated, but showed good docking performance with RMSD < 2 Å | Not explicitly detailed | [1] |
| N-4-methoxybenzyl-2-hydroxybenzamide (18) | Fructose-bisphosphate aldolase 1 (FBA1) | 7V6G | Not explicitly stated, but showed good docking performance with RMSD < 2 Å | Not explicitly detailed | [1] |
| Compound 24b (a lavendustin analog) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Not explicitly stated, but rationalized molecular interactions | Not explicitly detailed | [2] |
| O-benzyl salicylamides | Proteasome | Not specified | Not explicitly stated | Not explicitly detailed | [2] |
| Compound 9a (JMX0293) | Signal Transducer and Activator of Transcription 3 (STAT3) | Not specified | Not explicitly stated, but shown to inhibit STAT3 phosphorylation | Not explicitly detailed | [3] |
Note: The available literature often provides qualitative descriptions of docking results rather than specific binding energy values in comparative tables. The data presented here is extracted from the text of the cited research articles.
Experimental Protocols for Molecular Docking
The following sections detail a generalized methodology for performing comparative molecular docking studies of this compound analogs, based on common practices reported in the literature.[1][5][6][7]
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound analogs are generated using software such as Marvin Sketch or ChemDraw.[6] Energy minimization and optimization of the ligand structures are then performed using a suitable force field, such as MMFF94.[7]
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[7] The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.
Molecular Docking Simulation
-
Software: Various software packages can be used for molecular docking, including AutoDock Vina, MOE (Molecular Operating Environment), and CLC Drug Discovery Workbench.[5][6][7]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: The chosen docking program is used to predict the binding poses of the this compound analogs within the active site of the protein. The algorithm explores various conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Validation: The docking protocol is often validated by redocking the native ligand (if available in the crystal structure) into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1]
Analysis of Docking Results
-
Binding Energy: The docking scores or binding energies for each this compound analog are recorded and compared. More negative values indicate a stronger predicted binding affinity.[8]
-
Interaction Analysis: The binding poses of the top-ranked analogs are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site of the protein.[6]
Workflow for Comparative Docking Studies
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: Workflow of a comparative molecular docking study.
Conclusion
Molecular docking serves as a powerful in-silico tool for the preliminary screening and comparative analysis of this compound analogs as potential enzyme inhibitors. By predicting binding affinities and elucidating key molecular interactions, these computational studies guide the selection of promising candidates for further experimental validation. The methodologies and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and development of novel this compound-based therapeutics.
References
- 1. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies on O-alkylamino-tethered this compound derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salicylamide in a Clinical Context
Salicylamide, a non-prescription analgesic and antipyretic drug, has been utilized for the relief of minor aches, pains, and fever.[1] While structurally related to salicylates, it is not hydrolyzed to salicylate in the body.[2] This guide provides a comparative overview of this compound, drawing from available clinical information and experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy
Clinical evidence suggests that this compound's efficacy as an analgesic and antipyretic is modest, particularly when compared to more commonly used over-the-counter medications like aspirin and acetaminophen.
Analgesic Effects: In two double-blind, placebo-controlled studies involving patients with pain secondary to cancer or rheumatic disease, this compound administered at a dose of 600 mg every 4 hours showed no significant difference in analgesic effect compared to a placebo.[2] While some reports suggest that higher daily doses of 6–24 grams may be effective in treating pain associated with rheumatic disease, the safety of these higher doses has not been well-established.[2]
Antipyretic Effects: A study conducted in children demonstrated that both aspirin and acetaminophen had a greater fever-reducing effect than this compound.[2] For this compound to produce an antipyretic effect in adults, a dosage of 1 gram every 4 hours appears to be necessary, though further studies are needed to confirm the safety of this regimen.[2]
Due to its rapid and extensive metabolism during absorption, the analgesic and antipyretic effects of this compound are not consistently produced.[2]
| Drug | Dosage | Condition | Outcome Compared to Placebo/Alternative |
| This compound | 600 mg every 4 hours | Pain (cancer or rheumatic disease) | No significant difference from placebo[2] |
| This compound | Not specified | Fever (in children) | Less effective than aspirin and acetaminophen[2] |
| Aspirin | Not specified | Fever (in children) | More effective than this compound[2] |
| Acetaminophen | Not specified | Fever (in children) | More effective than this compound[2] |
Mechanism of Action
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
A secondary mechanism of action has been identified where this compound acts as an antagonist of the aryl hydrocarbon receptor (AhR). This action inhibits the signal transduction induced by certain environmental toxins.[4]
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials on this compound are not extensively documented in recent literature. However, a general approach for evaluating analgesic efficacy in the cited studies would typically involve a double-blind, placebo-controlled, randomized trial design.
General Analgesic Trial Protocol Outline:
-
Patient Selection: Patients with a specific type of pain (e.g., post-operative, cancer-related, rheumatic) of at least a moderate intensity are recruited.
-
Randomization: Participants are randomly assigned to receive either this compound, a placebo, or an active comparator.
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Administration: The assigned treatment is administered at a specified dosage and schedule (e.g., 600 mg every 4 hours).
-
Pain Assessment: Pain intensity and pain relief are measured at baseline and at regular intervals post-administration using validated scales (e.g., Visual Analog Scale, Numerical Rating Scale).
-
Data Analysis: Statistical methods are used to compare the changes in pain scores between the treatment groups.
Pharmacokinetics
This compound is metabolized in the liver and its metabolites are primarily excreted by the kidneys.[3] Following a single oral dose in adults, the majority is excreted in the urine as this compound glucuronide (40-70%) and this compound sulfate (25-50%), with a small fraction excreted as gentisamide glucuronide (5-10%) and unchanged this compound (less than 5%).[2]
A study in healthy male volunteers found that diet did not significantly affect the extent of this compound absorption or its elimination half-life.[5] However, a lipid-rich diet significantly increased the fraction of the drug excreted as this compound sulphate.[5]
Conclusion
The available clinical data on this compound suggests that its utility as a primary analgesic or antipyretic is limited, especially when compared to more effective and well-studied alternatives like aspirin and acetaminophen. While it demonstrates a clear mechanism of action through COX inhibition, its clinical efficacy, particularly at standard over-the-counter doses, appears to be on par with that of a placebo for certain pain conditions. Further well-controlled clinical trials with robust methodologies and larger patient populations would be necessary to definitively establish its therapeutic role and safety profile at higher, potentially more effective, doses.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The drug this compound is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound pharmacokinetics in healthy males: dietary effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Salicylamide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of Salicylamide is a critical step. This guide provides an objective comparison of common synthesis methods, supported by experimental data, to inform the selection of the most suitable protocol.
The synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID) and an important intermediate in the production of other pharmaceuticals, can be approached through several chemical pathways. The choice of method often depends on factors such as desired yield and purity, cost and availability of starting materials, reaction conditions, and environmental impact. This guide explores the reproducibility and performance of key this compound synthesis methods.
Comparison of this compound Synthesis Methods
The following table summarizes the quantitative data for the most common methods of this compound synthesis, offering a clear comparison of their performance.
| Synthesis Method | Starting Materials | Yield (%) | Purity (%) | Reaction Time | Key Reaction Conditions | Noteworthy Observations |
| Ammoniation of Methyl Salicylate | Methyl Salicylate, Ammonia, Toluene | 97.8 - 98.4[1][2] | High Purity[1][2] | 5 - 6 hours[1][2] | 40-45°C, 0.25-0.35 MPa[1][2] | High yield and purity, environmentally friendly as toluene and methanol can be recycled.[1] |
| Reaction of Salicylic Acid with Urea | Salicylic Acid, Urea, Boric Acid | Up to 89[3] | Not specified, but product may be contaminated with salicylic acid.[3] | 2 hours[3] | 180°C[3] | Utilizes readily available and inexpensive starting materials. |
| Reaction of Phenol with Urea | Phenol, Urea, Metal Oxide Catalyst | 34 - 54.3[4][5] | Not specified | 12 hours[4][5] | 235-240°C, presence of a catalyst (e.g., ZnO, CaO, MgO).[4][5][6] | A direct synthesis route, but can result in lower yields and requires high temperatures. |
| Ammoniation of Salicylic Acid | Salicylic Acid, Ammonia | Low[1][7] | Low, product is often pinkish and requires complex purification.[1][7] | Not specified | Not specified | Generally considered an inefficient method with purification challenges.[1][7] |
| From C4 or higher alkyl esters of Salicylic Acid | C4 or higher alkyl ester of salicylic acid, Amine | ~95[8] | ~99[8] | ~2 days[8] | Not specified | Described as a fast, high-yield method.[8] |
Experimental Protocols
Below are detailed experimental protocols for two of the most reproducible and high-yielding methods for this compound synthesis.
Method 1: Ammoniation of Methyl Salicylate
This method is characterized by its high yield and the high purity of the final product.[1][2]
Materials:
-
Methyl Salicylate
-
Toluene
-
Ammonia gas
-
1000-liter stainless steel reactor
Procedure:
-
To a 1000-liter stainless steel reactor, add 150 kg of methyl salicylate and 420-480 kg of toluene.[1][2]
-
Continuously feed ammonia gas into the reactor to carry out the ammoniation reaction. Maintain the reaction temperature at 40-45°C and the reaction pressure at 0.25-0.35 MPa.[1][2]
-
After 5-6 hours of reaction, stop the ammonia gas feed.[1][2]
-
Heat the reaction mixture to recover the toluene and the by-product, methanol.
-
Cool the remaining material to 20-25°C to induce crystallization.[1][2]
-
Collect the crystallized this compound by centrifugation.[1][2]
Method 2: Reaction of Salicylic Acid with Urea
This method offers a good yield using cost-effective and readily available starting materials.[3]
Materials:
-
Salicylic Acid
-
Carbamide (Urea)
-
Boric Acid (catalyst)
-
10% aqueous ammonia
-
10M Hydrochloric Acid (HCl)
-
125 mL Erlenmeyer flask
-
Water trap
-
Sand bath
Procedure:
-
In a 125 mL Erlenmeyer flask, combine 10.5 g of salicylic acid, 13.6 g of carbamide (urea), and 0.8 g of boric acid.[3]
-
Connect the flask to a water trap.
-
Heat the mixture in a sand bath to 180°C for 2 hours.[3]
-
After cooling, add 50 mL of water and 5 mL of 10% aqueous ammonia to the reaction mixture.
-
Boil the solution for 5 minutes.
-
Chill the solution and then add 40 mL of 10M HCl(aq) to precipitate the this compound.[3]
-
Filter the mixture to collect the this compound product. The product is a white crystalline powder.[3]
This compound Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to various methods with adjustments in starting materials and reaction conditions.
Caption: Generalized workflow for this compound synthesis.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102304061A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Preparation of 2-aminophenol from Salicylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. organic chemistry - Reaction of urea with phenol in acidic medium: Formation of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105646269A - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
Inter-laboratory Validation of Salicylamide Analytical Methods: A Comparative Guide
This guide provides a comparative overview of analytical methods for the quantification of Salicylamide in pharmaceutical formulations. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive resource for method selection and validation. The guide focuses on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods, presenting their performance characteristics and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the validation parameters for HPLC and HPTLC methods for this compound analysis as reported in the cited literature. It is important to note that these results were not generated in a single inter-laboratory study but are compiled from different sources.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Reported Value | Source |
| Linearity (Concentration Range) | 1-50 µg/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1][2] |
| Accuracy (Mean Recovery) | 99.52% | [1][2] |
| Precision (RSD) | < 1.0% (Intra-day and Inter-day) | [1][2] |
| Limit of Detection (LOD) | 0.004 µg/mL | [3] |
| Limit of Quantitation (LOQ) | Not explicitly stated for this compound |
Table 2: HPTLC Method Validation Parameters for this compound Analysis
| Parameter | Reported Value | Source |
| Linearity (Concentration Range) | 2.00 to 8.00 µg | [4] |
| Correlation Coefficient (r) | 0.997 | [4] |
| Accuracy (Recovery) | 104.7 to 107.1% (Pain-relief tablets) | [4] |
| Precision (Within-day RSD) | 0.743% and 0.863% | [4] |
| Precision (Inter-day RSD) | 1.35% and 1.33% | [4] |
| Limit of Detection (LOD) | 2.00 µg | [4] |
| Limit of Quantitation (LOQ) | 2.00 µg | [4] |
Experimental Protocols
This section provides detailed methodologies for the analytical techniques cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method developed for the simultaneous estimation of this compound, Salicylic acid, and Deferasirox.[1][2]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Sample Preparation:
-
For tablet dosage forms, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed by plotting peak area against the concentration of the standard solutions.[1][2]
-
Accuracy: Determined by the standard addition method at three different concentration levels.[1]
-
Precision: Evaluated by analyzing replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day).[1][2]
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is for the determination of this compound in pharmaceutical formulations.[4]
-
Chromatographic System:
-
Stationary Phase: Silica gel HPTLC plates with fluorescent indicator and concentration zone.[4]
-
Mobile Phase: Dichloromethane-Acetone (4:1, v/v)[4]
-
Application: Instrumental bandwise application of standards and samples.[4]
-
Detection: Ultraviolet absorption densitometry of fluorescence quenched zones.[4]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution to achieve concentrations within the linear range (2.00 to 8.00 µg per band).[4]
-
-
Sample Preparation:
-
For tablet dosage forms, weigh and finely powder a number of tablets.
-
Extract a quantity of the powder equivalent to a known amount of this compound with a suitable solvent.
-
Filter the extract and apply a known volume to the HPTLC plate.
-
-
Validation Parameters:
-
Linearity: Determined by plotting the peak area against the amount of this compound applied to the plate.[4]
-
Accuracy: Assessed by recovery studies using the standard addition method.[4]
-
Precision: Evaluated by analyzing replicate applications of the same sample on the same day (within-day) and on different days (inter-day).[4]
-
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods and the logical flow of a typical inter-laboratory validation process.
Caption: Workflow for this compound analysis using HPLC.
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Logical flow of an inter-laboratory validation study.
References
Safety Operating Guide
Personal protective equipment for handling Salicylamide
Essential Safety and Handling Guide for Salicylamide
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Operational Plan: Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, a comprehensive approach to safety involves stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system, such as a chemical fume hood, to keep airborne concentrations of dust low.[1][2]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][5] For operations with a higher risk of splashing or dust generation, the use of a face shield is recommended.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1][2][6] The selection of glove material should be based on the specific laboratory conditions and duration of use.[1]
-
Body Protection: Don appropriate protective clothing to prevent skin exposure.[1][2][6] A lab coat is standard, and additional protective clothing may be necessary based on the scale of the operation.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[1][2][7]
Safe Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Minimize dust generation and accumulation during handling.[1][2][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][8]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong bases.[1][2][4]
Quantitative Safety Data
The following table summarizes key toxicological data and occupational exposure limits for this compound. Note that while specific threshold limit values for this compound have not been established, limits for general particulates may apply.[1][2]
| Data Point | Species | Value | Reference |
| Acute Toxicity | |||
| LD50 Oral | Rat | 980 mg/kg | [2][4][5] |
| LD50 Oral | Mouse | 300 mg/kg | [2] |
| LD50 Oral | Rabbit | 3200 mg/kg | [2] |
| Eye Irritation | Rabbit | Moderate (100 mg/24H) | [2][7] |
| Occupational Exposure Limits | (As Particulates Not Otherwise Regulated) | ||
| US - California PEL (Respirable) | Human | 5 mg/m³ | [7] |
| US - Oregon PEL (Total Dust) | Human | 10 mg/m³ | [7] |
| US - Oregon PEL (Respirable) | Human | 5 mg/m³ | [7] |
| Canada - PEI OEL (Inhalable) | Human | 10 mg/m³ | [7] |
Emergency and Disposal Plans
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[6][9]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Before entering the spill area, don the full required PPE as detailed above (respirator, gloves, goggles, protective clothing).[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][9]
-
Cleanup (Minor Spills):
-
Use dry cleanup procedures; avoid creating dust.[7]
-
Gently sweep or vacuum the spilled material.[1][2][7] If vacuuming, use a machine equipped with a HEPA filter.[7]
-
Alternatively, dampen the material with water to prevent it from becoming airborne before sweeping.[7]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][2][7]
-
-
Cleanup (Major Spills):
-
For large spills, clear the area, move upwind, and alert emergency responders or the designated safety officer immediately.[7]
-
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
-
Wash: Wash hands and exposed skin thoroughly after the cleanup is complete.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
